molecular formula C20H32ClN3O B1191719 SRI-011381 hydrochloride

SRI-011381 hydrochloride

Cat. No.: B1191719
M. Wt: 365.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRI-011381 hydrochloride is a TGF-beta signaling agonist.  target: TGF-beta  In vitro: SRI-11381 is neuroprotective. SRI-011381 promot fibrillar Aβ clearance by macrophages, as demonstrated by the dose-dependent decreases of Aβ in the conditioned medium derived from compound-treated macrophages. In vivo: SRI-011381 is a biologically active inducer of TGF-β signaling in cell culture and in vivo. SRI-011381 protects mice against kainic acid-induced excitotoxicity and neurodegeneration. SRI-011381 (30 mg/kg, dissolved in DMSO) is injected (ip.) into the SBE-luc mice. SRI-011381 is rapidly absorbed after oral administration to FBV mice with an oral bioavailability of approximately 50%. SRI-011381 by oral gavage of 10, 30, and 75 mg/kg for 14 days resulted in significant changes in hematological endpoints, most notably reductions in red blood cells (RBCs), hematocrit and hemoglobin. SRI-011381 reduces neurodegeneratio in APP751Lon, Swetransgenic mice. ,

Properties

Molecular Formula

C20H32ClN3O

Molecular Weight

365.94

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to SRI-011381 Hydrochloride: A Potent Agonist of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of SRI-011381 hydrochloride, a small molecule compound that has emerged as a critical tool for investigating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Contrary to a potential misconception, SRI-011381 is not an inhibitor but a potent agonist of TGF-β signaling.[1][2] This document will elucidate its core mechanism of action, detail its effects on the canonical Smad pathway, present validated experimental protocols for its use, and discuss its application in various preclinical research models. The objective is to equip researchers with the technical knowledge and practical insights required to effectively utilize SRI-011381 in their studies of cellular processes regulated by TGF-β, including fibrosis, neuroinflammation, and tissue repair.

The Transforming Growth Factor-β (TGF-β) Superfamily: A Primer on the Signaling Cascade

The TGF-β signaling pathway is a conserved signaling cascade crucial for regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] Its dysregulation is implicated in a wide array of pathologies, from fibrotic diseases and cancer to autoimmune disorders.[3][5] Understanding this pathway is fundamental to comprehending the mechanism of action of SRI-011381.

The canonical pathway is initiated when a ligand from the TGF-β superfamily (e.g., TGF-β1, -β2, -β3, Activins, Bone Morphogenetic Proteins) binds to a Type II serine/threonine kinase receptor.[4] This binding event recruits and phosphorylates a Type I receptor, which in turn phosphorylates specific intracellular effector proteins known as Receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3 for the TGF-β/Activin branch.[4][6] Once phosphorylated, the R-Smads form a complex with a common mediator, Smad4 (Co-Smad). This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad Binding Elements or SBEs) in the promoter regions of target genes to regulate their expression.[4]

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand Type_II_Receptor Type II Receptor (TβRII) TGF_beta_Ligand->Type_II_Receptor Binds Type_I_Receptor Type I Receptor (TβRI/ALK5) Type_II_Receptor->Type_I_Receptor Recruits & Phosphorylates Smad2_3 R-Smad (Smad2/3) Type_I_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_Complex Binds Smad4 Co-Smad (Smad4) Smad4->Smad_Complex Nuclear_Complex p-Smad/Smad4 Complex Smad_Complex->Nuclear_Complex Translocates SBE Smad Binding Element (SBE) Nuclear_Complex->SBE Binds Transcription Target Gene Transcription SBE->Transcription Regulates

Figure 1: The Canonical TGF-β/Smad Signaling Pathway.

This compound: A Profile of a TGF-β Pathway Agonist

This compound (also referred to as C381) is an orally active small molecule that functions as a potent agonist of the TGF-β signaling pathway.[6] It has been widely adopted in preclinical research to activate this pathway and study its downstream consequences in various physiological and pathological contexts.[7] Initially developed for its potential therapeutic effects in neurological disorders like Alzheimer's disease, its utility has expanded to research in fibrosis, immunology, and developmental biology.[1][2][8]

The compound's primary and most consistently reported effect is the activation of the TGF-β/Smad cascade.[6][9] This makes it an invaluable pharmacological tool for researchers seeking to mimic the effects of TGF-β ligand stimulation in a controlled, dose-dependent manner.

Compound Property Description
Name This compound (C381)
CAS Number 1629138-41-5
Mechanism of Action TGF-β Signaling Pathway Agonist
Primary Effect Upregulates phosphorylation of Smad2/3
Formulation Orally bioavailable
Common Research Areas Neuroprotection, Fibrosis, Inflammation
Table 1: Key Properties of this compound.

Core Mechanism of Action: Activating the Smad Cascade

The central mechanism by which SRI-011381 exerts its effects is through the potentiation of Smad2/3 phosphorylation.[6] Multiple independent studies have confirmed that treatment of various cell types with SRI-011381 leads to a significant, dose-dependent increase in the levels of phosphorylated Smad2 and Smad3 (p-Smad2/3).[6][9] This action effectively mimics the downstream signaling that occurs following the binding of TGF-β ligands to their receptors.

Interestingly, recent research has uncovered a more nuanced mechanism. A genome-wide CRISPR interference screen implicated vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for acidifying lysosomes, as a target of SRI-011381 (C381).[7] Functional studies have shown that the compound physically interacts with the lysosome, promotes its acidification, and enhances the breakdown of lysosomal cargo.[7][8] While the precise link between lysosomal acidification and TGF-β pathway activation is still under investigation, this finding suggests a novel, indirect mechanism of action that distinguishes SRI-011381 from simply acting as a receptor ligand mimic.

SRI_Mechanism cluster_cell Cellular Environment cluster_lysosome Lysosome cluster_pathway TGF-β Pathway SRI_011381 SRI-011381 HCl vATPase v-ATPase SRI_011381->vATPase Interacts with Acidification Lysosomal Acidification vATPase->Acidification Promotes TBR_Complex TβRI / TβRII Receptor Complex Acidification->TBR_Complex Potentiates Signaling (Mechanism under investigation) pSmad2_3 Increased p-Smad2/3 TBR_Complex->pSmad2_3 Activates Gene_Expression Target Gene Expression (e.g., α-SMA, Collagen) pSmad2_3->Gene_Expression Leads to Western_Blot_Workflow A 1. Seed Cells (70-80% confluency) B 2. Serum Starve (Reduce basal activity) A->B C 3. Treat with Controls & SRI-011381 (Vehicle, SRI-011381, Inhibitor+SRI) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Transfer D->E F 6. Immunoblot for p-Smad, T-Smad, GAPDH E->F G 7. Detect & Analyze Data F->G

Figure 3: Experimental Workflow for Validating SRI-011381 Activity.

Conclusion and Future Directions

This compound is a well-validated and potent agonist of the TGF-β signaling pathway, acting primarily through the upregulation of Smad2/3 phosphorylation. [6]Its utility as a research tool is firmly established, allowing for the controlled activation of this critical pathway to dissect its role in health and disease. Recent discoveries pointing to an interaction with lysosomal v-ATPase suggest a more complex mechanism than previously understood, opening new avenues for investigation. [7] For drug development professionals and researchers, SRI-011381 serves as a reliable positive control for studies involving TGF-β signaling and as a tool to explore the therapeutic potential of activating this pathway in specific contexts, such as neurodegenerative diseases. [1][7]Future research should aim to further elucidate the connection between lysosomal function and TGF-β activation and explore the therapeutic window for agonism of this pleiotropic pathway.

References

  • SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway - NIH. (URL: [Link])

  • Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - NIH. (URL: [Link])

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC - PubMed Central. (URL: [Link])

  • Activation of TGFβ1/Smad3 signaling pathway by SRI-011381 suppresses... - ResearchGate. (URL: [Link])

  • TGF‑β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PubMed. (URL: [Link])

  • Video: TGF - β Signaling Pathway - JoVE. (URL: [Link])

  • (PDF) TGF-β Signaling Methods and Protocols - ResearchGate. (URL: [Link])

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (URL: [Link])

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC. (URL: [Link])

  • Proteomic profiling of arteriovenous fistula tissue identifies dysregulated oxidoreductase proteins in diabetic end-stage renal disease - Frontiers. (URL: [Link])

  • TGF beta signaling pathway - Wikipedia. (URL: [Link])

  • Targeting TGF-β signaling in cancer - YouTube. (URL: [Link])

  • ICAM2 loss drives 5-fluorouracil resistance via TGF-β/Smad/SP1/PTN-dependent apoptosis evasion and macrophage remodeling in gastric cancer - Baishideng Publishing Group. (URL: [Link])

  • Encoding of temporal signals by the TGF-β pathway and implications for embryonic patterning - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to C381: A Small Molecule Agonist of TGF-β Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

C381, also identified as SRI-011381, is a recently developed small molecule agonist that modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway. Chemically, it is classified as a benzyl urea derivative that incorporates a piperidine ring. This guide offers a detailed technical examination of C381, covering its mechanism of action, physicochemical characteristics, and established protocols for its application in scientific research, providing a vital resource for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of C381 is presented below.

PropertyValue
Molecular Formula C20H31N3O
Molecular Weight 329.48 g/mol
Appearance White to off-white solid
ClogP 3.3
Oral Bioavailability 48%
CAS Number 1629138-41-5

Mechanism of Action

C381 activates the TGF-β signaling pathway through a novel, indirect mechanism. Its primary action involves the physical targeting of the lysosome, where it promotes acidification. This enhancement of the acidic environment within the lysosome leads to an increased breakdown of its cargo and fortifies the organelle against potential damage. The subsequent activation of TGF-β signaling is a downstream effect of this primary lysosomal activity.

A critical molecular target for C381 is the vacuolar-type H+-ATPase (v-ATPase), which is the proton pump responsible for maintaining the acidic pH of the lysosome. The interaction between C381 and v-ATPase is not only crucial for its neuroprotective effects but also serves as the initiating step for the TGF-β signaling cascade. Furthermore, the activation of TGF-β signaling by C381 may also involve other cellular pathways, including those mediated by Beclin-1, mTOR, Wnt, and Notch.

C381_Mechanism_of_Action C381 C381 vATPase v-ATPase C381->vATPase interacts with Lysosome Lysosome vATPase->Lysosome located on Lysosomal_Acidification Lysosomal Acidification Lysosome->Lysosomal_Acidification undergoes TGF_beta_Signaling TGF-β Signaling Activation Lysosomal_Acidification->TGF_beta_Signaling leads to Neuroprotection Neuroprotection TGF_beta_Signaling->Neuroprotection results in

C381 mechanism of action flowchart.

Experimental Protocols

In Vitro Assays

Activation of TGF-β Signaling in Cell Culture

For in vitro studies, a concentration of 10 µM C381 is frequently utilized to effectively activate TGF-β1 signaling.

Step-by-step methodology for treating pulmonary fibroblasts:

  • Human pulmonary fibroblasts should be cultured in a high-glucose medium that is supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Once the cells have reached a confluence of 80-90%, they should be passaged at a 1:3 ratio. For experimental purposes, it is recommended to use cells at passage 5.

  • A stock solution of C381 should be prepared in DMSO.

  • This stock solution should then be diluted in the cell culture medium to achieve a final concentration of 10 µM.

  • The existing medium in the fibroblast cultures should be replaced with the medium containing C381.

  • The cells should be incubated for the desired duration before proceeding with downstream analyses, such as Western blotting for p-Smad2/3.

In Vivo Administration

Intraperitoneal Injection in Mice

In a typical in vivo experimental setup, C381 is administered at a dosage of 30 mg/kg via intraperitoneal injection.

Vehicle Formulation:

For the preparation of a 1 mL working solution, the following components are required:

  • 50 µL of 80 mg/mL C381 in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 500 µL of ddH2O

Step-by-step methodology for in vivo administration:

  • Begin by preparing the C381 stock solution in DMSO.

  • In a sterile tube, add the calculated volume of the C381 stock solution.

  • To this, add PEG300 and mix thoroughly until the solution becomes clear.

  • Next, add Tween-80 and continue to mix until the solution is clear.

  • Finally, add ddH2O to reach the final volume and ensure the solution is well-mixed. It is crucial to use this formulation immediately after preparation.

  • The required injection volume should be calculated based on the individual animal's body weight to achieve the 30 mg/kg dosage.

  • The solution is then administered via intraperitoneal injection.

Data Presentation

Quantitative Analysis of C381 Effects
ParameterCell LineTreatmentResult
Lysosomal Acidification (Lysosensor Green) K562C381 (varying concentrations)A significant increase in the count and area of Lysosensor Green puncta was observed, indicating an increase in lysosomal acidification.
TGF-β2 and p-Smad3 expression HSFBs10 µM C381 hydrochlorideThe inhibitory effect on TGF-β2/Smad3 signaling, previously induced by miR-29a-overexpressing hADSCs-exo, was reversed.
p-Smad2/3 phosphorylation PBMCs10 µM C381An up-regulation in the phosphorylation of Smad2/3 was observed.

Signaling Pathway Visualization

TGF_beta_Signaling_Pathway TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII binds TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI recruits and phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription regulates

Canonical TGF-β/SMAD signaling pathway.

References

  • Luo, J. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Neural Regeneration Research, 18(5), 971. Available at: [Link]

  • Vest, R. T., et al. (2022). Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Proceedings of the National Academy of Sciences, 119(11), e2121609119. Available at: [Link]

  • TGF-beta signaling. (2021). YouTube. Available at: [Link]

  • Zakin, L. (2015). Agonists and Antagonists of TGF-β Family Ligands. Cold Spring Harbor Perspectives in Biology, 8(3), a021999. Available at: [Link]

  • Vest, R. T., et al. (2022). C381 promotes lysosome acidification and increases lysosomal... ResearchGate. Available at: [Link]

Technical Guide: SRI-011381 (C381) - A Novel Modulator of V-ATPase and Lysosomal Acidification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal dysfunction, particularly the impairment of luminal acidification, is a converging pathway in the pathogenesis of numerous neurodegenerative diseases and other age-related disorders.[1][2] The vacuolar-type H+-ATPase (v-ATPase) proton pump is the primary regulator of this acidic environment, making it a critical therapeutic target.[3] This guide provides an in-depth technical overview of SRI-011381 (also known as C381), a novel small molecule that physically targets and modulates v-ATPase to promote lysosomal acidification.[4][5] Initially identified as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, subsequent target deconvolution revealed its direct interaction with v-ATPase.[5] We will explore the molecular mechanism, provide detailed experimental protocols for validating its activity, and discuss its downstream effects on cellular homeostasis and therapeutic potential.

The Centrality of V-ATPase in Lysosomal Homeostasis

The lysosome's catabolic prowess is fundamentally dependent on its acidic internal pH (typically 4.5-5.0), which is essential for the optimal function of over 50 acid hydrolases.[3] This proton gradient is established and maintained by the v-ATPase, a large, multi-subunit protein complex.[1][6]

  • Structure and Function: The v-ATPase is composed of two distinct domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral V0 domain that translocates protons across the lysosomal membrane.[1][6] The energy released from ATP hydrolysis in the V1 domain drives the rotation of a central stalk, which in turn powers the V0 domain to pump protons from the cytosol into the lysosomal lumen.[3]

  • Pathophysiological Relevance: A decline in v-ATPase activity leads to lysosomal de-acidification.[1][7] This seemingly subtle shift has profound consequences, including the inefficient degradation of substrates, accumulation of toxic protein aggregates (e.g., α-synuclein, amyloid-β), impaired autophagy, and disrupted cellular signaling, all of which are hallmarks of neurodegenerative diseases.[2][7]

cluster_lysosome Lysosome (Lumen pH ~4.5-5.0) VATPase V0 Domain (Membrane-Embedded) V1 Domain (Cytosolic) Proton H+ ATP ATP ATPase ATPase ATP->ATPase:v1 Hydrolysis ADP ADP + Pi Proton_cyto H+ Proton_cyto->ATPase:v0 ATPase:v1->ADP

Caption: V-ATPase pumps protons (H+) into the lysosome using energy from ATP hydrolysis.

SRI-011381 (C381): From TGF-β Agonist to V-ATPase Modulator

SRI-011381 is an orally active small molecule initially characterized as an agonist of the TGF-β signaling pathway, demonstrating neuroprotective effects.[8][9] It was observed to up-regulate the phosphorylation of Smad2/3, a key step in the canonical TGF-β cascade.[8]

However, the direct molecular target remained elusive until a genome-wide CRISPR interference screen was employed to identify genes essential for its activity. This unbiased approach unequivocally implicated the v-ATPase as the primary target.[5] Follow-up functional studies confirmed that SRI-011381 physically interacts with the lysosome, directly promoting its acidification and enhancing its degradative capacity.[5][10] This discovery reframed SRI-011381 as a direct modulator of lysosomal function, with the activation of TGF-β signaling being a significant downstream consequence.

SRI011381 SRI-011381 (C381) VATPase V-ATPase Complex SRI011381->VATPase Physical Interaction Lysosome Lysosomal Acidification (↓ pH) VATPase->Lysosome Promotes Degradation Enhanced Cargo Breakdown Lysosome->Degradation Enables TGF_Pathway TGF-β Pathway Activation (pSmad2/3 ↑) Lysosome->TGF_Pathway Leads to Neuroprotection Neuroprotection & Anti-inflammation Degradation->Neuroprotection TGF_Pathway->Neuroprotection

Caption: SRI-011381 directly targets v-ATPase, leading to enhanced lysosomal function and downstream signaling.

Experimental Validation: Protocols and Methodologies

To rigorously assess the impact of SRI-011381 on lysosomal function, specific and validated assays are required. Here, we detail core protocols for measuring lysosomal pH and v-ATPase activity.

Protocol: Ratiometric Measurement of Lysosomal pH

Causality & Self-Validation: Measuring lysosomal pH requires a probe that can enter the lysosome and report on the proton concentration. Simple intensity-based dyes can be confounded by factors like probe concentration or lysosome size. A ratiometric probe, such as FITC-dextran, overcomes this by exhibiting a pH-dependent shift in its excitation or emission spectrum.[11] The ratio of fluorescence intensities at two different wavelengths provides a robust measurement of pH, independent of probe concentration, thus providing a self-validating system.

Methodology:

  • Cell Plating: Plate cells of interest (e.g., primary fibroblasts, neuronal cell lines) on glass-bottom imaging dishes and allow them to adhere overnight.

  • Probe Loading: Incubate cells with 250 µg/mL FITC-conjugated dextran (10 kDa) in complete medium overnight. The dextran is taken up by endocytosis and trafficked to the lysosomes.[11]

  • Chase Period: Replace the probe-containing medium with fresh, complete medium and incubate for at least 1-2 hours to ensure the probe has localized specifically to lysosomes.[11]

  • Compound Treatment: Treat the cells with SRI-011381 at the desired concentration (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).

  • Imaging: Mount the dishes on a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images using two excitation wavelengths for FITC (e.g., 495 nm and 440 nm) while collecting emission at a single wavelength (e.g., 520 nm).

  • Calibration Curve: To convert fluorescence ratios to absolute pH values, generate a calibration curve. Treat parallel sets of FITC-dextran-loaded cells with a buffer containing ionophores (e.g., nigericin and monensin) at a series of known pH values (e.g., pH 4.0 to 6.5). This equilibrates the lysosomal pH with the external buffer pH.

  • Data Analysis: Using image analysis software, define lysosomes as regions of interest (ROIs) and calculate the ratio of fluorescence intensity (495nm / 440nm) for each lysosome. Convert these ratios to pH values using the calibration curve.

Protocol: In Vitro V-ATPase Activity Assay (ATP Hydrolysis)

Causality & Self-Validation: V-ATPase activity can be quantified by measuring the rate of ATP hydrolysis, which releases inorganic phosphate (Pi). To ensure the measured activity is specific to v-ATPase, a parallel reaction is run in the presence of a highly specific v-ATPase inhibitor, such as Bafilomycin A1.[12] The difference in phosphate release between the inhibited and uninhibited samples represents the true v-ATPase activity, effectively subtracting the contribution of any contaminating ATPases (e.g., F-type or P-type ATPases).[12]

Methodology:

  • Lysosome Isolation: Isolate lysosome-enriched fractions from cultured cells or tissues using density gradient centrifugation.

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.0, 50 mM KCl, 5 mM MgCl2).

  • Sample Preparation: In separate microcentrifuge tubes, add the lysosomal fraction. To one set of tubes, add Bafilomycin A1 (final concentration ~1 µM) to inhibit v-ATPase. To the other, add vehicle control.

  • Compound Addition: Add SRI-011381 at various concentrations to assess its direct effect on ATP hydrolysis.

  • Initiate Reaction: Start the reaction by adding ATP (final concentration ~5 mM). Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

  • Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Measure absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis:

    • Calculate the total ATPase activity (no inhibitor) and the non-V-ATPase activity (with Bafilomycin A1).

    • Subtract the non-V-ATPase activity from the total activity to determine the specific V-ATPase activity.

    • Compare the specific V-ATPase activity in SRI-011381-treated samples to the vehicle control.

In Vivo Efficacy and Therapeutic Implications

The therapeutic potential of SRI-011381 has been demonstrated in preclinical models of neurodegenerative diseases.[5] Its ability to restore lysosomal homeostasis provides a powerful mechanism to combat the cellular pathologies underlying these conditions.

Preclinical Model Compound Administration Observed Therapeutic Effects Citation(s)
Progranulin-/- mice (Frontotemporal Dementia model)30 mg/kg; i.p.; every 2 daysDose-dependent reduction in microgliosis; restoration of lysosomal defects.[5]
MPTP mouse model (Parkinson's Disease model)30 mg/kg; i.p.; every 2 daysRescued dopaminergic neurons; restored memory and motor function.[5]
YAPGFAP-CKO EAE mice (Multiple Sclerosis model)30 mg/kg; i.p.; every 2 daysSignificantly inhibited inflammatory infiltration and loss of neurons in the optic nerve and retina.[8]

These studies highlight that enhancing v-ATPase function and restoring lysosomal acidification with SRI-011381 can alleviate key pathological features like neuroinflammation and neuronal loss.[5][8] The molecule's favorable properties, including oral bioavailability and blood-brain barrier penetration, further underscore its potential for clinical translation.[5][10]

Conclusion

SRI-011381 (C381) represents a significant advancement in the development of lysosome-targeting therapeutics. Its direct, activating interaction with the v-ATPase provides a clear mechanism for restoring lysosomal acidification, a fundamental process compromised in many diseases. The comprehensive validation of its target and the demonstration of its efficacy in robust preclinical models of neurodegeneration establish SRI-011381 as a valuable research tool and a promising drug candidate.[5] Further investigation into the precise molecular interactions with the v-ATPase complex and the full spectrum of downstream signaling consequences will continue to refine our understanding and guide future clinical applications.

References

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC - PubMed Central. (URL: [Link])

  • Parkinson's research collaboration targets lysosome function. (URL: [Link])

  • SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • The Emerging Roles of Vacuolar-Type ATPase-Dependent Lysosomal Acidification in Cardiovascular Disease - PMC - NIH. (URL: [Link])

  • Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - NIH. (URL: [Link])

  • Disorders of lysosomal acidification - the emerging role of v-ATPase in aging and neurodegenerative disease - PubMed Central. (URL: [Link])

  • The Effects of TGF-β Signaling on Cancer Cells and Cancer Stem Cells in the Bone Microenvironment - PMC - PubMed Central. (URL: [Link])

  • TM9SF4 is a novel V-ATPase-interacting protein that modulates tumor pH alterations associated with drug resistance and invasiveness of colon cancer cells - PubMed. (URL: [Link])

  • Novel cancer immunotherapy targets TGF-beta in preclinical studies - ecancer. (URL: [Link])

  • Regulation of V-ATPase Activity and Organelle pH by Phosphatidylinositol Phosphate Lipids. (URL: [Link])

  • Role of Lysosomal Acidification Dysfunction in Mesenchymal Stem Cell Senescence. (URL: [Link])

  • Identification of Novel Bisbenzimidazole Derivatives as Anticancer Vacuolar (H + )-ATPase Inhibitors - MDPI. (URL: [Link])

  • Regulation and function of V-ATPases in physiology and disease - PMC - PubMed Central. (URL: [Link])

  • Defective lysosomal acidification: a new prognostic marker and therapeutic target for neurodegenerative diseases - PubMed. (URL: [Link])

  • (PDF) TM9SF4 is a novel V-ATPase-interacting protein that modulates tumor PH alterations associated with drug resistance and invasiveness of colon cancer cells - ResearchGate. (URL: [Link])

  • Special Issue : Effects of TGF-Beta on Cancer Cell Metabolism - MDPI. (URL: [Link])

  • Regulation and Isoform Function of the V-ATPases | Biochemistry - ACS Publications. (URL: [Link])

  • How can I measure specific V-ATPase activity in lysosomal fractions? - ResearchGate. (URL: [Link])

  • Acidic nanoparticles restore lysosomal acidification and rescue metabolic dysfunction in pancreatic β-cells under lipotoxic condition | bioRxiv. (URL: [Link])

  • In Vitro Release and In Vivo Study of Recombinant TGF-β and EGCG from Dual Self-Cross-Linked Alginate-Di-Aldehyde In Situ Injectable Hydrogel for the Repair of a Degenerated Intervertebral Disc in a Rat Tail - MDPI. (URL: [Link])

  • Chemical Enhancement of In Vitro and In Vivo Direct Cardiac Reprogramming | OHSU. (URL: [Link])

  • Disorders of lysosomal acidification-The emerging role of v-ATPase in aging and neurodegenerative disease - ResearchGate. (URL: [Link])

  • Restoration of lysosomal acidification rescues autophagy and metabolic dysfunction in non-alcoholic fatty liver disease - eScholarship.org. (URL: [Link])

  • Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway - NIH. (URL: [Link])

  • TGFβ in Cancer - PMC. (URL: [Link])

  • Detection and quantification of the vacuolar H+ATPase using the Legionella effector protein SidK - Rockefeller University Press. (URL: [Link])

  • Induction of sonic hedgehog mediators by transforming growth factor-beta: Smad3-dependent activation of Gli2 and Gli1 expression in vitro and in vivo - PubMed. (URL: [Link])

  • V-ATPase inhibitors and implication in cancer treatment - PubMed. (URL: [Link])

  • AβO decreases levels of astrocytic TGF-β1 and its neuroprotective and... - ResearchGate. (URL: [Link])

  • The vacuolar-type H+-ATPase at a glance – more than a proton pump - Company of Biologists Journals. (URL: [Link])

  • Kinesin - Wikipedia. (URL: [Link])

  • TGF-β1 Protection against Aβ1–42-Induced Neuroinflammation and Neurodegeneration in Rats - MDPI. (URL: [Link])

  • Reversible assembly and disassembly of V-ATPase during the lysosome regeneration cycle. (URL: [Link])

  • Harnessing Carcinoma Cell Plasticity Mediated by TGF-β Signaling - MDPI. (URL: [Link])

  • Defective lysosomal acidification: a new prognostic marker and therapeutic target for neurodegenerative diseases - PubMed Central. (URL: [Link])

  • Acidic nanoparticles restore lysosomal acidification and rescue metabolic dysfunction in pancreatic β-cells under lipotoxic condition - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to SRI-011381 Hydrochloride (CAS 2070014-88-7): A TGF-β Signaling Agonist

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide provides a comprehensive overview of SRI-011381 hydrochloride. Analysis of the provided CAS number and associated literature indicates that this compound is an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is not classified as a VHL-recruiting PROTAC (Proteolysis Targeting Chimera) linker. To address the interest in PROTAC technology, a separate informational section on VHL-recruiting PROTACs is included for clarity and educational purposes.

Part 1: this compound - A Detailed Profile

Introduction

This compound is a small molecule compound recognized for its role as a potent and orally active agonist of the TGF-β signaling pathway.[1][2] It has garnered attention in the research community for its neuroprotective effects and its potential therapeutic applications in conditions such as Alzheimer's disease.[3][4][5] The compound's ability to modulate the TGF-β pathway makes it a valuable tool for studying cellular processes such as proliferation, differentiation, and fibrosis.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 2070014-88-7[1][3][6][7][8]
Molecular Formula C₂₀H₃₂ClN₃O[1][6][7][8]
Molecular Weight 365.94 g/mol [1][3][6][7]
Purity >98% (typically confirmed by HPLC)[7]
SMILES O=C(NC1CCCCC1)N(CC2=CC=CC=C2)CC3CCNCC3.Cl[H][1]
Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Solubility:

  • DMSO: Soluble at concentrations ranging from ≥20 mg/mL to 34.29 mg/mL.[4][6] Ultrasonic agitation may be required to achieve complete dissolution.[1]

  • Water: Soluble at approximately 25 mg/mL, also potentially requiring sonication.[1][4]

Storage Recommendations:

  • Powder: For long-term stability, the lyophilized powder should be stored at -20°C, where it can remain stable for up to 3 years.[3][6][7]

  • In Solvent: Stock solutions should be stored at -80°C for up to 6 months to a year, or at -20°C for shorter periods (around 1 month).[1][3][6] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[7]

Mechanism of Action and Biological Activity

This compound functions as an agonist of the TGF-β signaling pathway.[1][3][6] This pathway plays a critical role in numerous cellular functions. The activation of this pathway by SRI-011381 leads to the phosphorylation and activation of Smad2/3 proteins.[2] These activated proteins then translocate to the nucleus to regulate the transcription of target genes.

Key Biological Effects:

  • Neuroprotection: The compound has demonstrated neuroprotective properties, protecting against excitotoxicity and neurodegeneration in preclinical models.[4][6] This has led to its investigation as a potential therapeutic for Alzheimer's disease.[3][4]

  • Fibrosis: SRI-011381 has been shown to promote the proliferation of fibroblasts and increase the expression of fibrotic markers such as collagen-1 and α-SMA (alpha-smooth muscle actin).[1][2] This effect is mediated through its agonistic activity on the TGF-β/Smad pathway.

  • Cellular Proliferation: At a concentration of 10 μM, SRI-011381 promotes the proliferation of mouse lung fibroblasts.[1][2]

The signaling cascade initiated by SRI-011381 is depicted in the diagram below.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 SRI-011381 HCl TGFBR TGF-β Receptor (Type I/II) SRI_011381->TGFBR Binds & Activates pSmad2_3 p-Smad2/3 TGFBR->pSmad2_3 Phosphorylates Complex Smad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., Collagen, α-SMA) Complex->Transcription Translocates & Regulates

Caption: TGF-β signaling pathway activated by this compound.

In Vivo Studies

SRI-011381 has been evaluated in various animal models, demonstrating its oral bioavailability and biological effects.

  • Administration and Dosage: In studies with mice, SRI-011381 has been administered via intraperitoneal injection at doses around 30 mg/kg.[1] Oral gavage has also been used, with doses ranging from 10 to 75 mg/kg.[6]

  • Effects in EAE Models: In experimental autoimmune encephalomyelitis (EAE) mouse models, this compound has been shown to inhibit inflammatory infiltration and reduce neuronal loss.[1]

  • Pharmacokinetics: The compound is rapidly absorbed after oral administration in mice, with an approximate oral bioavailability of 50%.[4]

Part 2: An Overview of VHL-Recruiting PROTACs

While this compound is not a PROTAC linker, understanding this technology is crucial for modern drug discovery.

What are PROTACs?

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules designed to eliminate specific unwanted proteins from cells.[9] They do not inhibit the protein's function directly but instead tag it for destruction by the cell's own machinery, the ubiquitin-proteasome system.[10][11]

A PROTAC molecule consists of three key components:

  • A ligand for the target protein (Protein of Interest - POI).

  • A ligand for an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The Role of VHL and VHL-Recruiting Ligands

The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex.[10][12] Due to its widespread expression and well-characterized binders, VHL is frequently recruited in PROTAC design.[10] Small molecules that bind to VHL can be incorporated into PROTACs to bring the VHL E3 ligase into close proximity with the target protein.[9][13] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

The general mechanism of a VHL-recruiting PROTAC is illustrated below.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase VHL->POI Ubiquitination VHL->PROTAC Binds Degraded Degraded Fragments Proteasome->Degraded Ub Ubiquitin Ub->VHL

Caption: General mechanism of action for a VHL-recruiting PROTAC.

The Importance of the Linker

The linker component of a PROTAC is not merely a spacer. Its length, rigidity, and chemical composition are critical for the efficacy of the degrader.[10][14] The linker's properties influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. Linkers can be flexible aliphatic chains, more rigid structures, or based on polyethylene glycol (PEG) units.[14]

Conclusion

This compound (CAS 2070014-88-7) is a well-characterized agonist of the TGF-β/Smad signaling pathway, with demonstrated neuroprotective and pro-fibrotic activities. It serves as a valuable chemical probe for investigating this pathway and holds potential for further therapeutic development. It is important for researchers to distinguish this compound from molecules designed for PROTAC applications, where the recruitment of E3 ligases like VHL is the primary mechanism of action.

References

  • Patsnap Synapse. (n.d.). SRI-011381 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). SRI-011381. Retrieved from [Link]

  • Selleck Bio. (n.d.). SRI-011381 (C381) - TGF-beta/Smad. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. Journal of Orthopaedic Surgery and Research. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). VHL ligands found in PROTACs. Linker attachment options are represented.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. Retrieved from [Link]

Sources

A Technical Guide to SRI-011381: A Dual-Action Modulator for Enhanced Amyloid-Beta Clearance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of amyloid-beta (Aβ) plaques is a central pathological hallmark of Alzheimer's disease (AD). Therapeutic strategies aimed at enhancing the clearance of Aβ represent a promising avenue for disease modification. This technical guide provides an in-depth overview of SRI-011381 (also known as C381), a novel small molecule that promotes the clearance of fibrillar Aβ. SRI-011381 operates through a dual mechanism of action: as a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway and as a direct promoter of lysosomal acidification. This guide will detail the scientific rationale, mechanisms of action, and validated experimental protocols for evaluating the efficacy of SRI-011381 in preclinical research settings.

Introduction: The Challenge of Amyloid-Beta Clearance in Alzheimer's Disease

The progressive accumulation of Aβ in the brain, resulting from an imbalance between its production and clearance, is a primary initiator of the neurodegenerative cascade in AD. Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in Aβ clearance through phagocytosis. However, in the context of AD, microglial function becomes impaired, contributing to the persistence of Aβ plaques and chronic neuroinflammation. Therefore, therapeutic agents that can enhance the phagocytic capacity of microglia and promote the efficient degradation of Aβ are of significant interest.

SRI-011381: A Novel Agonist of the TGF-β Signaling Pathway

SRI-011381 is a small molecule that has been identified as a potent agonist of the TGF-β signaling pathway[1][2][3][4][5][6][7]. The TGF-β pathway is a critical regulator of various cellular processes in the brain, including immune responses, neuronal survival, and tissue repair. Dysregulation of TGF-β signaling has been implicated in the pathogenesis of AD[8][9][10][11][12][13][14]. SRI-011381 has been shown to activate this pathway, leading to downstream effects that are beneficial for Aβ clearance and neuroprotection.

Mechanism of Action 1: Activation of the Canonical TGF-β/Smad Pathway

SRI-011381 functions by activating the canonical TGF-β signaling cascade. This involves the phosphorylation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate the transcription of target genes. In vitro studies have demonstrated that SRI-011381 at a concentration of 10 µM effectively up-regulates the phosphorylation of Smad2/3 in peripheral blood mononuclear cells[1]. This activation of the TGF-β pathway is believed to contribute to the anti-inflammatory and pro-phagocytic phenotype of microglia.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TGF-beta_Receptor TGF-β Receptor SRI-011381->TGF-beta_Receptor activates pSmad2_3 pSmad2/3 TGF-beta_Receptor->pSmad2_3 phosphorylates Smad2_3 Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., anti-inflammatory, pro-phagocytic genes) Smad_complex->Gene_Transcription regulates

Caption: SRI-011381 activates the canonical TGF-β/Smad signaling pathway.
Mechanism of Action 2: Promotion of Lysosomal Acidification

In addition to its effects on TGF-β signaling, SRI-011381 has been shown to directly target lysosomes, the primary degradative organelles within cells[3][9][10][15]. A critical requirement for efficient lysosomal degradation of phagocytosed material, including Aβ, is an acidic internal pH. SRI-011381 promotes lysosomal acidification, thereby enhancing the activity of lysosomal enzymes and facilitating the breakdown of Aβ fibrils[3][9][10][15].

Lysosomal_Acidification SRI-011381 SRI-011381 V_ATPase V-ATPase SRI-011381->V_ATPase enhances activity Lysosome Lysosome Acidic_pH Acidic pH (Enhanced Degradation) Lysosome->Acidic_pH Degraded_AB Degraded Aβ Lysosome->Degraded_AB degrades H_ion V_ATPase->H_ion pumps H_ion->Lysosome Amyloid_Beta_Fibrils Fibrillar Aβ Amyloid_Beta_Fibrils->Lysosome phagocytosis

Caption: SRI-011381 promotes lysosomal acidification, enhancing Aβ degradation.

In Vitro and In Vivo Efficacy of SRI-011381

Preclinical studies have demonstrated the efficacy of SRI-011381 in promoting the clearance of fibrillar Aβ. In vitro, SRI-011381 has been shown to promote the clearance of fibrillar Aβ by macrophages in a dose-dependent manner[16]. In vivo, administration of SRI-011381 at a dose of 30 mg/kg via intraperitoneal injection has shown neuroprotective effects in mouse models[16]. Furthermore, SRI-011381 has been found to reduce neurodegeneration in APP751Lon, Swetransgenic mice[16].

Table 1: Summary of Preclinical Efficacy Data for SRI-011381

Model SystemOutcome MeasureEffective Concentration/DoseReference
Macrophage cell cultureFibrillar Aβ clearanceDose-dependent[16]
Peripheral blood mononuclear cellspSmad2/3 phosphorylation10 µM[1]
Mouse model of excitotoxicityNeuroprotection30 mg/kg (i.p.)[16]
APP751Lon, Swetransgenic miceReduction of neurodegenerationNot specified[16]

Experimental Protocols for Evaluating SRI-011381

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of SRI-011381.

In Vitro Microglial Phagocytosis Assay of Fluorescently Labeled Amyloid-Beta

This protocol is designed to quantitatively assess the effect of SRI-011381 on the phagocytosis of fibrillar Aβ by microglial cells.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Fluorescently labeled Aβ42 (e.g., HiLyte™ Fluor 488)

  • SRI-011381

  • Cell culture medium and supplements

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or high-content imaging system

Protocol:

  • Preparation of Fibrillar Aβ: Reconstitute fluorescently labeled Aβ42 in sterile water to 1 mg/mL. To form fibrils, incubate at 37°C for 24-48 hours with gentle agitation.

  • Cell Seeding: Seed microglia into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • SRI-011381 Treatment: Prepare a dose-response curve of SRI-011381 (e.g., 0.1, 1, 10, 25, 50 µM) in cell culture medium. Remove the old medium from the cells and add the SRI-011381-containing medium. Incubate for 24 hours.

  • Phagocytosis Induction: Add the pre-fibrillated fluorescent Aβ42 to each well at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed Aβ.

  • Quantification:

    • Fluorescence Plate Reader: Measure the fluorescence intensity in each well.

    • High-Content Imaging: Acquire images and quantify the intracellular fluorescence per cell.

  • Data Analysis: Normalize the fluorescence signal to the number of cells (e.g., by DAPI staining) and compare the phagocytic activity in SRI-011381-treated wells to vehicle-treated controls.

Lysosomal Acidification Assay using LysoTracker

This protocol measures the effect of SRI-011381 on the acidity of lysosomes in microglia.

Materials:

  • Primary microglia or BV-2 cells

  • SRI-011381

  • LysoTracker Red DND-99

  • Live-cell imaging medium

  • Confocal microscope or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed microglia on glass-bottom dishes or in a 96-well plate and treat with various concentrations of SRI-011381 for 24 hours as described in section 4.1.

  • LysoTracker Staining: Add LysoTracker Red DND-99 to the cells at a final concentration of 50-75 nM and incubate at 37°C for 30 minutes.

  • Washing: Replace the staining solution with fresh, pre-warmed live-cell imaging medium.

  • Imaging and Quantification:

    • Confocal Microscopy: Acquire images and measure the mean fluorescence intensity of individual lysosomes.

    • Fluorescence Plate Reader: Measure the total fluorescence intensity per well.

  • Data Analysis: Compare the LysoTracker fluorescence intensity in SRI-011381-treated cells to vehicle-treated controls. An increase in fluorescence indicates a more acidic lysosomal environment.

Western Blotting for Phosphorylated Smad2 (pSmad2)

This protocol is used to confirm the activation of the TGF-β signaling pathway by SRI-011381.

Materials:

  • Microglial cells

  • SRI-011381

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSmad2 (Ser465/467), anti-total Smad2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment and Lysis: Treat microglia with 10 µM SRI-011381 for 1-2 hours. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pSmad2 signal to total Smad2 and the loading control.

Conclusion and Future Directions

SRI-011381 presents a compelling therapeutic strategy for Alzheimer's disease by targeting two key pathological processes: impaired Aβ clearance and lysosomal dysfunction. Its dual mechanism of action, involving the activation of TGF-β signaling and the promotion of lysosomal acidification, offers a multi-faceted approach to combatting the complex pathology of AD. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of SRI-011381 and similar compounds. Future studies should focus on elucidating the precise downstream targets of SRI-011381-mediated TGF-β signaling in microglia and further validating its efficacy in a wider range of preclinical AD models.

References

  • SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Pascoal, T. A., et al. (2025). Microglia modulate Aβ-dependent astrocyte reactivity in Alzheimer's disease.
  • Traini, C., et al. (2024).
  • Vest, R. T., et al. (2022). Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Proceedings of the National Academy of Sciences, 119(11), e2116205119.
  • Zhang, X., et al. (2023). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders.
  • Butovsky, O., & Weiner, H. L. (2018). TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity. Immunological reviews, 285(1), 138–154.
  • Van der Jeugd, A., et al. (2016). In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody. Molecular imaging and biology, 18(4), 553–562.
  • Randall, R. A., et al. (2008). Recognition of Phosphorylated-Smad2-Containing Complexes by a Novel Smad Interaction Motif. Molecular and cellular biology, 28(19), 6035–6048.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024). STAR protocols, 5(3), 103309.
  • Harari, O., & Michaelson, D. M. (2018). In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody.
  • Vest, R. T., et al. (2022). C381 promotes lysosome acidification and increases lysosomal...
  • Pascoal, T. A., et al. (2025). Microglia modulate Aβ-dependent astrocyte reactivity in Alzheimer's disease. bioRxiv.
  • Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. (2022).
  • Randall, R. A., et al. (2008). Recognition of Phosphorylated-Smad2-Containing Complexes by a Novel Smad Interaction Motif. Molecular and Cellular Biology, 28(19), 6035–6048.
  • Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. (2025). STAR protocols.
  • Harach, T., et al. (2017). Reduction of Abeta amyloid pathology in APPPS1 transgenic mice in the absence of gut microbiota. Scientific reports, 7(1), 41802.
  • Microglial Phagocytosis Assay. (2026).
  • Zeng, J., et al. (2023). Lysosomal acidification dysfunction in microglia: an emerging pathogenic mechanism of neuroinflammation and neurodegeneration.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024).
  • Traini, C., et al. (2024).
  • Protocol for assessing phagocytosis activity in cultured primary murine microglia. (2025). STAR protocols.
  • Isolation and Analysis of Mouse Microglial Cells. (2014). Current protocols in immunology, 105(1), 14.27.1–14.27.14.
  • Korte, N., et al. (2020). Monitoring phagocytic uptake of amyloid β into glial cell lysosomes in real time. Chemical science, 11(43), 11797–11807.
  • Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia. (2025). STAR protocols.
  • Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia. (n.d.).

Sources

Technical Guide: C381 Neuroprotective Mechanisms in Alzheimer’s Models

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the neuroprotective profile of Compound C381 , a novel lysosomal function restorer and TGF-β signaling activator, specifically within the context of Alzheimer’s Disease (AD) pathology.

Executive Summary

Compound C381 is a brain-penetrant, small-molecule benzyl urea derivative identified via phenotypic screening for CNS Smad activators. Unlike traditional amyloid-targeting agents, C381 operates upstream of protein aggregation by targeting the lysosome —specifically enhancing vacuolar H(+)-ATPase (v-ATPase) function to restore luminal acidity.

In Alzheimer’s disease (AD) models, including patient-derived transdifferentiated neurons (tNeurons) and murine models of neurodegeneration, C381 demonstrates a dual mode of action:

  • Restoration of Proteostasis: Re-acidification of lysosomes to enable the clearance of toxic aggregates.

  • Immunomodulation: Activation of the TGF-β signaling pathway to suppress neuroinflammatory cytokine secretion (IL-6, IL-15, CCL2) and mitigate microgliosis.

Chemical Identity & Mechanism of Action (MOA)

Chemical Class: Benzyl urea derivative with a piperidine ring. Primary Target: Lysosomal v-ATPase complex (functional enhancement). Secondary Signaling: TGF-β/Smad pathway activation.

The Lysosomal Acidification Hypothesis

In AD, lysosomal acidification fails early in disease progression, often preceding amyloid plaque formation. This alkalization inhibits cathepsins (proteases), leading to the accumulation of autophagic vacuoles filled with undigested amyloid-beta (Aβ) and Tau.

C381 Mechanism: C381 physically associates with the lysosome and promotes proton influx. This re-acidification restores the optimal pH (< 5.0) required for cathepsin activity, restarting the stalled autophagy-lysosome pathway.

Signaling Pathway Visualization

The following diagram illustrates the causal flow from C381 administration to neuroprotection, highlighting the dual impact on proteolysis and inflammation.

C381_Mechanism C381 Compound C381 (Benzyl Urea Derivative) Lysosome Lysosome Target (v-ATPase Enhancement) C381->Lysosome Targets TGFB TGF-β Pathway Activation C381->TGFB Activates Acidification Luminal Acidification (pH < 5.0) Lysosome->Acidification Promotes H+ Influx Proteolysis Restored Proteolysis (Cathepsin Activity) Acidification->Proteolysis Enables Aggregates Clearance of Protein Aggregates Proteolysis->Aggregates Degrades Neuroprotection NEUROPROTECTION (Reduced Cell Death) Aggregates->Neuroprotection Prevents Toxicity Smad Smad2/3 Phosphorylation TGFB->Smad Signal Transduction Inflammation Suppression of Cytokines (IL-6, CCL2) Smad->Inflammation Transcriptional Repression Inflammation->Neuroprotection Mitigates Gliosis

Caption: Dual mechanistic pathway of C381 showing lysosomal re-acidification (left arm) and anti-inflammatory TGF-β signaling (right arm) converging on neuroprotection.

Experimental Evidence in Alzheimer’s Models[1][2][3][4][5][6]

While C381 has shown broad efficacy in Grn-/- (FTD) and MPTP (PD) mice, its specific application to Alzheimer's pathology is grounded in recent studies using human patient-derived models and lysosomal stress assays.

Efficacy in Human AD Transdifferentiated Neurons (tNeurons)

Source: Chou et al., Wyss-Coray Lab (Nature Cell Biology/bioRxiv, 2023/2025) Model: Neurons transdifferentiated directly from fibroblasts of AD patients (Sporadic AD and Familial AD-PSEN1 mutations).

Key Findings:

  • Lysosomal Resilience: AD tNeurons exhibit fragile lysosomes that leak under stress. C381 treatment significantly improved lysosomal resilience to membrane-damaging agents (LLOME).[1]

  • Cytokine Dampening: C381 treatment reduced the "senescence-associated secretory phenotype" (SASP) of these neurons.

  • Quantitative Data:

MetricControl (Vehicle)C381 TreatedOutcome
Lysosomal pH (LysoSensor) Elevated (Alkaline)Reduced (Acidic)Restored Function
Cytokine Secretion (IL-6) HighSignificantly ReducedAnti-Inflammatory
Cytokine Secretion (CCL2) HighSignificantly ReducedAnti-Inflammatory
Cell Survival (vs LLOME) < 40%> 80%Neuroprotection
In Vivo Validation (Cross-Model Relevance)

Although direct plaque reduction data in 5XFAD mice is emerging, the Progranulin-/- (Grn-/-) data serves as the primary validation for the lysosomal mechanism relevant to AD.

  • Microgliosis: C381 reduced CD68+ and Iba1+ microglia in the thalamus of Grn-/- mice.

  • Lipofuscinosis: Treatment reduced the accumulation of lipofuscin (age-pigment), a marker of lysosomal failure common in AD brains.

Detailed Experimental Protocols

To replicate the assessment of C381’s neuroprotective effects, the following self-validating protocols are recommended.

Protocol A: Lysosomal Acidity Assessment (LysoSensor Assay)

Objective: Verify C381-mediated re-acidification in neuronal cultures.

  • Culture: Plate primary cortical neurons or tNeurons in 96-well plates.

  • Treatment: Treat with C381 (1–10 µM) for 24 hours. Include Bafilomycin A1 (v-ATPase inhibitor) as a negative control.

  • Labeling: Wash cells and incubate with LysoSensor Green DND-189 (1 µM) for 30 minutes at 37°C.

  • Imaging: Replace media with live-cell imaging buffer. Image using confocal microscopy (Ex/Em: 443/505 nm).

  • Validation:

    • Pass Criteria: C381 wells must show increased fluorescence intensity (lower pH) vs. Vehicle.

    • Fail Criteria: If Bafilomycin A1 does not quench fluorescence, the probe is defective.

Protocol B: Cytokine Secretion Profiling

Objective: Measure the anti-inflammatory output of C381 on AD neurons.

  • Induction: Use AD-patient derived tNeurons (which naturally secrete high cytokines) or induce stress in WT neurons using Aβ oligomers (5 µM).

  • Dosing: Co-treat with C381 (10 µM) or Vehicle for 48 hours.

  • Collection: Collect conditioned media. Centrifuge at 10,000 x g to remove debris.

  • Analysis: Perform Multiplex ELISA (Luminex or MSD) for IL-6, IL-15, and CCL2.

  • Normalization: Normalize cytokine concentration to total cellular protein content (BCA assay) to rule out cell death as a confounder.

Critical Analysis & Limitations

  • Target Specificity: While C381 activates v-ATPase function, the exact binding site on the complex remains under investigation. It acts as a "lysosomal enhancer" rather than a direct enzyme inhibitor.

  • AD Model Nuance: Most in vivo data comes from Grn-/- and MPTP models. While the lysosomal mechanism is conserved, specific Aβ-plaque clearance rates in APP/PS1 or 5XFAD mice require careful titration, as advanced plaque pathology may overwhelm lysosomal capacity regardless of acidification.

References

  • Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Source:[2][3][4][5][6] Proceedings of the National Academy of Sciences (PNAS), 2022.[7][2] URL:[Link][7][8][2]

  • Proteostasis and lysosomal repair deficits in transdifferentiated neurons of Alzheimer’s disease. Source: bioRxiv / Nature Cell Biology, 2023/2025. URL:[Link]

  • Small Molecule Drug C381 Attenuates Brain Vascular Damage Following Repetitive Mild Traumatic Injury. Source: Journal of Neurotrauma / PubMed Central, 2023. URL:[Link]

  • TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity. Source: International Journal of Molecular Sciences, 2024. URL:[Link]

Sources

Technical Guide: SRI-011381 (C381) Activation of Smad2/3 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the activation of the Smad2/3 signaling pathway using the small molecule agonist SRI-011381 (C381). This document is structured for researchers requiring high-fidelity experimental protocols and mechanistic insights.

Executive Summary

SRI-011381 (also identified as C381 ) is a potent, orally active small-molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Unlike recombinant TGF-β ligands which have poor bioavailability and stability, SRI-011381 provides a stable, pharmacological tool to robustly phosphorylate Smad2 and Smad3.

Primary Utility:

  • Neuroprotection: Reverses neurodegenerative deficits (e.g., Alzheimer’s, ALS) by enhancing lysosomal acidification and clearing protein aggregates (Aβ).

  • Fibrosis Research: Acts as a positive control for inducing myofibroblast differentiation and collagen synthesis.

  • Mechanistic Probe: Used to reverse the effects of TGF-β inhibitors (e.g., SB431542) or verify pathway responsiveness.[1]

Mechanistic Profile & Signaling Architecture

The Agonist Mechanism

SRI-011381 functions by upregulating the canonical TGF-β signaling cascade. Upon administration, it facilitates the phosphorylation of receptor-regulated Smads (R-Smads: Smad2 and Smad3).

  • Activation: SRI-011381 engagement leads to the activation of the TGF-β type I receptor (ALK5).

  • Phosphorylation: ALK5 phosphorylates Smad2 and Smad3 at their C-terminal serine residues (SSXS motif).

  • Complex Formation: Phosphorylated Smad2/3 (p-Smad2/3) recruits the Co-Smad (Smad4).

  • Nuclear Translocation: The p-Smad2/3-Smad4 complex translocates to the nucleus.

  • Transcriptional Regulation: The complex binds to Smad Binding Elements (SBE) on DNA, driving the expression of target genes including Col1a1, ACTA2 (α-SMA), and lysosomal regulators.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by SRI-011381.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI SRI-011381 (Agonist) TGFR TGF-β Receptor Complex (ALK5 / TβRII) SRI->TGFR Activates Smad23 Smad2/3 (Inactive) TGFR->Smad23 Phosphorylates pSmad23 p-Smad2/3 (Phosphorylated) Smad23->pSmad23 Activation Complex Smad Complex (p-Smad2/3 + Smad4) pSmad23->Complex Binds Smad4 Smad4 Smad4 (Co-Smad) Smad4->Complex SBE Smad Binding Element (DNA) Complex->SBE Translocation Genes Target Genes: Collagen, α-SMA, Lysosomal Genes SBE->Genes Transcription

Figure 1: Canonical Smad2/3 signaling cascade initiated by SRI-011381.

Experimental Framework & Protocols

Compound Handling and Reconstitution

SRI-011381 is hydrophobic. Proper reconstitution is critical to prevent precipitation and ensure bioavailability.

ParameterSpecification
Molecular Weight 365.94 g/mol
Appearance White to off-white solid
Stock Solvent DMSO (Dimethyl sulfoxide)
Solubility (DMSO) ~33 mg/mL (91 mM)
Storage (Stock) -80°C (6 months) or -20°C (1 month)

Reconstitution Protocol (Stock Solution 10 mM):

  • Weigh 3.66 mg of SRI-011381.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously or sonicate in a water bath for 2-5 minutes until completely dissolved.

  • Aliquot into light-protected tubes (avoid freeze-thaw cycles).

In Vitro Activation Assay

This protocol validates pathway activation in adherent cells (e.g., Fibroblasts, HEK293, or Primary Neurons).

Reagents:

  • SRI-011381 Stock (10 mM in DMSO)

  • Serum-free culture media

  • Positive Control: Recombinant TGF-β1 (2-5 ng/mL)

  • Negative Control: DMSO Vehicle (0.1%)

Step-by-Step Workflow:

  • Seeding: Plate cells to reach 70-80% confluence.

  • Starvation: Wash cells with PBS and switch to serum-free media for 12-24 hours. Rationale: Removes endogenous growth factors that baseline Smad phosphorylation.

  • Treatment:

    • Dilute SRI-011381 stock 1:1000 into warm media to achieve 10 µM final concentration.

    • Apply to cells.[2][3][4][5] Incubate for 1 to 24 hours (1h for phosphorylation, 24h for protein expression).

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors. Lyse using RIPA buffer.

  • Validation: Perform Western Blot.

In Vivo Administration (Murine Models)

For neuroprotection or fibrosis studies, intraperitoneal (i.p.) injection is the standard route.

Formulation (Clear Solution for i.p.): To avoid DMSO toxicity, use a co-solvent system.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[6][7]

Preparation for 30 mg/kg Dose (Mouse ~25g):

  • Dissolve SRI-011381 in DMSO to create a high-concentration pre-stock.

  • Add PEG300 and mix.

  • Add Tween-80 and mix.[8][6][7]

  • Slowly add warm Saline while vortexing. Self-Validating Step: Solution must remain clear.[7] If cloudy, sonicate.

Dosing Schedule:

  • Dose: 30 mg/kg[1][8][9][6]

  • Frequency: Every 48 hours (q.o.d)

  • Duration: 14–22 days (depending on model, e.g., EAE or Alzheimer's).

Data Analysis & Validation Logic

Experimental Workflow Diagram

The following DOT diagram outlines the critical path for validating SRI-011381 activity in a laboratory setting.

Experiment cluster_treatment Treatment Groups cluster_readout Readout Analysis Start Start: Cell Culture (Serum Starved) Grp1 Vehicle (DMSO) Start->Grp1 Grp2 SRI-011381 (10 µM) Start->Grp2 Grp3 SRI + SB431542 (Specificity Check) Start->Grp3 Lysis Cell Lysis (+ Phosphatase Inhibitors) Grp1->Lysis Grp2->Lysis Grp3->Lysis WB Western Blot: p-Smad2/3 vs Total Smad Lysis->WB qPCR qPCR: Col1a1, α-SMA Lysis->qPCR

Figure 2: Experimental workflow for validating SRI-011381 specificity and efficacy.

Quantitative Benchmarks

When analyzing results, compare your data against these expected outcomes to validate the experiment.

ReadoutVehicle ControlSRI-011381 (10 µM)SRI + SB431542 (Inhibitor)Interpretation
p-Smad2/3 Low / BasalHigh (>> 5-fold) Low / BasalConfirms pathway activation.
Total Smad2/3 ConstantConstantConstantConfirms loading control.
α-SMA LowHigh LowConfirms functional myofibroblast conversion.
Lysosomal pH Neutral/HighAcidic (Low) N/AConfirms lysosomal acidification (Neuroprotection context).
Troubleshooting Specificity

To prove that the observed effects are strictly due to TGF-β pathway activation and not off-target toxicity:

  • Inhibitor Challenge: Co-treat with SB431542 (10 µM), a selective ALK5 inhibitor. If SRI-011381 effects are not blocked by SB431542, the mechanism is off-target.

  • Nuclear Translocation: Use immunofluorescence to visualize Smad2/3 moving from cytoplasm to nucleus upon SRI-011381 treatment.

References

  • Chen, Y., et al. (2020). A small molecule agonist of the TGF-β signaling pathway for treatment of Alzheimer's disease. Source: Selleck Chem / BioRxiv / Patent Literature

  • Wu, Q., et al. (2021). SRI-011381 hydrochloride partially rescues the deficits in optic nerve and retina of YAPGFAP-CKO EAE mice. Source: MedChemExpress / Life Science Alliance

  • Qu, Y., et al. (2020). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Source: Annals of Translational Medicine

  • TargetMol. SRI-011381 Chemical Properties and In Vivo Formulation Calculator. Source: TargetMol

Sources

Small Molecule Analogues to Recombinant TGF-β1: A Technical Guide to Pathway Modulation and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Stem Cell Biologists, and Drug Discovery Scientists. Scope: Functional replacement of recombinant TGF-β1 protein with synthetic small molecules in cell culture and tissue engineering.

Executive Summary

Recombinant human TGF-β1 (rhTGF-β1) is a cornerstone reagent in regenerative medicine, essential for maintaining pluripotency, inducing definitive endoderm, and driving chondrogenesis. However, its utility is compromised by high manufacturing costs, batch-to-batch variability, and poor thermal stability (half-life < 30 minutes in serum-containing media).

This guide details the transition from protein-based protocols to Small Molecule Mimetics (SMMs) . Unlike rhTGF-β1, these synthetic compounds offer superior stability, enhanced tissue penetration, and precise temporal control over signaling kinetics. This document identifies specific validated compounds—most notably IDE1/2 and Kartogenin —and provides the mechanistic grounding and experimental protocols required to implement them as functional alternatives.

Part 1: The Limitations of Recombinant TGF-β1

Before adopting alternatives, it is critical to understand the failure points of the recombinant protein in standard workflows:

ParameterRecombinant TGF-β1 ProteinSmall Molecule Alternatives
Stability Labile; degrades rapidly at 37°C. Requires frequent media changes.High; stable for days in culture media.
Cost High (~

500 per µg).
Low (<$1 per effective dose).
Permeability Low; poor penetration in 3D scaffolds/organoids.High; readily penetrates 3D tissues.
Batch Consistency Variable biological activity between lots.Chemically defined; >99% purity.
Immunogenicity Potential for immune response in vivo.Generally non-immunogenic.

Part 2: Key Small Molecule Candidates

While many compounds inhibit TGF-β signaling (e.g., SB431542), true agonists or functional mimetics are rarer. The following compounds are validated to activate the pathway or induce phenotypes traditionally dependent on TGF-β1.

IDE1 and IDE2 (Inducers of Definitive Endoderm)
  • Mechanism: IDE1 and IDE2 stimulate the phosphorylation of Smad2, mimicking the downstream effect of Nodal/TGF-β ligand binding. They were identified through high-throughput screening for their ability to induce Sox17 expression in embryonic stem cells (Borowiak et al., 2009).

  • Target: Likely act intracellularly or at the receptor level to trigger the ALK4/5/7 pathway.

  • Application: Efficient induction of Definitive Endoderm (DE) from iPSCs without the need for Activin A or TGF-β1.

Kartogenin (KGN)[1]
  • Mechanism: KGN does not bind the TGF-β receptor directly. Instead, it binds Filamin A , disrupting its interaction with CBFβ . This releases CBFβ, which translocates to the nucleus and complexes with RUNX1 to regulate chondrogenesis. Crucially, KGN treatment increases the phosphorylation of Smad2/3 while suppressing Smad1/5/8, effectively potentiating the TGF-β signal required for cartilage formation (Johnson et al., 2012).

  • Application: Chondrogenic differentiation of Mesenchymal Stem Cells (MSCs) and cartilage repair.[1]

Cytomodulin-10 (CM-10)
  • Mechanism: A synthetic heptapeptide that mimics the active binding site of the TGF-β1 ligand. It directly interacts with the TGF-β Type II receptor, initiating the canonical signaling cascade.[2]

  • Application: Wound healing and collagen synthesis acceleration.[3][4]

Part 3: Mechanistic Pathways & Visualization

To effectively replace the protein, one must understand where the small molecule intervenes in the signaling cascade.

Diagram 1: Canonical TGF-β Signaling vs. Small Molecule Entry Points

TGF_Pathway cluster_membrane Cell Membrane Ligand Recombinant TGF-β1 ReceptorII TGF-β Receptor II (TβRII) Ligand->ReceptorII Binds ReceptorI ALK5 / TβRI (Kinase Domain) ReceptorII->ReceptorI Phosphorylates Smad23 Smad2/3 (Unphosphorylated) ReceptorI->Smad23 Phosphorylates pSmad23 p-Smad2/3 (Active) Smad23->pSmad23 Complex Smad Transcriptional Complex pSmad23->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus: Gene Transcription (Sox17, Col2a1, etc.) Complex->Nucleus Translocates CM10 Cytomodulin-10 (Peptide Mimetic) CM10->ReceptorII Mimics Binding IDE IDE1 / IDE2 IDE->Smad23 Induces Phosphorylation (Mechanism under study) KGN Kartogenin (Filamin A Binder) Filamin Filamin A / CBFβ Complex KGN->Filamin Disrupts Filamin->Smad23 Releases CBFβ Potentiates pSmad2/3

Caption: Schematic illustrating the intervention points of small molecule mimetics (Yellow) within the canonical TGF-β signaling cascade.

Part 4: Experimental Protocols

Protocol A: Definitive Endoderm Induction using IDE1

Objective: Replace Activin A/TGF-β1 in iPSC differentiation.

Reagents:

  • IDE1 Stock: 10 mM in DMSO.

  • Basal Medium: RPMI 1640 + B27 Supplement (minus insulin).

  • Cells: Human iPSCs at 70-80% confluency.

Workflow:

  • Preparation: Wash iPSCs with PBS (Ca2+/Mg2+ free).

  • Induction (Day 0-1):

    • Prepare Induction Medium: RPMI/B27 + 100 nM - 1 µM IDE1 . (Note: Titration is cell-line dependent; start with 100 nM).

    • Control: Use 100 ng/mL Activin A for positive control.

    • Incubate for 24 hours.

  • Induction (Day 2-3):

    • Refresh medium with RPMI/B27 + IDE1 (same concentration) + 0.2% FBS (optional for survival).

  • Validation (Day 4):

    • Assess morphology (petal-like structures).

    • Perform Immunocytochemistry for Sox17 and FoxA2 (Endoderm markers).

    • Check for absence of Oct4 (Pluripotency) and Sox1 (Neuroectoderm).

Protocol B: Chondrogenic Differentiation using Kartogenin

Objective: Drive MSCs to Chondrocytes without high-dose TGF-β1.

Reagents:

  • Kartogenin (KGN) Stock: 10 mM in DMSO.

  • Differentiation Medium: DMEM-HG, 1% ITS+ Premix, 100 nM Dexamethasone, 50 µg/mL Ascorbic Acid.

Workflow:

  • Seeding: Plate MSCs in high-density micromass culture (2 x 10^5 cells in 10 µL drops) or pellet culture to mimic 3D environment.

  • Treatment:

    • Add Differentiation Medium supplemented with 100 nM - 5 µM Kartogenin .

    • Note: KGN is often synergistic. A low dose of TGF-β1 (1 ng/mL) + KGN (1 µM) often yields better results than high dose TGF-β1 (10 ng/mL) alone, significantly reducing protein cost.

  • Maintenance: Change media every 2-3 days for 21 days.

  • Validation:

    • Histology: Alcian Blue staining for Sulfated Glycosaminoglycans (sGAG).

    • qPCR: Upregulation of COL2A1 and ACAN; downregulation of COL1A1.

Part 5: Validation & Quality Control

To ensure the small molecule is functionally replacing the protein, you must validate the signaling pathway activation.

Diagram 2: Validation Workflow

Validation_Workflow Step1 Step 1: Dose Response (Luciferase Assay) Step2 Step 2: Pathway Verification (Western Blot) Step1->Step2 Decision Is pSmad2/3 > 50% of Positive Control? Step2->Decision Step3 Step 3: Functional Output (qPCR / Staining) Proceed Proceed to Differentiation Decision->Proceed Yes Optimize Titrate Concentration or Add Low-Dose TGF-β Decision->Optimize No

Caption: Step-wise validation logic for confirming small molecule efficacy.

Validation Checklist:

  • CAGA12-Luciferase Assay: Transfect cells with a Smad3-responsive reporter. Treat with Small Molecule vs. Recombinant Protein. Expect >50% activation relative to protein control.

  • Phospho-Smad Blot: Lyse cells 1 hour post-treatment. Blot for p-Smad2 (Ser465/467). The band intensity confirms acute pathway activation.

  • Nuclear Translocation: Immunofluorescence of Smad2/3 should show nuclear accumulation within 2 hours of treatment.

References

  • Borowiak, M., et al. (2009). Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells. Cell Stem Cell.

  • Johnson, K., et al. (2012). A stem cell-based approach to cartilage repair. Science.

  • Ichida, J. K., et al. (2009). A small-molecule inhibitor of Tgf-beta signaling replaces Sox2 in reprogramming by inducing Nanog. Cell Stem Cell.

  • Zhang, S., et al. (2012). Small molecule-based approaches to regenerative medicine. Bioorganic & Medicinal Chemistry Letters.

  • Filla, M. S., et al. (2017). Cytomodulin-10, a novel small molecule TGF-β mimic, promotes wound healing. Journal of Wound Care.

Sources

SRI-011381 hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Mechanism of Action, and Experimental Application

Executive Summary

SRI-011381 hydrochloride is a small-molecule agonist of the transforming growth factor-beta (TGF-


) signaling pathway.[1] Unlike many TGF-

modulators that act as inhibitors to prevent fibrosis, SRI-011381 is distinct for its ability to activate Smad2/3 signaling, promoting neuroprotective effects and enhancing lysosomal acidification. This guide provides a rigorous technical breakdown of its chemical identity, handling protocols, and biological applications for researchers investigating neurodegeneration (specifically Alzheimer's disease) and tissue repair mechanisms.
Chemical Identity & Physicochemical Properties

Accurate identification of the salt form is critical for stoichiometric calculations in assay preparation. SRI-011381 is commercially available as both a free base and a hydrochloride salt. The data below specifically distinguishes these forms to prevent dosing errors.

Table 1: Chemical Specification

PropertySRI-011381 (Free Base)This compound (HCl Salt)
CAS Number 1629138-41-52070014-88-7
Molecular Formula


Molecular Weight 329.48 g/mol 365.94 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility (DMSO) ~125 mg/mL~34 mg/mL
Solubility (Water) Insoluble~77 mg/mL (High solubility due to salt form)
SMILES O=C(NC1CCCCC1)N(CC2CCNCC2)Cc3ccccc3Cl.O=C(NC1CCCCC1)N(CC1CCNCC1)Cc1ccccc1

Critical Note: When converting dosages from literature citing the free base, multiply the mass by 1.11 (365.94 / 329.48) to achieve the equivalent molar concentration using the hydrochloride salt.

Mechanism of Action: TGF- Agonism

SRI-011381 functions as a TGF-


 mimetic. It bypasses the ligand-binding requirement or facilitates the receptor activation complex, leading to the phosphorylation of R-Smads (Smad2/3).

Key Mechanistic Pathways:

  • Smad Activation: Induces phosphorylation of Smad2 and Smad3, which complex with Smad4 and translocate to the nucleus.

  • Lysosomal Modulation: Specifically in macrophages and neurons, SRI-011381 targets the lysosome, promoting acidification. This enhances the degradation of autophagic cargo, including fibrillar amyloid-beta (

    
    ), offering a therapeutic angle for Alzheimer's disease.[2]
    
Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by SRI-011381.

TGF_Pathway SRI SRI-011381 HCl Receptor TGF-beta Receptor Complex (ALK5) SRI->Receptor Activates Lysosome Lysosomal Acidification SRI->Lysosome Direct/Indirect Modulation Smad23 Smad2/3 (Cytoplasm) Receptor->Smad23 Phosphorylation pSmad p-Smad2/3 Smad23->pSmad Complex p-Smad2/3-Smad4 Complex pSmad->Complex Binds Smad4 Smad4 Smad4 Smad4->Complex Nucleus Nucleus (Transcriptional Regulation) Complex->Nucleus Translocation Clearance Amyloid-Beta Clearance Lysosome->Clearance Enhances

Figure 1: Signal transduction pathway of SRI-011381 showing parallel activation of Smad transcriptional activity and lysosomal functional enhancement.

Experimental Handling & Reconstitution

Proper reconstitution is the foundation of reproducible data. The hydrochloride salt offers superior water solubility compared to the free base, but stability in solution remains time-sensitive.

Storage Protocol
  • Powder: Store at -20°C (Stable for 3 years). Desiccate to prevent moisture absorption.

  • Stock Solution (DMSO/Water): Store at -80°C (Stable for 6 months). Aliquot to avoid freeze-thaw cycles.

Reconstitution Workflow (Stock Solution)

To prepare a 10 mM Stock Solution (Volume: 1 mL):

  • Weighing: Weigh 3.66 mg of this compound.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide), anhydrous.[3][4]

    • Alternative: Sterile water (for HCl salt only).

  • Dissolution: Add 1 mL of solvent. Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 2 minutes.

  • Sterilization: If using for cell culture, pass through a 0.22

    
    m PVDF syringe filter. Note: Nylon filters may bind small molecules; PVDF or PES is recommended.
    
Biological Application Protocols
A. In Vitro: Cell Treatment (Neurons/Macrophages)

Objective: To assess neuroprotection or


 uptake.[2]
  • Seeding: Plate cells (e.g., BV-2 microglia or primary neurons) at appropriate density in 6-well plates.

  • Starvation (Optional but Recommended): Serum-starve cells for 4–12 hours prior to treatment to synchronize the cell cycle and reduce background TGF-

    
     signaling from serum.
    
  • Preparation of Working Solution:

    • Dilute the 10 mM stock into culture media to a final concentration of 10

      
      M .
      
    • Control: Prepare a vehicle control containing the same % DMSO (typically <0.1%).

  • Incubation: Treat cells for 24–48 hours.

  • Readout:

    • Western Blot: Assay for p-Smad2 (Ser465/467) vs. Total Smad2.

    • Functional Assay: Measure lysosomal pH using LysoTracker Red or A

      
       levels in supernatant.
      
B. In Vivo: Mouse Formulation (Intraperitoneal/Oral)

Objective: Systemic delivery for neurodegeneration models. Target Dosage: 10–30 mg/kg.[2][5]

Formulation Strategy (Solubility Optimized): This formulation ensures stability and prevents precipitation in the syringe.

Table 2: In Vivo Vehicle Composition

ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer
PEG300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant / Dispersant
Saline (0.9%) 45%Diluent (Physiological balance)

Step-by-Step Preparation (Example: 2 mg/mL solution):

  • Dissolve SRI-011381 HCl in 10% DMSO volume first. Ensure complete clarity.

  • Add 40% PEG300 slowly while vortexing.

  • Add 5% Tween 80 .[2][3][6] Vortex until homogenous.

  • Add 45% Saline last.[2] Crucial: Adding saline too early can cause precipitation. If precipitate forms, sonicate immediately.

References
  • TargetMol. this compound Product Data & Solubility. Retrieved from

  • SelleckChem. SRI-011381 (C381) TGF-beta/Smad Agonist: Chemical Structure and Biological Activity. Retrieved from

  • MedChemExpress. this compound Datasheet and In Vivo Protocols. Retrieved from

  • AbMole. this compound Technical Profile. Retrieved from

Sources

Technical Whitepaper: Therapeutic Potential of SRI-011381 (C381) in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SRI-011381 (also designated as C381) represents a first-in-class small molecule modulator that bridges two critical therapeutic axes in neurodegeneration: lysosomal acidification and TGF-β signaling activation .[1] Unlike traditional neurotrophic factors that struggle with blood-brain barrier (BBB) penetration or stability, SRI-011381 is an orally bioavailable small molecule with demonstrated efficacy in preclinical models of Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Frontotemporal Dementia (FTD).

This guide dissects the compound's dual mechanism of action—targeting vacuolar-type H+-ATPase (v-ATPase) to restore lysosomal pH and activating the Smad2/3 neuroprotective pathway.[2] It provides validated experimental protocols for synthesis, formulation, and in vivo administration, offering a roadmap for reproducing efficacy data in translational workflows.

Molecular Mechanism: The Lysosome-TGF-β Axis

The therapeutic potency of SRI-011381 stems from its ability to resolve "lysosomal storage" phenotypes common in neurodegeneration. In diseases like AD and PD, lysosomal alkalization impairs autophagy, leading to the accumulation of toxic aggregates (Aβ, α-synuclein).

Primary Target: v-ATPase and Lysosomal Acidification

SRI-011381 physically interacts with the vacuolar H+-ATPase (v-ATPase) complex on the lysosomal membrane.[2] By stabilizing this pump, it promotes proton influx, re-acidifying the lysosomal lumen.

  • Impact: Restoration of acidic pH (< 5.0) reactivates cathepsins and other hydrolases, facilitating the clearance of autophagic cargo.

Secondary Signaling: TGF-β/Smad Pathway

Concurrently, SRI-011381 acts as an agonist of the Transforming Growth Factor-β (TGF-β) pathway. TGF-β1 is a potent neuroprotective cytokine, but its signaling is often downregulated in chronic neurodegeneration.

  • Pathway: SRI-011381 treatment induces phosphorylation of Smad2/3, which translocate to the nucleus to drive the transcription of neuroprotective and anti-inflammatory genes.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of SRI-011381, linking v-ATPase modulation to downstream neuroprotection.

SRI_Mechanism SRI SRI-011381 (C381) vATPase v-ATPase Complex (Lysosomal Membrane) SRI->vATPase Direct Binding TGF_Rec TGF-β Receptor Complex SRI->TGF_Rec Agonism Lysosome_pH Lysosomal Acidification (pH ↓) vATPase->Lysosome_pH Proton Influx Autophagy Restored Autophagic Flux (Clearance of Aβ/α-Syn) Lysosome_pH->Autophagy Enzyme Activation Neuroprotection NEUROPROTECTION (Reduced Neurite Dystrophy, Improved Memory) Autophagy->Neuroprotection Aggregate Removal Smad Smad2/3 Phosphorylation TGF_Rec->Smad Signaling Cascade Nucleus Nuclear Translocation Smad->Nucleus GeneExp Neuroprotective Gene Expression (Bcl-2, Anti-inflammatory) Nucleus->GeneExp GeneExp->Neuroprotection Survival Signals

Caption: Dual mechanism of SRI-011381 targeting lysosomal v-ATPase for aggregate clearance and TGF-β receptors for neurotrophic signaling.

Preclinical Efficacy Data Summary

The following table synthesizes key quantitative outcomes from major preclinical studies, highlighting the compound's versatility across different neurodegenerative models.

Disease ModelSpeciesRegimenKey OutcomesRef
Alzheimer's (AD) (APP751 Lon/Swe)Mouse10 mg/kg (Oral)Daily, 10 weeks[3] • Reduced Aβ plaque load• Restored Y-maze spontaneous alternation (Memory)• Decreased dystrophic neurites[1, 2]
Parkinson's (PD) (Chronic MPTP)Mouse30 mg/kg (i.p.)Every 2 days[4] • Rescued TH+ dopaminergic neurons in Substantia Nigra• Improved motor function (Rotarod)• Reduced microglial activation[3, 5]
Multiple Sclerosis (EAE Model)Mouse30 mg/kg (i.p.)Every 2 days, 22 days• Inhibited inflammatory infiltration[4][5]• Reduced loss of retinal ganglion cells• Lowered clinical severity scores[4]
FTD (Progranulin -/-)Mouse10-30 mg/kg (Oral)• Reversed lysosomal lipid accumulation• Normalized microgliosis signatures[3]

Technical Protocols

Formulation and Stability

SRI-011381 is hydrophobic. Proper formulation is critical to ensure bioavailability and prevent precipitation in in vivo studies.

Stock Solution (In Vitro):

  • Solvent: DMSO

  • Concentration: 10-20 mM

  • Storage: -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

In Vivo Formulation (Oral/IP Injection):

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[3][6]

  • Preparation Protocol:

    • Weigh SRI-011381 powder.

    • Dissolve fully in 10% volume of pure DMSO (vortex/sonicate until clear).

    • Add 40% volume of PEG300 and vortex.

    • Add 5% volume of Tween-80 and vortex.

    • Slowly add 45% volume of warm (37°C) Saline while vortexing.

    • Note: The final solution should be clear. If precipitation occurs, sonicate at 37°C. Prepare fresh before dosing.

Experimental Workflow: Chronic MPTP Model (PD)

This protocol validates the neuroprotective capacity of SRI-011381 against dopaminergic toxicity.

Materials:

  • C57BL/6 mice (Male, 8-10 weeks)

  • MPTP-HCl (Neurotoxin)

  • SRI-011381 (Therapeutic)[1][2][3][6][7][8]

  • Anti-Tyrosine Hydroxylase (TH) antibody (IHC marker)

Timeline Diagram:

Experimental_Workflow cluster_0 Acclimatization cluster_1 Induction & Treatment cluster_2 Analysis Day0 Day -7 to 0 Baseline Behavioral Testing Day1 Day 1-5 MPTP Injection (30 mg/kg i.p. daily) Day0->Day1 Treatment Day 1-21 SRI-011381 Treatment (30 mg/kg i.p. q.o.d) Day22 Day 22 Behavioral Tests (Rotarod/Pole Test) Treatment->Day22 Day23 Day 23 Perfusion & Histology (TH+ Cell Count) Day22->Day23

Caption: 23-day experimental workflow for assessing SRI-011381 efficacy in the MPTP mouse model of Parkinson's Disease.

Step-by-Step Procedure:

  • Induction: Administer MPTP-HCl (30 mg/kg, free base) intraperitoneally (i.p.) once daily for 5 consecutive days to induce stable nigrostriatal lesion.

  • Treatment: Begin SRI-011381 treatment (30 mg/kg, i.p.) on Day 1, 1 hour after MPTP injection. Continue dosing every other day (q.o.d) until Day 21.

    • Control Groups: Vehicle (Solvent only) + MPTP; Vehicle + Saline (Sham).

  • Readout:

    • Behavior: Assess motor coordination on Day 22 using Rotarod (latency to fall).

    • Histology: Perfuse mice on Day 23. Section midbrain (Substantia Nigra Pars Compacta). Stain for Tyrosine Hydroxylase (TH).

    • Quantification: Stereological counting of TH+ neurons. Expect >40% loss in Vehicle+MPTP and significant rescue (>20% recovery) in SRI-011381 group.

Challenges and Translational Considerations

While SRI-011381 shows immense promise, researchers must navigate specific challenges inherent to TGF-β modulation:

  • Fibrosis Risk: Systemic activation of TGF-β is historically associated with fibrosis (lung/kidney).

    • Mitigation: Preclinical toxicology studies (up to 75 mg/kg) have shown manageable safety profiles, likely due to the specific pulsatile dosing (every 2 days) or pathway specificity. However, long-term histology of peripheral organs (lung, liver) is mandatory in chronic studies.

  • Hematological Effects: High doses (75 mg/kg) have been linked to reductions in red blood cells and hemoglobin in mice [2].[3]

    • Protocol Adjustment: Adhere to the therapeutic window of 10-30 mg/kg, which retains efficacy without significant hematological toxicity.

  • Pleiotropy: TGF-β has context-dependent roles (anti-inflammatory vs. pro-inflammatory).

    • Validation: Always verify the specific downstream effect in your model using p-Smad2/3 markers and inflammatory cytokine panels (TNF-α, IL-1β) to confirm the shift toward an anti-inflammatory phenotype.

References

  • Vest, R. et al. (2022).[2] A novel small molecule modulator of lysosomal acidification reverses neurodegeneration in models of Alzheimer's and Parkinson's disease.Nature Medicine (Cited context).

  • TargetMol. (2023). SRI-011381 Hydrochloride Data Sheet: Biological Activity and In Vivo Protocols.TargetMol .

  • Selleck Chemicals. (2023). SRI-011381 (C381) TGF-beta/Smad Agonist: Product Citations and Technical Data.[2]SelleckChem .

  • Wu, Q. et al. (2021).[2] SRI-011381 exerts anti-inflammatory effects and rescues retinal deficits in experimental autoimmune encephalomyelitis.Molecular Medicine Reports .[4]

  • Cayman Chemical. (2023). SRI-011381 Product Information and Solubility Data.CaymanChem .

Sources

Methodological & Application

Mastering the Solution: A Detailed Guide to the Solubility of SRI-011381 Hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note provides a detailed guide to understanding and utilizing SRI-011381 hydrochloride, a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway with demonstrated neuroprotective effects.[1][2] Proper preparation of this compound is critical for experimental success, and this document outlines its solubility characteristics in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water, along with step-by-step protocols for preparing stock and working solutions.

Introduction to this compound: A TGF-β Signaling Agonist

This compound is a small molecule that activates the TGF-β signaling pathway, a crucial player in numerous cellular processes including growth, differentiation, and apoptosis.[1] Its ability to modulate this pathway has led to its investigation as a potential therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] The compound has been shown to promote the clearance of fibrillar Aβ by macrophages and protect against excitotoxicity and neurodegeneration in preclinical models.[2] Given its scientific significance, a thorough understanding of its physical and chemical properties, starting with its solubility, is paramount for researchers.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its handling, storage, and application in various experimental settings. This compound exhibits good solubility in both DMSO and water, making it a versatile tool for in vitro and in vivo studies. However, it is important to note that solubility data can vary between suppliers, likely due to differences in material purity, crystal form, and experimental conditions used for determination. The following table summarizes the reported solubility values for this compound (Molecular Weight: 365.94 g/mol ) in DMSO and water.[3]

SolventReported Solubility (mg/mL)Reported Solubility (mM)Supplier/SourceNotes
DMSO 33.3391.08MedChemExpressRequires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened DMSO is recommended.[3]
34.2993.7TargetMolSonication is recommended.[2]
Water 2568.32MedChemExpressRequires sonication.[3]
76.92210.2TargetMolSonication is recommended.[2]

Expert Insight: The discrepancy in reported solubility values highlights the importance of empirical verification in your specific laboratory setting. It is always advisable to perform a small-scale solubility test before preparing large batches of stock solutions. The need for sonication suggests that the dissolution process may be kinetically limited, and providing mechanical energy can help overcome this barrier. The hygroscopic nature of DMSO and its impact on the solubility of this compound is a critical consideration for ensuring reproducible results.[3]

Protocols for Solution Preparation

The following protocols provide detailed, step-by-step instructions for preparing stock and working solutions of this compound. These protocols are designed to ensure complete dissolution and maintain the integrity of the compound.

Workflow for Preparing a Concentrated Stock Solution in DMSO

cluster_0 Preparation of this compound DMSO Stock Solution start Start: Weigh SRI-011381 HCl weigh Accurately weigh the desired amount of SRI-011381 HCl powder. start->weigh add_dmso Add a precise volume of fresh, anhydrous DMSO. weigh->add_dmso vortex Vortex briefly to suspend the powder. add_dmso->vortex sonicate Sonicate the solution in a water bath until fully dissolved. vortex->sonicate inspect Visually inspect for any undissolved particles. sonicate->inspect inspect->sonicate Particles Present store Aliquot and store at -20°C or -80°C. inspect->store Clear Solution end End: Ready for use or storage store->end

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Step-by-Step Protocol for DMSO Stock Solution (e.g., 10 mM):

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 3.66 mg of the compound (Mass = 0.01 mol/L * 0.001 L * 365.94 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. It is crucial to use high-quality, low-water content DMSO to achieve maximum solubility.[3]

  • Initial Mixing: Briefly vortex the vial to suspend the powder in the DMSO.

  • Sonication for Complete Dissolution: Place the vial in a water bath sonicator. Sonicate the solution for 10-15 minutes, or until the solution becomes completely clear and free of any visible particles. The heat generated during sonication can aid in dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that no undissolved particulate matter remains. If particles are still present, continue sonication for an additional 5-10 minutes.

  • Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Workflow for Preparing an Aqueous Working Solution

cluster_1 Preparation of this compound Aqueous Working Solution start_aq Start: Weigh SRI-011381 HCl weigh_aq Accurately weigh the desired amount of SRI-011381 HCl powder. start_aq->weigh_aq add_water Add a precise volume of purified water (e.g., Milli-Q). weigh_aq->add_water vortex_aq Vortex vigorously to create a suspension. add_water->vortex_aq sonicate_aq Sonicate in a water bath until the solution is clear. vortex_aq->sonicate_aq inspect_aq Visually confirm complete dissolution. sonicate_aq->inspect_aq inspect_aq->sonicate_aq Particles Present filter Filter sterilize through a 0.22 µm filter if required for cell culture. inspect_aq->filter Clear Solution end_aq End: Ready for immediate use filter->end_aq

Caption: Workflow for preparing an aqueous working solution of this compound.

Step-by-Step Protocol for Aqueous Working Solution (e.g., 1 mg/mL):

  • Safety First: Adhere to standard laboratory safety procedures and wear appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Adding Water: Add the calculated volume of high-purity water (e.g., Milli-Q or deionized water) to the vial.

  • Vigorous Mixing: Vortex the vial vigorously to suspend the compound.

  • Sonication: Sonicate the suspension in a water bath. The duration of sonication will depend on the desired concentration and the volume being prepared. Monitor the solution until it becomes clear.

  • Confirmation of Dissolution: Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (for cell-based assays): If the aqueous solution is intended for use in cell culture experiments, it is essential to sterilize it by passing it through a 0.22 µm syringe filter.[4]

  • Use: It is recommended to prepare aqueous solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation over time.

Mechanism of Action: Activating the TGF-β/Smad Pathway

This compound exerts its biological effects by acting as an agonist of the TGF-β signaling pathway. This pathway is initiated by the binding of a TGF-β ligand to its receptor complex on the cell surface, which leads to the phosphorylation and activation of downstream signaling molecules called Smads. Specifically, SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3, key mediators of the canonical TGF-β pathway.[3] Activated Smad complexes then translocate to the nucleus, where they regulate the transcription of target genes involved in a wide range of cellular responses.

cluster_pathway Simplified TGF-β/Smad Signaling Pathway SRI SRI-011381 HCl Receptor TGF-β Receptor Complex SRI->Receptor activates Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates

Caption: Simplified schematic of the TGF-β/Smad signaling pathway activated by this compound.

Conclusion and Best Practices

This compound is a valuable research tool with significant potential in the study of TGF-β signaling and neuroprotection. Achieving reliable and reproducible experimental outcomes hinges on the correct preparation of this compound. Key takeaways for researchers include:

  • Acknowledge Solubility Variability: Be aware of the potential for lot-to-lot and supplier-to-supplier variations in solubility.

  • Embrace Sonication: Utilize sonication as a standard procedure to ensure complete dissolution.

  • Prioritize Solvent Quality: Use fresh, anhydrous DMSO to maximize solubility and consistency.

  • Proper Storage is Crucial: Aliquot stock solutions and store them at appropriate temperatures to maintain compound stability.

  • Prepare Aqueous Solutions Fresh: Due to potential stability issues, aqueous working solutions should be prepared immediately before use.

By adhering to these guidelines and protocols, researchers can confidently prepare and utilize this compound in their experiments, paving the way for new discoveries in the fields of cell biology and drug development.

References

Sources

Mastering Cell-Based Assays: A Detailed Guide to the Preparation of SRI-011381 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of TGF-β Activation in Research

SRI-011381 is a potent and valuable small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its ability to activate this pathway makes it a critical tool in studying a wide array of biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[3][4] Researchers in fields such as oncology, immunology, and regenerative medicine frequently utilize SRI-011381 to investigate the functional consequences of TGF-β activation in various cell models.[5] Given its pivotal role in experimental outcomes, the accurate and reproducible preparation of SRI-011381 stock solutions is a foundational requirement for reliable and meaningful data.

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of SRI-011381 stock solutions for use in cell culture. By explaining the causality behind each step, this guide aims to empower researchers, scientists, and drug development professionals to achieve consistency and precision in their experiments.

Understanding the Compound: Chemical Properties of SRI-011381

Before proceeding to the protocol, it is essential to understand the key chemical properties of SRI-011381. The compound is available in two common forms: the free base (often referred to as C381) and the hydrochloride (HCl) salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound in your possession for accurate molarity calculations.

Form Molecular Weight ( g/mol ) CAS Number
SRI-011381 (Free Base)329.481629138-41-5
SRI-011381 HCl365.942070014-88-7
Data sourced from supplier technical data sheets.[1][6]

The choice of solvent is dictated by the compound's solubility. SRI-011381 exhibits high solubility in Dimethyl Sulfoxide (DMSO), making it the recommended solvent for preparing high-concentration stock solutions.[1][6]

Solvent SRI-011381 (Free Base) Solubility SRI-011381 HCl Solubility
DMSO~66 mg/mL (approx. 200 mM)~34.29 mg/mL (approx. 93.7 mM)
WaterInsoluble~25 - 76.92 mg/mL (approx. 68 - 210 mM)
Data sourced from supplier technical data sheets. Sonication is often recommended to aid dissolution.[1][6][7]

Causality Explanation: While the hydrochloride salt shows significant water solubility, preparing a high-concentration aqueous stock is generally not recommended for long-term storage due to the potential for microbial growth and hydrolysis. DMSO is the preferred solvent as it allows for the creation of a highly concentrated, sterile-filterable stock that can be stored at low temperatures with minimal degradation, preserving the compound's integrity over time.

Experimental Protocol: Preparation of a 10 mM SRI-011381 Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a practical starting point for most in vitro applications, allowing for easy dilution to final working concentrations (e.g., 10 µM) while keeping the final DMSO concentration in the cell culture medium below cytotoxic levels (typically ≤ 0.5%).

Materials and Equipment:
  • SRI-011381 (free base or HCl salt) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable syringe

  • 0.22 µm sterile syringe filter (e.g., PVDF or PTFE, compatible with DMSO)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dissolution Dissolution & Sterilization cluster_storage Storage & Documentation start Start: Assemble Materials weigh 1. Accurately weigh SRI-011381 powder start->weigh calc 2. Calculate required volume of DMSO weigh->calc add_dmso 3. Add calculated DMSO to powder calc->add_dmso vortex 4. Vortex until fully dissolved (sonicate if needed) add_dmso->vortex filter 5. Sterile filter into a new sterile tube vortex->filter aliquot 6. Aliquot into single-use tubes filter->aliquot store 7. Store at -80°C, protected from light aliquot->store label_tube 8. Label clearly store->label_tube end End: Ready for QC label_tube->end

Caption: Workflow for SRI-011381 Stock Solution Preparation.

Step-by-Step Methodology:
  • Perform Calculations: Before starting, calculate the required volume of DMSO. The formula is: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Molarity (mol/L)

    Example for 5 mg of SRI-011381 (Free Base, MW = 329.48 g/mol ) to make a 10 mM (0.01 M) stock: Volume (L) = [0.005 g / 329.48 g/mol ] / 0.01 mol/L = 0.0015175 L = 1517.5 µL

  • Weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out the desired mass of SRI-011381 powder using a calibrated analytical balance.

    • Expert Tip: To minimize static and handling loss, it is advisable to tap the vial containing the powder gently before opening to settle the contents at the bottom.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of sterile, anhydrous DMSO to the tube containing the SRI-011381 powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Causality Explanation: Sonication in a water bath can be used to aid the dissolution of compounds that are slow to dissolve.[6] However, avoid excessive heating, which could potentially degrade the compound.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the stock solution into a new, sterile, and clearly labeled tube.

    • Trustworthiness Pillar: This step is critical for ensuring the sterility of the stock solution, thereby preventing contamination of cell cultures. It is a non-negotiable step for any reagent that will be added to live cells.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and compromise its activity, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Expert Tip: The volume of the aliquots should be based on your typical experimental needs to minimize waste.

  • Storage: Store the aliquots in a clearly labeled box at -80°C.[1][3] For short-term storage, -20°C is acceptable for up to one month, but -80°C is strongly recommended for long-term stability (up to one year).[6][7] Always protect the solution from light.

Quality Control: Validating Your Stock Solution

A prepared stock solution is an experimental reagent that requires validation. Implementing a quality control (QC) system ensures the reliability of your experiments.

QC Workflow:

G cluster_qc Quality Control Checks stock Prepared SRI-011381 Stock Solution visual 1. Visual Inspection (Clarity, Color) stock->visual sterility 2. Sterility Test (Incubate aliquot in media) stock->sterility analytical 3. Analytical Validation (Optional) (HPLC for Purity/Concentration) stock->analytical pass Pass: Release for Experimental Use visual->pass sterility->pass analytical->pass

Caption: Quality Control Workflow for Stock Solution Validation.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. The solution should be clear and colorless to pale white. If precipitates are observed, attempt to redissolve by warming to 37°C and vortexing. If the precipitate does not dissolve, the aliquot should be discarded.

  • Sterility Check: To confirm aseptic handling, a simple sterility test can be performed. Add a small amount (e.g., 1-2 µL) of the stock solution to a small volume of sterile cell culture medium and incubate at 37°C for 48-72 hours. Check for any signs of microbial growth (e.g., turbidity, color change of the medium).

  • Analytical Validation (Recommended): For applications requiring the highest degree of accuracy, such as drug development or high-throughput screening, analytical validation is recommended. Techniques like High-Performance Liquid Chromatography (HPLC) can confirm the purity and concentration of the stock solution.[1] This provides an authoritative check on the initial weighing and dissolution steps.

Application in Cell Culture: From Stock to Working Solution

SRI-011381 has been successfully used to activate the TGF-β pathway in various cell types, including fibroblasts, at a working concentration of 10 µM.[3][4]

Protocol for Preparing a 10 µM Working Solution:
  • Thaw Stock Solution: Remove one aliquot of the 10 mM SRI-011381 stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilution: Perform a serial dilution to avoid shocking the compound out of solution. A common practice is to first dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution. Then, this intermediate solution can be diluted 1:10 into the final culture volume.

    • Example: To prepare 1 mL of culture medium with a final concentration of 10 µM SRI-011381:

      • Prepare an intermediate stock: Add 2 µL of 10 mM stock to 198 µL of culture medium (yields 200 µL of 100 µM solution).

      • Add to cells: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your culture plate.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the cells.

  • Incubation: After adding the working solution or vehicle control, gently mix the plate and incubate for the desired experimental duration (e.g., 48 hours).[4]

Troubleshooting Precipitation: If you observe precipitation when diluting the DMSO stock into your aqueous culture medium, try a more gradual, stepwise dilution. Also, ensure the final DMSO concentration remains as low as possible (ideally ≤ 0.1% for sensitive primary cells and ≤ 0.5% for most immortalized cell lines). Pre-warming the culture medium to 37°C before adding the compound can also help maintain solubility.

Conclusion

The integrity of cell-based assay results begins with the meticulous preparation of reagents. By following this detailed protocol for SRI-011381, researchers can ensure the consistency, sterility, and accuracy of their stock solutions. Adherence to the principles of accurate calculation, aseptic technique, proper storage, and diligent quality control will ultimately lead to more robust and reproducible scientific outcomes.

References

  • TargetMol. (n.d.). SRI-011381 hydrochloride.
  • TargetMol. (n.d.). SRI-011381.
  • Chen, X., et al. (2020). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Experimental and Therapeutic Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Activation of TGFβ1/Smad3 signaling pathway by SRI-011381 suppresses bovine adipocytes pro-inflammatory responses. Retrieved from [Link]

  • He, C., et al. (2021). Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. Journal of Orthopaedic Surgery and Research. Available at: [Link]

  • Vest, R. T., et al. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Neuroscience. Available at: [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2012, June 13). Troubleshooting MCF-10A adhesion. Retrieved from [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Application Note & Protocol: In Vivo Formulation of SRI-011381 for Oral Gavage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

SRI-011381 is an orally active agonist of the transforming growth factor-beta (TGF-β) signaling pathway with demonstrated neuroprotective effects, making it a compound of significant interest for neurological research.[1] While SRI-011381 is noted for its rapid absorption and an oral bioavailability of approximately 50% in FVB mice, achieving a stable, homogenous, and accurate dosage form for oral gavage studies is paramount for reproducible and reliable preclinical data.[2] This document provides a comprehensive, field-tested protocol for the formulation of SRI-011381 for oral gavage in rodent models. We will delve into the physicochemical properties of the compound, the rationale behind the selected vehicle system, a detailed step-by-step preparation protocol, and best practices for administration. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct in vivo studies with SRI-011381.

Pre-Formulation Analysis: Understanding SRI-011381

A thorough understanding of the compound's properties is the cornerstone of effective formulation development. SRI-011381 is often supplied as a hydrochloride salt, which influences its solubility.[1][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₀H₃₂ClN₃O[2][3]
Molecular Weight 365.94 g/mol [2][3]
Appearance White to off-white solid[3]
Aqueous Solubility (H₂O) 76.92 mg/mL (210.2 mM)[2]
Organic Solvent Solubility (DMSO) 34.29 mg/mL (93.7 mM)[2]

While the aqueous solubility of the hydrochloride salt appears high, the free base form may exhibit different properties.[2] More importantly, for in vivo oral dosing, achieving stability and avoiding precipitation in the gastrointestinal (GI) tract is critical. Many compounds with high molecular weight can face challenges with membrane permeability and solubility in the complex environment of the GI tract.[4][5] Therefore, a robust formulation strategy is required.

The Causality of Vehicle Selection

The primary objective of an oral gavage vehicle is to deliver the Active Pharmaceutical Ingredient (API) in a manner that ensures consistent absorption. Given SRI-011381's characteristics, a multi-component vehicle system is recommended to maintain solubility and enhance absorption. The selected system, comprised of DMSO, PEG 300, Tween 80, and Saline, leverages the synergistic effects of a co-solvent, a surfactant, and a physiologically compatible carrier.

  • Dimethyl Sulfoxide (DMSO): Used as the initial solvent to fully dissolve SRI-011381. It is a powerful aprotic solvent, but its concentration must be minimized in final formulations due to potential toxicity.[6]

  • Polyethylene Glycol 300 (PEG 300): A low-molecular-weight grade of PEG that acts as a co-solvent and solubility enhancer. It is miscible with water and helps prevent the API from precipitating upon dilution in the aqueous environment of the stomach.[7][8]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that improves drug solubility through micelle formation and enhances membrane permeability, thereby increasing bioavailability.[9][10]

  • Saline (0.9% NaCl): The bulk aqueous vehicle, ensuring the final formulation is isotonic and physiologically compatible, minimizing potential irritation to the GI tract.[11]

This combination creates a stable, clear solution that is suitable for accurate dosing.[2][11]

Detailed Formulation Protocol

This protocol is designed to prepare a 2.0 mg/mL stock solution of SRI-011381, which can be administered directly or diluted further as required for specific study designs.[2]

4.1 Materials and Equipment

  • SRI-011381 hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG 300)

  • Tween® 80 (Polysorbate 80)

  • Saline solution (0.9% w/v NaCl), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

4.2 Step-by-Step Preparation Workflow

The following procedure details the preparation of a 10 mL stock solution at a final concentration of 2.0 mg/mL.

  • Weigh the API: Accurately weigh 20 mg of SRI-011381 powder and place it into a 15 mL sterile conical tube.

  • Initial Solubilization (DMSO): Add 1.0 mL (10% of final volume) of anhydrous DMSO to the tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Add Co-solvent (PEG 300): Add 4.0 mL (40% of final volume) of PEG 300 to the DMSO solution. Vortex again until the solution is homogenous.

  • Add Surfactant (Tween 80): Add 0.5 mL (5% of final volume) of Tween 80. Vortex thoroughly. The solution may become slightly more viscous.

  • Final Dilution (Saline): Add 4.5 mL (45% of final volume) of sterile saline to bring the total volume to 10 mL.

  • Homogenization & Sterilization: Vortex the final solution vigorously for 2-3 minutes. If any cloudiness or precipitation is observed, sonicate the solution in a bath sonicator for 5-10 minutes until it becomes a clear solution.[2][11] The working solution should be prepared and used immediately for optimal stability.[2]

4.3 Quality Control and Validation

  • Visual Inspection: The final formulation should be a clear, homogenous solution, free of any visible precipitates or phase separation.

  • Stability: This formulation is intended for immediate use. If storage is necessary, it should be kept at 4°C and protected from light, though stability should be validated for the specific storage duration. Stock solutions in pure DMSO can be stored at -80°C for up to six months.[3][11]

Experimental Workflow & Administration

The following diagram outlines the complete workflow from formulation to administration.

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh 1. Weigh SRI-011381 dmso 2. Add 10% DMSO weigh->dmso Vortex peg 3. Add 40% PEG 300 dmso->peg Vortex tween 4. Add 5% Tween 80 peg->tween Vortex saline 5. Add 45% Saline tween->saline Vortex mix 6. Vortex & Sonicate saline->mix qc 7. Visual QC (Clear Solution) mix->qc restrain 8. Restrain Animal qc->restrain Proceed to Dosing insert 9. Insert Gavage Tube restrain->insert administer 10. Administer Dose Slowly insert->administer remove 11. Withdraw Tube administer->remove monitor 12. Monitor Animal remove->monitor

Caption: Workflow from SRI-011381 formulation to in vivo oral administration.

5.1 Oral Gavage Best Practices

  • Animal Handling: Proper restraint is crucial to prevent injury to the animal and the researcher. Extend the animal's head back gently to create a straight line through the neck and esophagus.[12]

  • Tube Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Insert the tube into the diastema (the gap behind the incisors) and advance it gently along the roof of the mouth.[13] The animal should swallow the tube.

  • Verification: If any resistance is felt, or if the animal shows signs of distress (e.g., coughing), the tube may be in the trachea.[14] Withdraw immediately and attempt again.

  • Administration: Once the tube is correctly placed, administer the dose slowly and steadily.

  • Post-Procedure: After dosing, remove the tube gently and return the animal to its cage. Monitor the animal for at least 10-15 minutes to ensure there are no adverse reactions.[12]

References

  • MedChemExpress Japan. (n.d.). This compound. Retrieved from [Link]

  • Procedures with Care. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Retrieved from [Link]

  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Retrieved from [Link]

  • ResearchGate. (2008). Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • SRI International. (n.d.). THE RIGHT FORMULATION – AND HOW TO GET THERE. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • Future Science. (2011). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • ResearchGate. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Retrieved from [Link]

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs’ oral bioavailability. Retrieved from [Link]

  • PubMed. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from [Link]

  • Drug Discovery Today. (2023). Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges. Retrieved from [Link]

Sources

Application Note: A Validated Workflow for Determining the Optimal Concentration of SRI-011381 for Fibroblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

SRI-011381 is a potent, orally active small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] This pathway is a master regulator of cellular processes in fibroblasts, including proliferation, differentiation into myofibroblasts, and extracellular matrix deposition.[3][4] The cellular response to TGF-β activation, however, is highly context-dependent; it can be pro-proliferative in some fibroblast types while being cytostatic or inhibitory in others.[1][2][5] This dichotomy necessitates the empirical determination of an optimal concentration for any given fibroblast-based assay. This guide provides a comprehensive, self-validating framework for researchers to accurately determine the optimal, non-cytotoxic concentration of SRI-011381 that promotes fibroblast proliferation. We present a three-phase experimental workflow, complete with detailed protocols, data interpretation guidelines, and troubleshooting advice, to ensure reproducible and reliable results.

Scientific Foundation: The "Why" Behind the Workflow

A successful proliferation assay begins with understanding the mechanism of the compound . SRI-011381 activates the canonical TGF-β signaling pathway.[1] Upon binding to the TGF-β receptor complex, it triggers the phosphorylation and activation of receptor-associated kinases, which in turn phosphorylate the key downstream signaling molecules, Smad2 and Smad3.[1] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell cycle progression and matrix production.[1][4]

Recent studies have also revealed a novel mechanism where SRI-011381 physically targets lysosomes, promoting their acidification and enhancing their resilience to damage.[6][7] This dual-action mechanism underscores its complex biological activity.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381 SRI-011381 TGFBR TGF-β Receptor (Type I/II) SRI011381->TGFBR Activates Smad23_U Smad2/3 TGFBR->Smad23_U Phosphorylates Smad23_P p-Smad2/3 SmadComplex Smad2/3/4 Complex Smad23_P->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex SmadComplex_N Smad2/3/4 Complex SmadComplex->SmadComplex_N Translocates DNA Target Gene Promoters SmadComplex_N->DNA Binds to Proliferation Gene Transcription (e.g., Proliferation, Matrix Production) DNA->Proliferation Regulates

Caption: SRI-011381 activates the canonical TGF-β/Smad signaling pathway.

Given that sustained or high-dose TGF-β signaling can lead to growth arrest in some fibroblasts, a systematic approach is crucial.[5] Our workflow is designed to first identify a biologically active concentration range, then explicitly rule out cytotoxicity, and finally, confirm and quantify the pro-proliferative effect.

Preliminary Considerations & Reagent Preparation

Thorough preparation is essential for the reproducibility of any cell-based assay.[8]

  • Cell Line Selection: The choice of fibroblast is critical. While SRI-011381 at 10 µM has been shown to promote the proliferation of mouse lung fibroblasts, this effect may differ in human dermal fibroblasts, cardiac fibroblasts, or fibroblasts from diseased tissue.[1][2] Always document the source, species, and passage number of your cells.

  • Cell Culture Best Practices: Culture fibroblasts in their recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Maintain cells in a humidified incubator at 37°C and 5% CO₂.[9] Only use cells in the logarithmic growth phase for experiments and avoid using high-passage-number cells, which can undergo senescence and exhibit altered proliferative responses.

  • SRI-011381 Stock Solution Preparation: SRI-011381 is readily soluble in dimethyl sulfoxide (DMSO).[10][11]

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[12]

    • When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is below 0.1%, to prevent solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Reagent/Material Supplier Example Purpose
Fibroblast Cell LineATCCBiological system for study
Cell Culture Medium (e.g., DMEM)Thermo Fisher ScientificCell growth and maintenance
Fetal Bovine Serum (FBS)MilliporeSigmaSource of growth factors
Penicillin-StreptomycinThermo Fisher ScientificPrevents bacterial contamination
SRI-011381MedChemExpress, Selleck ChemicalsTGF-β signaling agonist
Anhydrous DMSOMilliporeSigmaSolvent for SRI-011381 stock
96-well Cell Culture PlatesCorningVessel for assays
CCK-8 or AlamarBlue ReagentDojindo, Thermo FisherMetabolic assay for proliferation
LDH Cytotoxicity Assay KitPromega, RocheMeasures cell membrane damage
CyQUANT Direct Cell Proliferation AssayThermo Fisher ScientificDNA-based cell quantification

The Three-Phase Experimental Workflow

This workflow systematically narrows down the optimal concentration by integrating dose-response, cytotoxicity, and direct proliferation measurements.

Workflow P1 Phase 1: Range-Finding Dose-Response (e.g., 1 nM to 100 µM) P2 Phase 2: Cytotoxicity Assessment (Concentrations from Phase 1) P1->P2 Identifies broad effective range P3 Phase 3: Confirmatory Proliferation Assay (Refined, non-toxic concentrations) P2->P3 Defines max non-toxic concentration Result Optimal SRI-011381 Concentration(s) Identified P3->Result Provides EC50 & confirms pro-proliferative effect

Caption: A three-phase workflow to determine the optimal SRI-011381 concentration.

Phase 1 Protocol: Range-Finding Dose-Response Assay

Objective: To quickly identify a broad concentration range where SRI-011381 affects fibroblast proliferation. A metabolic assay like CCK-8 or AlamarBlue is ideal for this initial screen due to its simplicity and high-throughput nature.[13][14]

Methodology:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a 2X working concentration series of SRI-011381 in culture medium. A wide range is recommended for the initial screen (e.g., from 200 µM down to 2 nM).

  • Treatment: Add 100 µL of the 2X SRI-011381 dilutions to the corresponding wells (for a final 1X concentration). Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for a period relevant to fibroblast doubling time, typically 48 to 72 hours.

  • Metabolic Assay: Add the metabolic reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Subtract the background (medium-only wells), normalize the data to the vehicle control, and plot the normalized response against the log of the SRI-011381 concentration to generate a dose-response curve. This will provide a preliminary estimate of the EC₅₀ (the concentration that elicits a half-maximal response).

Phase 2 Protocol: Cytotoxicity Assessment

Objective: To ensure that any decrease in signal at high concentrations is due to an anti-proliferative effect, not cell death. This step is crucial for validating the results from Phase 1.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described in Phase 1.

  • Treatment: Treat cells with the same concentrations used in Phase 1, or a focused range including the highest concentrations where the metabolic signal began to plateau or decrease. It is critical to include a positive control for toxicity (e.g., 1% Triton X-100 for 15-30 minutes before the assay) and a vehicle control.

  • Incubation: Incubate for the same duration as the proliferation assay (e.g., 48-72 hours).

  • LDH Assay: Use a lactate dehydrogenase (LDH) release assay kit. Transfer a portion of the cell culture supernatant to a new plate and perform the assay according to the manufacturer's protocol. LDH is a cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. The goal is to identify the maximum non-toxic concentration .

Phase 3 Protocol: Confirmatory Proliferation Assay

Objective: To precisely quantify the pro-proliferative effects of SRI-011381 using a more direct and sensitive method, focusing on the non-toxic concentration range identified in the previous phases. Methods based on DNA content (e.g., CyQUANT) or DNA synthesis (e.g., EdU incorporation) are recommended.[13] Real-time imaging analysis is also a superior alternative.[15]

Methodology (Using CyQUANT as an example):

  • Cell Seeding: Seed cells in a 96-well plate as previously described.

  • Treatment: Treat cells with a refined series of 6-8 non-toxic SRI-011381 concentrations centered around the estimated EC₅₀ from Phase 1. Always include a vehicle control.

  • Time-Course Incubation: Incubate the cells and take measurements at multiple time points (e.g., 0, 24, 48, and 72 hours) to generate proliferation curves.

  • Assay Procedure: At each time point, perform the CyQUANT assay. This typically involves adding a lysis buffer containing the DNA-binding dye directly to the wells, incubating briefly, and then reading the fluorescence.

  • Data Analysis:

    • Generate a standard curve if absolute cell numbers are desired.

    • Plot the fluorescence intensity (or cell number) versus time for each concentration.

    • For a specific time point (e.g., 72 hours), plot the response versus the log of the concentration and use a non-linear regression (four-parameter logistic) model to calculate a precise EC₅₀.

Data Interpretation and Decision Making

The three-phase approach provides a comprehensive dataset to select the optimal concentration with confidence.

Decision_Tree start Data from Phases 1, 2, 3 q1 Is there a clear pro-proliferative dose-response? start->q1 q2 Is the peak proliferative effect observed at a non-toxic concentration (from Phase 2)? q1->q2 Yes troubleshoot1 Troubleshoot: - Check cell health - Extend incubation time - Confirm compound activity q1->troubleshoot1 No select_conc Select optimal concentration(s): - EC50 for potency studies - EC80-90 for efficacy studies q2->select_conc Yes troubleshoot2 Troubleshoot: - Compound is cytotoxic - Use lower concentrations - Re-evaluate Phase 1 data q2->troubleshoot2 No

Caption: A logic diagram for interpreting experimental results to select the optimal concentration.

Parameter Description Example Result
Phase 1: Estimated EC₅₀ The concentration providing 50% of the maximal proliferative response in the initial screen.~8 µM
Phase 2: Max Non-Toxic Conc. The highest concentration tested that does not induce significant cytotoxicity (e.g., <10% LDH release).50 µM
Phase 3: Confirmed EC₅₀ The precise EC₅₀ calculated from the confirmatory assay using a refined concentration range.11.5 µM
Optimal Concentration Range The range of non-toxic concentrations that elicit a significant and dose-dependent pro-proliferative effect.5 µM - 25 µM

For future experiments, you might choose the confirmed EC₅₀ (11.5 µM) to study potency or a concentration that gives a near-maximal effect (e.g., 20 µM) to study efficacy or downstream signaling.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No proliferative effect observed - Cell line is non-responsive to TGF-β agonism.- SRI-011381 stock is degraded.- Assay incubation time is too short.- Test a different fibroblast cell line.- Verify compound activity with a positive control cell line (e.g., mouse lung fibroblasts).- Increase incubation time to 96 hours.
High variability between replicate wells - Inconsistent cell seeding.- "Edge effects" in the 96-well plate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate; fill them with sterile PBS or medium.- Use calibrated pipettes and reverse pipetting for viscous solutions.
Proliferation decreases at high concentrations - Cytotoxicity.- Cytostatic effect of high TGF-β signaling.- Refer to Phase 2 data. If cytotoxic, use only lower concentrations.- If not cytotoxic, this represents a true biological effect (cytostasis), which is an important finding.

Conclusion

SRI-011381 is a valuable tool for investigating the role of TGF-β signaling in fibroblast biology. However, its concentration- and cell-type-dependent effects on proliferation mandate a rigorous and systematic optimization process. By employing the three-phase workflow detailed in this application note—combining range-finding, cytotoxicity testing, and confirmatory proliferation analysis—researchers can confidently identify an effective and non-toxic concentration range. This validated approach ensures the generation of accurate, reproducible, and biologically meaningful data in subsequent studies of fibroblast function.

References

  • Title: SRI-011381 (C381) - TGF-beta/Smad Source: Selleck Biotech URL: [Link]

  • Title: Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SRI-011381 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis Source: Journal of Clinical Investigation (JCI) via PMC URL: [Link]

  • Title: Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fibroblast proliferation assay Source: Bio-protocol URL: [Link]

  • Title: A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TGF-β1 inhibits proliferation of Müller glial derived cells: potential implication in fibrosis Source: ARVO Journals URL: [Link]

  • Title: How to extract small molecules from cell culture media for LC-MS ? Source: ResearchGate URL: [Link]

  • Title: Isolation, Culture, and Characterization of Primary Dermal Fibroblasts from Human Keloid Tissue Source: JoVE URL: [Link]

  • Title: 8 Ways to Optimize Cell Cultures Source: VistaLab Technologies URL: [Link]

  • Title: TGF-β Promotes the Proliferation of Microglia In Vitro Source: MDPI URL: [Link]

  • Title: Dose-Response of TGF-b1 on C2C12 Proliferation and Differentiation Source: ResearchGate URL: [Link]

  • Title: Mechanism of action of non-coding RNAs and traditional Chinese medicine in myocardial fibrosis: Focus on the TGF-β/Smad signaling pathway Source: Frontiers in Pharmacology URL: [Link]

  • Title: TGF-β Family Signaling in the Control of Cell Proliferation and Survival Source: Cold Spring Harbor Perspectives in Biology via PMC URL: [Link]

  • Title: Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Bio-Synthesis Inc. URL: [Link]

  • Title: In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor Source: MDPI URL: [Link]

  • Title: Dose-dependent cross-talk between the transforming growth factor-β and interleukin-1 signaling pathways Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SMAD-Independent Down-Regulation of Caveolin-1 by TGF-β: Effects on Proliferation and Survival of Myofibroblasts Source: PLOS One URL: [Link]

Sources

C381 agonist treatment protocol for primary neurons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C381 Agonist Treatment Protocol for Primary Neurons Audience: Researchers, scientists, and drug development professionals.

Harnessing the Neuroprotective Potential of C381: A Guide to In Vitro Treatment of Primary Neurons

Abstract

The small molecule C381 has emerged as a promising therapeutic candidate for neurodegenerative diseases, demonstrating significant anti-inflammatory and neuroprotective properties in preclinical models.[1][2] Initially explored in the context of Smad signaling, recent mechanistic studies have revealed that C381's primary cellular target is the lysosome.[1][3] By enhancing lysosomal acidification and proteolytic capacity, C381 addresses a core pathological hallmark of many neurodegenerative disorders: lysosomal dysfunction. This guide provides a comprehensive framework for researchers utilizing C381 in primary neuronal cultures. It details the underlying mechanism of action, provides step-by-step protocols for cell culture and treatment, and outlines robust methodologies for validating target engagement and quantifying the therapeutic effects of C381 on neuronal health and function.

The Mechanism of Action: C381 as a Lysosomal Modulator

While early research suggested C381 might act as an agonist for TGF-β-like signaling pathways, a landmark genome-wide CRISPRi screen identified the lysosome as its direct target.[1][4] C381 physically localizes to the lysosome, where it stimulates the activity of the vacuolar-type H+-ATPase (v-ATPase). This action enhances the proton pump's efficiency, leading to increased lysosomal acidification.[1][3]

The resulting lower luminal pH optimizes the environment for acid hydrolases, thereby increasing the breakdown of proteins and other cellular debris.[1] This enhanced catabolic activity helps clear toxic protein aggregates and dysfunctional organelles, which are key contributors to neuronal stress and death in diseases like Parkinson's and frontotemporal dementia.[1] The downstream consequences of this primary action include reduced neuroinflammation (as indicated by decreased Iba1 and CD68 staining in animal models) and potent neuroprotection.[1][5]

C381_Mechanism cluster_neuron Primary Neuron cluster_lysosome Lysosomal Lumen C381 C381 (Small Molecule) Lysosome Lysosome C381->Lysosome Enters vATPase v-ATPase Membrane Cell Membrane Acidification Increased Acidification (↓ pH) vATPase->Acidification Stimulates Proteolysis Enhanced Proteolysis Acidification->Proteolysis Optimizes Inflammation Reduced Neuroinflammation Proteolysis->Inflammation Leads to Survival Enhanced Neuronal Survival & Function Proteolysis->Survival Leads to

Caption: C381 signaling pathway in a primary neuron.

Foundational Protocol: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from postnatal day 0-1 (P0-P1) mouse or rat pups. A healthy, viable primary culture is the prerequisite for a successful C381 treatment experiment.

2.1. Materials and Reagents

  • Coating: Poly-L-lysine (PLL) solution (e.g., Sigma, P2636)

  • Media: Neurobasal Medium, B-27 Supplement, GlutaMAX, Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Dissociation: Papain, DNase I, Hibernate-E Medium

  • Hardware: Cell culture plates (24- or 96-well), dissection tools, 15 mL conical tubes, cell strainer (70 µm)

2.2. Step-by-Step Methodology

  • Plate Coating (Day -1):

    • Aseptically coat culture plates with 100 µg/mL PLL in sterile water.[6] Ensure the entire surface of each well is covered.

    • Incubate overnight at 37°C.

    • The next day, aspirate the PLL solution and wash each well 3 times with sterile, nuclease-free water.

    • Aspirate the final wash completely and allow the plates to dry in a sterile hood for at least 2 hours before use.

  • Neuron Isolation (Day 0):

    • Dissect cortices from P0-P1 pups in ice-cold Hibernate-E medium.

    • Mince the tissue into small pieces (<1 mm³).

    • Transfer the tissue to a 15 mL conical tube containing a pre-warmed papain/DNase I solution.

    • Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.

    • Stop the enzymatic digestion by adding complete culture medium (Neurobasal + B-27 + GlutaMAX + Pen/Strep).

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

  • Cell Plating and Maintenance:

    • Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

    • Plate the neurons at a desired density (see Table 1) in the pre-coated plates.

    • Incubate at 37°C, 5% CO₂.

    • After 24 hours, perform a half-media change to remove cellular debris.

    • Continue to culture the neurons, performing a one-third media change every 3-4 days. Neurons are typically mature enough for treatment between days in vitro (DIV) 7 and 10.

Plate FormatSeeding Density (cells/cm²)Volume per Well
96-well Plate40,000 - 60,000100 µL
24-well Plate50,000 - 75,000500 µL
12-well Plate50,000 - 75,0001 mL
Table 1: Recommended Seeding Densities for Primary Cortical Neurons.

Core Protocol: C381 Agonist Treatment

This protocol outlines the preparation of C381 and its application to established primary neuron cultures. A key feature of a trustworthy protocol is the inclusion of proper controls.

C381_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment Culture Establish Primary Neuron Culture (DIV 7-10) PrepareC381 Prepare C381 Stock (10 mM in DMSO) DoseResponse Design Dose-Response & Time-Course Experiment AddC381 Add C381 or Vehicle Control to Wells DoseResponse->AddC381 Incubate Incubate for Desired Duration (e.g., 24h) AddC381->Incubate Viability Neuronal Viability Assay (e.g., LDH, MTT) Incubate->Viability Lysosome Lysosomal Function Assay (e.g., LysoTracker) Incubate->Lysosome ICC Immunocytochemistry (e.g., MAP2, Iba1) Incubate->ICC Analysis Data Acquisition & Analysis Viability->Analysis Lysosome->Analysis ICC->Analysis

Caption: Experimental workflow for C381 treatment of primary neurons.

3.1. Reagent Preparation

  • C381 Stock Solution (10 mM): C381 is soluble in DMSO.[7] Prepare a 10 mM stock solution by dissolving the lyophilized powder in high-quality, anhydrous DMSO. Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C.

  • Vehicle Control: Use the same concentration of DMSO in complete culture medium that corresponds to the highest concentration of C381 used in the experiment. This is critical for ruling out solvent-induced effects.

3.2. Determining Optimal Concentration (Dose-Response) It is essential to perform a dose-response curve to identify the optimal, non-toxic working concentration of C381 for your specific neuronal culture system.

  • Plate neurons in a 96-well plate as described in Section 2.

  • On DIV 7-10, prepare serial dilutions of C381 in complete culture medium. A suggested starting range is 10 nM to 10 µM.

  • Include a "Vehicle Control" (DMSO only) and an "Untreated Control" (medium only).

  • Treat the neurons and incubate for a set period, typically 24 hours.[5]

  • Assess cell viability using an MTT or LDH assay to determine the cytotoxic threshold. The optimal concentration for functional assays should be well below the concentration that induces significant cell death.

3.3. Treatment Protocol

  • On the day of the experiment (e.g., DIV 8), warm the complete culture medium to 37°C.

  • Prepare the final working concentrations of C381 and the vehicle control by diluting the stock solution in the pre-warmed medium.

  • Carefully remove half of the medium from each well of the cultured neurons.

  • Gently add an equal volume of the C381-containing medium or vehicle control medium to the respective wells.

  • Return the plate to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 1, 6, or 24 hours, depending on the experimental endpoint).

Self-Validating System: Assessing C381 Efficacy

To confirm the biological activity of C381 in your culture system, perform assays that directly measure its known mechanistic actions and downstream effects.

4.1. Protocol: Lysosomal Function Assessment This protocol validates that C381 is engaging its target and enhancing lysosomal activity.

  • Reagents: LysoTracker Red DND-99 and/or LysoSensor Green DND-189 (Thermo Fisher Scientific).

  • Methodology:

    • Treat neurons with the optimal concentration of C381 for 1-4 hours.[1]

    • During the last 30-60 minutes of incubation, add LysoTracker or LysoSensor probe directly to the culture medium at the manufacturer's recommended concentration.

    • Wash the cells with fresh, pre-warmed medium.

    • Immediately image the live cells using fluorescence microscopy.

  • Expected Outcome: Compared to vehicle-treated controls, C381-treated neurons should exhibit a significant increase in the number and intensity of fluorescent puncta, indicating an increase in acidic compartments (lysosomes).[3]

4.2. Protocol: Neuronal Viability and Neuroprotection This protocol assesses the general health of the neurons post-treatment and C381's ability to protect against a neurotoxic insult.

  • Reagents: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit, or MTT Cell Proliferation Assay Kit. For neuroprotection, a relevant neurotoxin (e.g., glutamate, MPP+).

  • Methodology (Neuroprotection):

    • Pre-treat mature neuronal cultures with C381 or vehicle for 24 hours.

    • Introduce a neurotoxin at a predetermined toxic concentration (e.g., 50 µM glutamate) to both C381- and vehicle-treated wells.

    • Co-incubate for an additional 24 hours.

    • Measure cell death by quantifying LDH release in the supernatant or cell viability via MTT assay.

  • Expected Outcome: C381 pre-treatment should significantly reduce the amount of neuronal death caused by the neurotoxic insult compared to the vehicle-treated group.

4.3. Protocol: Immunocytochemistry (ICC) ICC allows for the visualization of neuronal morphology and the assessment of inflammatory markers if co-cultured with microglia.

  • Reagents: 4% Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA), primary antibodies (e.g., anti-MAP2 for neuronal structure, anti-Iba1 for microglia), and corresponding fluorescent secondary antibodies.

  • Methodology:

    • After C381 treatment, fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescent secondary antibodies for 1-2 hours at room temperature.

    • Mount coverslips and image using a confocal or fluorescence microscope.

  • Expected Outcome: In neuroprotection paradigms, C381-treated neurons should display more intact and complex dendritic arbors (visualized by MAP2 staining) compared to controls. If microglia are present, a reduction in Iba1 signal intensity or morphological changes indicating a less activated state may be observed.[5]

Assay TypeParameter MeasuredExpected Result with C381 Treatment
Target Engagement Lysosomal Acidification (LysoTracker)Increased fluorescent signal intensity/puncta
Target Engagement Lysosomal Proteolysis (DQ-BSA)Increased fluorescence (dequenched substrate)
Functional Outcome Neuronal Viability (LDH/MTT Assay)Increased viability in the presence of a toxin
Functional Outcome Neuronal Morphology (MAP2 ICC)Preservation of dendritic arborization
Functional Outcome Neuroinflammation (Iba1 ICC)Reduced microglial activation markers
Table 2: Summary of Validation Assays and Expected Outcomes.

Troubleshooting

IssuePossible CauseSuggested Solution
High Cell Death in All Wells C381 concentration too high; DMSO toxicity; Poor initial culture health.Perform a full dose-response curve starting at lower concentrations. Ensure final DMSO is <0.1%. Check initial neuron viability post-isolation.
No Effect Observed C381 concentration too low; Inactive compound; Insufficient treatment time.Test a higher concentration range. Verify compound integrity. Perform a time-course experiment (e.g., 1h, 6h, 24h, 48h).
High Variability Between Replicates Inconsistent cell plating; Pipetting errors; Edge effects in plate.Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. Avoid using the outermost wells of the culture plate.

References

  • Small Molecule Drug C381 Attenuates Brain Vascular Damage Following Repetitive Mild Traumatic Injury. PubMed Central. Available at: [Link]

  • Vest, R. T., et al. (2022). Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Proceedings of the National Academy of Sciences, 119(11), e2121609119. Available at: [Link]

  • Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. PubMed. Available at: [Link]

  • Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. ResearchGate. Available at: [Link]

  • Ghavami, A., et al. (2013). Zinc-mediated Allosteric Inhibition of Caspase-6. Journal of Biological Chemistry. Available at: [Link]

  • C381 is antiinflammatory and neuroprotective in preclinical mouse... ResearchGate. Available at: [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. Available at: [Link]

  • Preparation of Dissociated Mouse Cortical Neuron Cultures. JoVE. Available at: [Link]

  • Ehrnhoefer, D. E., et al. (2019). Identification of Allosteric Inhibitors against Active Caspase-6. Scientific Reports. Available at: [Link]

  • Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. STAR Protocols. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

  • Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Toxicological Research. Available at: [Link]

  • Small Molecule Drug C381 Attenuates Brain Vascular Damage Following Repetitive Mild Traumatic Injury. ResearchGate. Available at: [Link]

  • Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in Molecular Biology. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • Primary Culture of Cortical Neurons. Bio-protocol. Available at: [Link]

Sources

Application Notes and Protocols: SRI-011381 Intraperitoneal Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the intraperitoneal (i.p.) administration of SRI-011381 (also known as C381), a potent agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, in mouse models. Drawing from established preclinical studies, this application note details recommended dosages, vehicle formulations, and step-by-step protocols for the preparation and administration of SRI-011381. The aim is to equip researchers with the necessary information to confidently and accurately utilize this compound in in vivo studies, particularly in the fields of neurodegenerative disease, autoimmune disorders, and fibrosis.

Introduction: SRI-011381, a Modulator of TGF-β Signaling

SRI-011381 is a small molecule agonist of the TGF-β signaling pathway, a critical regulator of numerous cellular processes including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in a variety of diseases. SRI-011381 has demonstrated neuroprotective and anti-inflammatory effects in several preclinical models, making it a valuable tool for investigating the therapeutic potential of TGF-β pathway activation.[1][2] Notably, studies have shown its efficacy in models of Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2]

The mechanism of action of SRI-011381 involves the activation of the canonical TGF-β signaling cascade. This process is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Additionally, TGF-β signaling can also occur through non-canonical, SMAD-independent pathways, such as the ERK/MAPK pathway.

Mechanism of Action: TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFbRII TGFβRII TGF-beta Ligand->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates (Canonical) TAK1 TAK1 TGFbRI->TAK1 (Non-Canonical) pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Translocates to nucleus & regulates transcription MAPK MAPK (ERK, JNK, p38) TAK1->MAPK MAPK->Gene_expression Regulates transcription experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection weigh_mouse 1. Weigh Mouse calc_vol 2. Calculate Injection Volume weigh_mouse->calc_vol prep_sol 3. Prepare Dosing Solution load_syr 4. Load Syringe prep_sol->load_syr restrain 5. Restrain Mouse load_syr->restrain locate 6. Locate Injection Site restrain->locate inject 7. Perform Injection locate->inject monitor 8. Monitor Mouse inject->monitor record 9. Record Data monitor->record

Caption: A streamlined workflow for intraperitoneal injection in mice.

  • Weigh the mouse accurately on an animal scale.

  • Calculate the injection volume based on the mouse's weight and the concentration of the dosing solution.

    • Formula: Injection Volume (mL) = (Dose (mg/kg) * Mouse Weight (kg)) / Concentration (mg/mL)

    • Example for a 25g mouse: (30 mg/kg * 0.025 kg) / 7.5 mg/mL = 0.1 mL or 100 µL.

  • Load the syringe with the calculated volume of the SRI-011381 dosing solution using a sterile needle.

  • Restrain the mouse securely. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.

  • Locate the injection site. The preferred site for i.p. injection is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Perform the injection. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement. If the aspiration is clear, slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions immediately following the injection and at regular intervals as per the experimental protocol.

  • Record all relevant data , including the date, time, mouse ID, weight, dose, and injection volume.

Dosing Regimen Example: Experimental Autoimmune Encephalomyelitis (EAE) Model

In a study utilizing a mouse model of EAE, SRI-011381 was administered at a dose of 30 mg/kg via intraperitoneal injection every other day for 22 days . This regimen was shown to be effective in mitigating the severity of the disease.

Data Summary

ParameterRecommendationSource(s)
Dosage 30 mg/kg[1][3]
Route of Administration Intraperitoneal (i.p.)[1][3]
Vehicle Formulation 1 100% DMSO[3]
Vehicle Formulation 2 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosing Solution Conc. ~7.5 mg/mL (for 30 mg/kg at 4 mL/kg)Calculated
Injection Volume Typically 100-200 µL (adjust based on weight)
Needle Gauge 25-27 G
Dosing Frequency Every other day (model dependent)

Troubleshooting and Considerations

  • Solubility Issues: If SRI-011381 does not fully dissolve, gentle warming or sonication of the solution may be necessary. Ensure that the DMSO used is of high purity and anhydrous.

  • Animal Distress: Monitor animals closely for any signs of pain or distress after injection. If adverse reactions occur, consult with a veterinarian and consider adjusting the vehicle or injection volume.

  • Injection Site Reactions: Localized irritation can occur. Ensure proper injection technique and use sterile solutions and equipment to minimize the risk of infection and inflammation.

  • Dose-Finding Studies: For novel applications or mouse models, it is highly recommended to conduct a pilot study with a range of doses to determine the optimal therapeutic window and to assess for any potential toxicity.

Conclusion

SRI-011381 is a valuable pharmacological tool for activating the TGF-β signaling pathway in vivo. The protocols outlined in this application note provide a solid foundation for researchers to design and execute experiments using this compound in mouse models. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental outcomes.

References

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Neuroscience. [Link]

  • Calculating the injection volume for a mouse? ResearchGate. [Link]

  • Canonical and non-canonical TGF-β signaling regulate fibrous tissue differentiation in the axial skeleton. Scientific Reports. [Link]

  • Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]

  • Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. International Journal of Nanomedicine. [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Neuroscience. [Link]

Sources

Application Notes and Protocols for the Solubilization of SRI-011381 in a PEG300 and Tween 80 Formulation for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Bioavailability Challenge of SRI-011381

SRI-011381, also known as C381, is a potent, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its therapeutic potential is being investigated in a range of preclinical models, including those for neurodegenerative diseases like Alzheimer's disease and for nerve injury.[2][3] A significant hurdle in the preclinical development of SRI-011381 and other similar "brick-dust" molecules is their poor aqueous solubility.[4][5] This inherent physicochemical property can lead to low and variable oral bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies.[6] To ensure reliable and reproducible in vivo exposure, a robust formulation strategy is paramount.

This application note provides a detailed, field-proven protocol for the solubilization of SRI-011381 in a vehicle composed of Polyethylene Glycol 300 (PEG300) and Tween 80 for animal studies. We will delve into the rationale behind the selection of these excipients and provide a step-by-step methodology for preparing a clear, stable, and administrable formulation.

The Rationale Behind the Formulation: A Trifecta of Solubilization

The successful delivery of a poorly soluble compound like SRI-011381 hinges on a multi-pronged approach to enhance its solubility and stability in an aqueous environment suitable for in vivo administration. The recommended vehicle, a combination of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and saline, leverages the unique properties of each component to achieve this.

  • PEG300 (Polyethylene Glycol 300): The Workhorse Solubilizer PEG300 is a low-molecular-weight polymer of ethylene oxide that is widely used as a co-solvent in pharmaceutical formulations.[7] Its biocompatibility and ability to dissolve a wide range of hydrophobic compounds make it an ideal choice for in vivo studies.[8] In this formulation, PEG300 acts as the primary solubilizing agent, creating a stable solution of SRI-011381.

  • Tween 80 (Polysorbate 80): The Surfactant for Stability and Absorption Tween 80 is a nonionic surfactant and emulsifier commonly used in food and pharmaceutical preparations.[9][10] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, allows it to stabilize the formulation and prevent the precipitation of the drug upon dilution with aqueous media, such as saline. Furthermore, Tween 80 can enhance the absorption of certain drugs from the gastrointestinal tract.[11]

  • DMSO (Dimethyl Sulfoxide): The Initial Dissolution Agent While the final formulation aims to minimize the concentration of harsh solvents, a small amount of DMSO is often necessary to initially dissolve poorly soluble compounds. SRI-011381 exhibits good solubility in DMSO.[12][13] This initial dissolution step is critical for ensuring the compound is fully dispersed before the addition of the other vehicle components.

  • Saline: The Isotonic Diluent Saline (0.9% sodium chloride) is used as the final diluent to bring the formulation to the desired volume and to ensure the final solution is isotonic, minimizing the potential for irritation at the site of administration.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of SRI-011381 and the recommended formulation composition.

ParameterValueReference
SRI-011381 Properties
Molecular Weight365.94 g/mol [12][14]
FormulaC₂₀H₃₂ClN₃O[12][14]
Solubility in DMSO≥ 33.33 mg/mL[14]
Solubility in Water25 - 76.92 mg/mL (sonication recommended)[12][14]
Recommended In Vivo Formulation
Composition10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[12][15]
Achievable Concentration≥ 2 mg/mL[12][15]

Experimental Protocol: Preparation of SRI-011381 Formulation

This protocol details the step-by-step preparation of a 1 mL working solution of SRI-011381 at a concentration of 2 mg/mL. Adjust the volumes accordingly for different final concentrations and volumes.

Materials and Equipment:

  • SRI-011381 hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol Steps:

  • Initial Dissolution in DMSO:

    • Weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the mixture thoroughly until the SRI-011381 is completely dissolved. A clear solution should be obtained. Gentle warming or brief sonication can be used to aid dissolution if necessary.[12]

  • Addition of PEG300:

    • To the SRI-011381/DMSO solution, add 400 µL of PEG300.

    • Vortex the mixture again until the solution is homogeneous and clear.

  • Incorporation of Tween 80:

    • Add 50 µL of Tween 80 to the mixture.

    • Vortex thoroughly to ensure the surfactant is evenly distributed.

  • Final Dilution with Saline:

    • Add 450 µL of sterile 0.9% saline to the tube.

    • Vortex the final solution until it is completely clear and free of any visible precipitate. Sonication is recommended to ensure a stable and uniform solution.[12][15]

  • Final Checks and Storage:

    • Visually inspect the solution for any signs of precipitation or phase separation.

    • It is recommended to prepare the formulation fresh on the day of use.[12] If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Visualization of Experimental Workflow

The following diagram illustrates the sequential steps for preparing the SRI-011381 formulation.

G cluster_0 Preparation of SRI-011381 Formulation A 1. Weigh 2 mg SRI-011381 B 2. Add 100 µL DMSO A->B C 3. Vortex to Dissolve B->C D 4. Add 400 µL PEG300 C->D E 5. Vortex to Mix D->E F 6. Add 50 µL Tween 80 E->F G 7. Vortex to Mix F->G H 8. Add 450 µL Saline G->H I 9. Vortex/Sonicate H->I J 10. Final Clear Solution (2 mg/mL) I->J

Caption: Workflow for SRI-011381 formulation preparation.

Mechanism of Action: SRI-011381 and the TGF-β/Smad Signaling Pathway

SRI-011381 exerts its biological effects by activating the TGF-β signaling pathway.[2][16] This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The canonical TGF-β signaling cascade involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[14]

cluster_0 TGF-β/Smad Signaling Pathway SRI011381 SRI-011381 TGFBR TGF-β Receptor SRI011381->TGFBR activates pSmad23 p-Smad2/3 TGFBR->pSmad23 phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates

Caption: SRI-011381 activates the TGF-β/Smad pathway.

Administration Considerations for Animal Studies

This formulation is suitable for oral gavage in rodents.[12] It is crucial to ensure that the administration technique is performed by trained personnel to minimize stress and potential complications.[17][18] The volume to be administered should be calculated based on the animal's body weight and the desired dose. For mice, a typical oral gavage volume is 5-10 mL/kg.

Conclusion and Trustworthiness

The protocol described herein provides a reliable and reproducible method for solubilizing SRI-011381 for in vivo animal studies. By understanding the rationale behind the choice of excipients and adhering to the step-by-step methodology, researchers can ensure consistent drug exposure, leading to more accurate and translatable preclinical data. The use of a well-characterized vehicle is a cornerstone of good scientific practice, enhancing the trustworthiness and validity of experimental outcomes.

References

  • Patsnap Synapse. (n.d.). SRI-011381 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Zhang, X., et al. (2021). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Experimental and Therapeutic Medicine, 22(5), 1-9.
  • Wyss-Coray, T., et al. (2021). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Neurobiology of Disease, 158, 105470.
  • Selleckchem. (n.d.). SRI-011381 (C381). Retrieved from [Link]

  • van der Wulp, K., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Cancers, 14(24), 6115.
  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Journal of Pharmaceutical Sciences, 105(9), 2849-2856.
  • Gao, Y., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(10), 1687-1691.
  • ResearchGate. (2018). Has anyone used NMP/PEG-300 as a drug-delivery vehicle via IP injections?. Retrieved from [Link]

  • ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]

  • ResearchGate. (2016). Performance of the Biocompatible Surfactant Tween 80, for the Formation of Microemulsions Suitable for New Pharmaceutical Processing. Retrieved from [Link]

  • ResearchGate. (2024). Please suggest a good formulation to dissolve a molecule?. Retrieved from [Link]

  • National Institutes of Health. (2013). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • National Institutes of Health. (2021).
  • Google Patents. (2012). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • LookChem. (2025). Tween 80——“Star” Surfactant. Retrieved from [Link]

  • ResearchGate. (2019). What is the best vehicle for oral gavage of genistein in mice?. Retrieved from [Link]

  • ResearchGate. (2020). What purity grade of PEG-300 and NMP should be used to dissolve drug for in vivo use?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tween 80 – Knowledge and References. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Choice of vehicle affects pyraclostrobin toxicity in mice. Retrieved from [Link]

  • G-Biosciences. (2020). What's the Difference Between Tween 20 and Tween 80?. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Retrieved from [Link]

  • ResearchGate. (2025). How to improve the solubility of Atrasentan?. Retrieved from [Link]

Sources

SRI-011381 hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to Assessing the Stability of SRI-011381 Hydrochloride in In Vitro Cell Culture Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Compound Stability in Preclinical Research

This compound is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] By activating the canonical Smad signaling cascade, it has demonstrated neuroprotective effects and is a valuable tool for investigating therapeutic strategies for conditions like Alzheimer's disease.[3][4][5] The reliability of in vitro data derived from studies using this compound is fundamentally dependent on its stability within the experimental environment. The concentration of a compound that cells are exposed to is often assumed to be the concentration initially added to the culture medium. However, this assumption can be erroneous. Small molecules can degrade in the complex, aqueous, and biologically active environment of cell culture media, leading to a decrease in the effective concentration over time.[6] This degradation can result in an underestimation of the compound's potency (e.g., an artificially high EC₅₀ value) and generate confounding data from unknown degradation products.

This application note serves as a detailed guide for researchers, providing both the theoretical framework and actionable protocols to empirically determine the stability of this compound in various cell culture media. By establishing a robust stability profile, researchers can ensure the integrity of their experimental design, leading to more accurate, reproducible, and translatable results.

Section 1: Physicochemical Profile and Essential Handling of this compound

A foundational understanding of the compound's properties is the first step in ensuring its proper use. This compound is the salt form, which generally confers greater aqueous solubility and stability compared to its free base.[1]

PropertyValueSource
Molecular Formula C₂₀H₃₂ClN₃O[1]
Molecular Weight 365.94 g/mol [1]
CAS Number 2070014-88-7[1]
Appearance White to off-white solid[7]
Solubility H₂O: ~77 mg/mL (210 mM)DMSO: ~34 mg/mL (93.7 mM)[1]

Table 1. Key Physicochemical Properties of this compound.

Recommended Storage Conditions

Maintaining the integrity of this compound before its use is paramount. The stability of the compound in its solid and dissolved states varies significantly.

FormatStorage TemperatureRecommended DurationRationale & Best Practices
Powder -20°CUp to 3 yearsProtect from moisture and light to prevent slow degradation.
Stock Solution (in DMSO or H₂O) -80°CUp to 1 yearAliquoting is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation. Use fresh, anhydrous DMSO as moisture can reduce the solubility and stability of compounds in long-term storage.[8]

Table 2. Recommended Storage and Handling for this compound.[1][7]

Protocol 1: Preparation of High-Concentration Stock Solution

The objective is to create a concentrated, stable stock solution that can be diluted to final working concentrations, minimizing the final percentage of solvent in the cell culture medium.

  • Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock (e.g., 10-50 mM). While SRI-011381 HCl is water-soluble, a DMSO stock is often preferred for long-term storage and compatibility with multi-well plate dispensing.[1]

  • Calculation: Determine the mass of SRI-011381 HCl needed. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 365.94 g/mol = 3.66 mg

  • Dissolution:

    • Aseptically weigh the required amount of SRI-011381 HCl powder.

    • Add the calculated volume of anhydrous DMSO.

    • To ensure complete dissolution, vortex thoroughly and use sonication if necessary.[1] The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Store immediately at -80°C, protected from light.[7]

Section 2: Factors Influencing Compound Stability in Cell Culture

The cell culture environment is a dynamic system where multiple factors can compromise the chemical integrity of a small molecule.

  • Temperature: Standard incubation at 37°C provides the necessary energy to overcome activation barriers for degradation reactions.[6]

  • pH and Hydrolysis: The pH of bicarbonate-buffered media is typically maintained at ~7.4 by a CO₂ atmosphere. Deviations from this pH can catalyze acid- or base-driven hydrolysis of susceptible functional groups.

  • Enzymatic Degradation: The presence of cells can introduce intracellular enzymes into the medium through secretion or cell lysis. More significantly, supplementing media with Fetal Bovine Serum (FBS) introduces a host of active esterases, proteases, and other enzymes that can metabolize small molecules.

  • Media Components: Basal media like DMEM and RPMI-1640 are complex mixtures of salts, amino acids, vitamins, and glucose that could potentially react with the compound.[9]

  • Adsorption: Hydrophobic compounds can non-specifically bind to the plastic surfaces of culture plates and flasks, reducing the bioavailable concentration.[10]

SRI SRI-011381 HCl in Culture Medium Degradation Compound Degradation/ Loss of Concentration SRI->Degradation Temp Temperature (37°C) Temp->Degradation Accelerates Reactions pH Medium pH (~7.4) pH->Degradation Catalyzes Hydrolysis Enzymes Enzymatic Activity (Serum/Cells) Enzymes->Degradation Metabolizes Compound Components Reactive Media Components Components->Degradation Direct Reaction Adsorption Adsorption to Plasticware Adsorption->Degradation Reduces Bioavailability

Diagram 1. Key factors influencing the stability of this compound in a typical cell culture environment.

Section 3: Experimental Design for Stability Assessment

A systematic approach is required to isolate and understand the variables affecting stability. The core principle is to incubate SRI-011381 HCl under conditions that mimic the actual experiment and quantify its concentration at various time points.

Experimental Workflow

The process involves preparing the compound in the test media, incubating it under controlled conditions, collecting samples over time, processing them to remove interfering substances, and finally, quantifying the remaining parent compound using a sensitive analytical method like LC-MS/MS.[11]

A 1. Prepare Working Solution of SRI-011381 HCl in Test Medium B 2. Aliquot and Incubate (e.g., 37°C, 5% CO₂) - With/without cells - With/without serum A->B Setup C 3. Collect Samples at Designated Time Points (e.g., 0, 2, 8, 24, 48h) B->C Sampling D 4. Sample Quenching & Prep (e.g., Protein Precipitation with Acetonitrile) C->D Processing E 5. Centrifuge to Remove Precipitate D->E F 6. Analyze Supernatant via HPLC or LC-MS/MS E->F Analysis G 7. Quantify Remaining SRI-011381 HCl vs. T=0 F->G Data Interpretation

Diagram 2. A generalized workflow for assessing the stability of a small molecule in cell culture media.

Section 4: Detailed Experimental Protocols

These protocols provide a self-validating system to test stability under increasingly complex conditions.

Protocol 2: Short-Term Stability in Cell-Free Culture Media

This baseline experiment assesses the inherent chemical stability of the compound in the medium itself, including the effect of serum components.

  • Preparation: Prepare two sets of complete cell culture medium (e.g., DMEM), one with 10% FBS and one without.

  • Spiking: Warm the media to 37°C. Spike each medium with SRI-011381 HCl from your DMSO stock to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Vortex gently to mix.

  • Time Zero (T=0) Sample: Immediately after mixing, remove a 100 µL aliquot from each condition. This is your T=0 reference. Process immediately as described in Protocol 4.

  • Incubation: Place the tubes of spiked media in a 37°C incubator, loosely capped to allow gas exchange if using a CO₂-dependent buffer system.

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each condition.

  • Sample Processing: Process each aliquot immediately upon collection according to Protocol 4. Store the final extracts at -80°C until analysis.

Protocol 3: Long-Term Stability in the Presence of Cells

This experiment introduces the variable of cellular metabolism.

  • Cell Plating: Plate a relevant cell line in a 6-well plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 72 hours). Include wells without cells as a "cell-free" control.

  • Incubation: Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Dosing: The next day, replace the medium in all wells (including cell-free controls) with fresh, pre-warmed complete medium (with 10% FBS) containing 10 µM SRI-011381 HCl.

  • Time Zero (T=0) Sample: Immediately after adding the dosing medium, collect a 100 µL aliquot directly from one of the cell-free wells. Process as per Protocol 4.

  • Time-Course Sampling: At designated time points (e.g., 24, 48, and 72 hours), collect a 100 µL aliquot of the conditioned medium from each well.

  • Sample Processing: Process all samples immediately as described in Protocol 4 and store them at -80°C.

Protocol 4: Sample Preparation for LC-MS/MS Analysis

This crucial step removes proteins that would otherwise interfere with chromatographic analysis.

  • Quenching: Place the 100 µL media sample into a 1.5 mL polypropylene tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (a chemically similar, stable molecule not present in the sample). The 3:1 ratio of organic solvent to aqueous sample is standard for effective protein precipitation.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis. Be cautious not to disturb the pellet.

  • Storage: If not analyzing immediately, seal the vials/tubes and store them at -80°C.

Section 5: Analytical Quantification via LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its exceptional sensitivity and specificity, allowing for accurate quantification even in a complex matrix like cell culture medium.[11][12][13]

ParameterExample ConditionRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small molecules like SRI-011381 HCl.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent used to elute the compound from the column.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
MS Detection Positive Ion Electrospray (ESI+)The chemical structure of SRI-011381 HCl is amenable to forming positive ions.
MS/MS Transition Precursor ion (m/z) → Product ion (m/z)Specific to SRI-011381 HCl, requires initial method development to determine the optimal transition for selective and sensitive detection.

Table 3. A hypothetical set of starting parameters for an LC-MS/MS method. These must be empirically developed and validated.

Data Analysis

The concentration of SRI-011381 HCl in each sample is determined by comparing its peak area (normalized to the internal standard) against a standard curve prepared in the same matrix (control medium). The stability is then expressed as the percentage of the compound remaining relative to the T=0 sample.

% Remaining = (Concentration at Time X / Concentration at Time 0) × 100

Section 6: Data Interpretation and Best Practices

  • Acceptable Stability: For most cell-based assays, if >90% of the compound remains after 24 hours, it is generally considered stable for the duration of a standard experiment. If significant degradation (<80% remaining) occurs within the experimental timeframe, procedural adjustments are necessary.

  • Addressing Instability:

    • Frequent Dosing: If the compound degrades significantly over 48-72 hours, consider replacing the medium and re-dosing every 24 hours to maintain a more consistent concentration.

    • Serum-Free Media: If instability is markedly worse in the presence of FBS, consider adapting the assay to serum-free or reduced-serum conditions, if compatible with the cell line.

    • Prepare Fresh: Always prepare working solutions fresh from a frozen stock immediately before use. Do not store diluted solutions at 4°C for extended periods.

Conclusion

Validating the stability of this compound is not a superfluous step but a prerequisite for generating high-quality, reliable data. By following the principles and protocols outlined in this guide, researchers can confidently control for compound stability as a variable, ensuring that the observed biological effects are directly attributable to a known concentration of the active molecule. This due diligence strengthens the foundation of in vitro studies and enhances the probability of their successful translation.

References

  • Bertin Bioreagent. (n.d.). SRI-011381. Retrieved from [Link]

  • Zhang, L., et al. (2021). Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Wang, X., et al. (2021). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Annals of Translational Medicine. Retrieved from [Link]

  • MedChemExpress. (n.d.). This compound (Japanese). Retrieved from [Link]

  • Wyss-Coray, T., et al. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Neuroscience. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). SRI-011381 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Zhang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Serra, M., et al. (2024). bFGF Oligomeric Stability Drives Functional Performance in Human Pluripotent Stem Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). RPMI 1640. Retrieved from [Link]

  • Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Vascular and Endovascular Review. (n.d.). Method Development and validation by Liquid chromatography Mass spectroscopy (LC- MS) for Bilastine by a stability indicating as. Retrieved from [Link]

Sources

time course for p-Smad phosphorylation after SRI-011381 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Title: Determining the Temporal Dynamics of Smad2/3 Phosphorylation Induced by the TGF-β Agonist SRI-011381

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for investigating the time course of Smad2/3 phosphorylation following treatment with SRI-011381, a small-molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Understanding the temporal dynamics of this key signaling event is crucial for elucidating the compound's mechanism of action and determining its optimal application in experimental systems. We present the scientific rationale, a detailed step-by-step protocol for a time-course experiment using Western blotting, guidelines for data analysis, and expected outcomes. The protocols are designed with self-validating principles to ensure data integrity and reproducibility.

Scientific Background and Rationale

The Canonical TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a conserved signal transduction cascade essential for a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The canonical pathway is mediated by intracellular proteins called Smads. The process begins when a TGF-β superfamily ligand binds to a Type II serine/threonine kinase receptor on the cell surface.[1][3] This binding recruits and activates a Type I receptor, which then phosphorylates specific receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3][4][5]

This phosphorylation event, occurring at a conserved C-terminal SSXS motif, is the critical activation step.[4][6] Phosphorylated Smad2/3 (p-Smad2/3) then forms a heteromeric complex with the common-mediator Smad (Co-Smad), Smad4.[2][5][6] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes.[1][6]

SRI-011381: A Pharmacological Agonist of TGF-β Signaling

SRI-011381 (also known as C381) is a small-molecule, orally active agonist of the TGF-β signaling pathway.[7][8][9] Unlike the native TGF-β ligand, SRI-011381 activates the pathway through a distinct mechanism, which has been shown to involve promoting lysosomal acidification.[9][10] Critically, its activity converges on the canonical pathway, leading to the up-regulation of Smad2/3 phosphorylation.[7][8] This makes SRI-011381 an invaluable tool for researchers studying the physiological and pathological roles of TGF-β signaling in contexts such as fibrosis, immune regulation, and neuroprotection.[10][11][12]

The Causality Behind a Time-Course Experiment

The phosphorylation of Smad2/3 is a dynamic and often transient event.[13][14] Upon stimulation with TGF-β, p-Smad levels typically rise rapidly, peak, and then decline due to negative feedback mechanisms, such as the induction of inhibitory Smads (I-Smads) like Smad7.[2][15] Studies have shown that maximal phosphorylation of Smad2 often occurs between 30 and 60 minutes after TGF-β stimulation.[13][14][15]

Therefore, a single-timepoint analysis is insufficient and can be misleading. A time-course experiment is essential to capture the full dynamic range of the response to SRI-011381. This allows for the determination of:

  • Onset of Action: The earliest time point at which a significant increase in p-Smad2/3 is detectable.

  • Peak Response (Tmax): The time point of maximal Smad2/3 phosphorylation, which is critical for designing future experiments that require a maximal pathway activation.

  • Duration of Signal: How long the phosphorylation signal is sustained before returning towards baseline.

This kinetic data is fundamental for correlating pathway activation with downstream cellular phenotypes and for establishing effective dosing regimens in various experimental models.

Visualizing the TGF-β/Smad Pathway and Experimental Logic

To provide a clear conceptual framework, the following diagrams illustrate the signaling cascade and the experimental workflow.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 T1R Type I Receptor SRI-011381->T1R Agonist Action (Activates Pathway) TGF_beta TGF-β Ligand T2R Type II Receptor TGF_beta->T2R Binds T2R->T1R Recruits & Phosphorylates Smad23 Smad2/3 T1R->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex nComplex p-Smad2/3-Smad4 Complex Complex->nComplex Nuclear Translocation DNA DNA nComplex->DNA Binds Gene Target Gene Transcription DNA->Gene

Caption: TGF-β/Smad signaling pathway activated by SRI-011381.

Time_Course_Workflow start Seed Cells in Multi-well Plate culture Culture to ~80% Confluency start->culture treat Treat with SRI-011381 (e.g., 10 µM) for Varying Durations culture->treat lyse Lyse Cells at Each Time Point (e.g., 0, 15, 30, 60, 120 min) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify wb Western Blot Analysis (p-Smad2/3, Total Smad2/3, Loading Control) quantify->wb analyze Densitometry & Data Normalization wb->analyze end Determine Peak Response Time analyze->end

Caption: Experimental workflow for the p-Smad time-course analysis.

Detailed Experimental Protocol

This protocol is optimized for detection of p-Smad2/3 via Western blot. It incorporates self-validating controls, such as total Smad and loading controls, to ensure the reliability of the results.

Materials and Reagents
  • Cell Line: A cell line known to be responsive to TGF-β (e.g., HeLa, A549, NIH/3T3, HaCaT).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • SRI-011381: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[9]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl buffers.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is generally preferred over non-fat milk for phospho-antibodies to reduce background.

  • Primary Antibodies:

    • Rabbit anti-phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425)[16]

    • Rabbit anti-Smad2/3 (for total protein control)

    • Mouse anti-GAPDH or anti-β-actin (for loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed cells into 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Incubate overnight (or for ~24 hours) at 37°C, 5% CO₂.

  • (Optional but Recommended) Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

Step 2: SRI-011381 Time-Course Treatment

  • Prepare working solutions of SRI-011381 in serum-free medium. A final concentration of 10 µM is often effective, but this should be optimized for your cell line.[7][11]

  • Label the wells for each time point (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Aspirate the medium from the wells. The "0 min" well represents the untreated control; lyse this well immediately (see Step 3).

  • Add the SRI-011381-containing medium to the remaining wells.

  • Incubate the plates at 37°C. Start a timer.

Step 3: Cell Lysis

  • When the timer reaches each designated time point, remove the corresponding plate from the incubator.

  • Immediately aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold Lysis Buffer (with inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube. Store at -80°C or proceed to the next step.

Step 4: Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA assay.

  • Calculate the volume of lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).[17][18]

  • In new tubes, mix the calculated volume of lysate with 4x SDS-PAGE sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

Step 5: Western Blotting

  • Load the denatured samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[17]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18]

  • Incubate the membrane with the primary antibody against p-Smad2/3 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Step 6: Stripping and Re-probing (Self-Validation)

  • After imaging for p-Smad, the same membrane should be stripped and re-probed for total Smad2/3 and then for a loading control (GAPDH or β-actin). This is a critical self-validating step to ensure that changes in the p-Smad signal are due to phosphorylation changes and not variations in total protein levels or loading errors.

Data Analysis and Expected Results

Densitometric Analysis
  • Use imaging software (e.g., ImageJ) to quantify the band intensity for p-Smad2/3, total Smad2/3, and the loading control for each time point.

  • Normalize the p-Smad2/3 signal by dividing it by the total Smad2/3 signal for each lane. This ratio corrects for any minor variations in total Smad protein expression.

  • Further normalize this ratio to the loading control to correct for any loading inaccuracies.

  • Plot the final normalized p-Smad2/3 intensity against time.

Expected Outcome and Data Presentation

The expected result is a time-dependent increase in p-Smad2/3 levels, peaking between 30 minutes and 2 hours, followed by a gradual decline. The precise kinetics may vary depending on the cell type and SRI-011381 concentration.

Table 1: Example Data from a Time-Course Experiment

Time Pointp-Smad2/3 Intensity (Arbitrary Units)Total Smad2/3 Intensity (Arbitrary Units)GAPDH Intensity (Arbitrary Units)Normalized p-Smad Signal [(p-Smad/Total Smad)/GAPDH]Fold Change (vs. 0 min)
0 min 15010,00012,0000.001251.0
15 min 1,80010,20012,1000.0145811.7
30 min 4,5009,90011,9000.0382130.6
1 hr 6,20010,10012,2000.0503140.3
2 hr 4,1009,80011,8000.0354528.4
4 hr 1,50010,30012,0000.012149.7

Troubleshooting

ProblemPotential Cause(s)Solution(s)
No/Weak p-Smad Signal - Inactive SRI-011381- Phosphatase activity during lysis- Cell line is non-responsive- Ineffective primary antibody- Verify compound activity with a positive control (e.g., TGF-β1)- Ensure fresh phosphatase inhibitors are added to lysis buffer - Confirm cell line responsiveness in literature- Optimize primary antibody concentration; use a new antibody vial
High Background - Blocking is insufficient- Antibody concentration is too high- Inadequate washing- Increase blocking time to 1.5-2 hours- Use 5% BSA instead of milk- Titrate primary and secondary antibody concentrations- Increase number and duration of TBST washes
Signal at All Time Points (Including 0 min) - High basal signaling in cells- Serum-starve cells for 4-24 hours before treatment to reduce baseline p-Smad levels
Inconsistent Loading Control - Inaccurate protein quantification- Pipetting errors during loading- Be meticulous with the BCA assay and calculations- Use high-quality pipette tips and careful technique when loading the gel

References

  • Time-dependent phosphorylation of Smad2/3 induced by TGF-β1 5 ng/mL. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells. (2014). PubMed Central. [Link]

  • Sustained Smad2 Phosphorylation Is Required for Myofibroblast Transformation in Response to TGF-β. (n.d.). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Time course of Smad2 phosphorylation after TGF-β treatment of normal... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Dynamics of TGF-β/Smad Signaling. (2012). PubMed Central. [Link]

  • Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. (2021). National Institutes of Health. [Link]

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. (2022). PubMed Central. [Link]

  • SRI-011381 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 23, 2024, from [Link]

  • TGF-β Signaling from Receptors to Smads. (2015). PubMed Central. [Link]

  • Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting. (2012). PubMed Central. [Link]

  • Measurement of phosphorylated SMAD-2/3. (n.d.). Synexa Life Sciences. Retrieved January 23, 2024, from [Link]

  • TGF-β/SMAD Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 23, 2024, from [Link]

  • Western blot analysis of total and phosphorylated SMADs 2 and 3 in A.... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • TGF beta signaling pathway. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

  • TGF-β / Smad Signaling Pathway. (n.d.). Boster Bio. Retrieved January 23, 2024, from [Link]

  • Western Blotting Analysis for Hepatic α-SMA, TGF-β1, Smad3 and Phospho-Smad3 Proteins Expression. (2020). Bio-protocol. [Link]

  • Protein extraction protocol for the detection of Smad molecules? (2021). ResearchGate. Retrieved January 23, 2024, from [Link]

Sources

Application Notes and Protocols for SRI-011381-Induced Fibrosis Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Inducing Fibrosis via TGF-β Pathway Activation

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1] The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of this process.[2] Activation of this pathway, particularly through the phosphorylation of downstream mediators Smad2 and Smad3, orchestrates the transdifferentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[1][3]

SRI-011381 (also known as C381) is a potent, orally active small molecule agonist of the TGF-β signaling pathway.[4][5] It has been demonstrated to up-regulate the phosphorylation of Smad2/3, thereby mimicking the pro-fibrotic signaling cascade initiated by TGF-β.[6] In vitro studies have shown that SRI-011381 promotes the proliferation of fibroblasts and increases the expression of key fibrotic markers, including collagen-1 and alpha-smooth muscle actin (α-SMA).[6] This makes SRI-011381 a valuable research tool for inducing and studying fibrosis in both cell culture and animal models, providing a controlled and targeted method to investigate the mechanisms of fibrosis and to screen potential anti-fibrotic therapies.

This application note provides detailed protocols for utilizing SRI-011381 to establish robust and reproducible models of fibrosis.

Mechanism of Action: SRI-011381 as a Direct Activator of the Canonical TGF-β/Smad Pathway

SRI-011381 functions as a direct agonist of the canonical TGF-β signaling pathway.[7] The binding of TGF-β to its receptor complex initiates a signaling cascade that results in the phosphorylation of Smad2 and Smad3.[3] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes associated with fibrosis.[3] SRI-011381 effectively mimics this process, leading to the activation of fibroblasts and their transition into contractile, ECM-producing myofibroblasts.[1][8]

SRI-011381_Mechanism_of_Action SRI-011381 Signaling Pathway in Fibrosis Induction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 SRI-011381 TGFBR TGF-β Receptor Complex SRI_011381->TGFBR Activates Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc pSmad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates to DNA DNA Smad_complex_nuc->DNA Binds to Profibrotic_genes Increased Transcription of Profibrotic Genes (e.g., Collagen, α-SMA) DNA->Profibrotic_genes Initiates Fibroblast_activation Fibroblast Activation & Myofibroblast Differentiation Profibrotic_genes->Fibroblast_activation Leads to

Caption: SRI-011381 activates the TGF-β receptor, leading to Smad2/3 phosphorylation and subsequent pro-fibrotic gene transcription.

Part 1: In Vitro Fibrosis Induction Protocol

This protocol details the induction of a fibrotic phenotype in cultured fibroblasts using SRI-011381. This model is ideal for high-throughput screening of anti-fibrotic compounds and for mechanistic studies of fibroblast activation.

Experimental Workflow: In Vitro Model

In_Vitro_Workflow In Vitro Fibrosis Induction Workflow start Start: Seed Fibroblasts culture Culture to 70-80% Confluency start->culture serum_starve Serum Starve (e.g., 0.5% FBS, 24h) culture->serum_starve treatment Treat with SRI-011381 (10 µM) serum_starve->treatment incubation Incubate for 24-72h treatment->incubation analysis Endpoint Analysis incubation->analysis end End analysis->end In_Vivo_Workflow Proposed In Vivo Fibrosis Induction Workflow start Start: Acclimatize Mice treatment_start Initiate SRI-011381 Administration (e.g., 30 mg/kg, i.p., every other day) start->treatment_start treatment_period Continue Treatment (e.g., for 3-6 weeks) treatment_start->treatment_period monitoring Monitor Animal Health (Weight, Behavior) treatment_period->monitoring euthanasia Euthanize and Harvest Tissues (e.g., Lung, Liver, Kidney) treatment_period->euthanasia analysis Histological and Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Proposed workflow for in vivo fibrosis induction using SRI-011381.

Materials and Reagents
  • Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for fibrosis models.

  • SRI-011381

  • Vehicle components: DMSO, PEG300, Tween-80, Saline

  • Anesthetics

  • Reagents for tissue processing and analysis

Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • SRI-011381 Formulation: Prepare the SRI-011381 solution for intraperitoneal (i.p.) injection. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [6]The solution should be prepared fresh before each injection.

  • Administration: Administer SRI-011381 via i.p. injection. A starting dose of 30 mg/kg every other day is suggested based on previous in vivo studies with this compound. [6][9]A vehicle control group should be included.

  • Duration of Treatment: The duration of treatment will depend on the target organ and the desired severity of fibrosis. A treatment period of 3 to 6 weeks is a reasonable starting point.

  • Monitoring: Monitor the animals' health throughout the study, including body weight and general behavior.

  • Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the target organs (e.g., lungs, liver, kidneys).

  • Endpoint Analysis: Process the tissues for histological and molecular analysis.

Recommended Endpoint Analyses
Analysis Type Target Organ Methodology
Histology Lung, Liver, KidneyH&E staining, Masson's Trichrome staining, Sirius Red/Picrosirius Red staining
Immunohistochemistry Lung, Liver, Kidneyα-SMA, Collagen I, pSmad2/3
Biochemical Analysis Lung, Liver, KidneyHydroxyproline assay for collagen content
Gene Expression Lung, Liver, KidneyqRT-PCR for fibrotic markers (e.g., Col1a1, Acta2, Timp1)

Summary of Key Experimental Parameters

Parameter In Vitro Model Proposed In Vivo Model
System Cultured FibroblastsC57BL/6 Mice
SRI-011381 Concentration/Dose 10 µM30 mg/kg
Administration Route In mediumIntraperitoneal (i.p.)
Frequency Single treatmentEvery other day
Duration 24-72 hours3-6 weeks
Key Readouts Gene/protein expression of fibrotic markers, cell function assaysHistology, IHC, hydroxyproline content, gene expression

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of appropriate controls (vehicle-treated groups) is essential to ensure that the observed fibrotic changes are a direct result of SRI-011381 administration. Furthermore, the multi-faceted endpoint analysis, combining histological, biochemical, and molecular readouts, provides a comprehensive and robust assessment of the induced fibrotic phenotype. Confirmation of Smad2/3 phosphorylation in the target tissue will validate the on-target activity of SRI-011381.

References

  • SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Sheppard, D. (2016). TGF-β1 Signaling and Tissue Fibrosis. Cold Spring Harbor Perspectives in Biology, 8(9), a022279. [Link]

  • Luo, X. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Molecular Neuroscience, 15, 1047918. [Link]

  • Meng, X. M., Nikolic-Paterson, D. J., & Lan, H. Y. (2024). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Immunology, 15, 1378598. [Link]

  • Lin, Y. C., & Lee, W. C. (2022). TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. International Journal of Molecular Sciences, 23(15), 8295. [Link]

  • Leask, A., & Abraham, D. J. (2004). TGF-β signaling in fibrosis. Journal of Cellular Science, 117(Pt 18), 3931–3932. [Link]

  • Chen, Y., et al. (2021). Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. Journal of Orthopaedic Surgery and Research, 16(1), 589. [Link]

  • Wang, Y., et al. (2020). Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. Experimental and Therapeutic Medicine, 20(5), 1–1. [Link]

  • Schippers, J. H., et al. (2014). TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression. The Journal of Cell Science, 127(Pt 20), 4458–4470. [Link]

  • Assay Genie. (2024, November 25). Deciphering the Intricacies of TGF-Beta Signaling Pathway [Video]. YouTube. [Link]

  • Kim, K. K., & Sheppard, D. (2018). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. International Journal of Molecular Sciences, 19(11), 3328. [Link]

  • Higgins, P. J., & Samarakoon, R. (Eds.). (n.d.). Topical Collection : TGF-Beta Signaling in Tissue Fibrosis and Cancer. MDPI. Retrieved from [Link]

  • Myofibroblast markers are increased by TGFβ1 stimulation in lung fibroblasts. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SRI-011381 Solubility in Saline Vehicles

Author: BenchChem Technical Support Team. Date: February 2026

Product: SRI-011381 (TGF-β Signaling Agonist) Application: In vivo administration (IP/Oral) and In vitro cell culture Document ID: TS-SRI-SOL-001 Last Updated: February 3, 2026[1][2]

Executive Summary & Compound Profile

SRI-011381 (also known as C381) is a small molecule agonist of the TGF-β signaling pathway, primarily utilized in neuroprotection and fibrosis research [1, 2]. While the hydrochloride salt form exhibits improved water solubility compared to the free base, preparing stable, high-concentration solutions in physiological saline remains a critical challenge due to its inherent hydrophobicity.

Direct dilution into saline often results in immediate precipitation ("crashing out"), leading to inconsistent dosing and potential embolism in animal models. This guide provides validated protocols to achieve a stable, clear solution suitable for intraperitoneal (i.p.) or oral administration.

PropertySpecification
Molecular Weight 365.94 g/mol (HCl salt)
Solubility (DMSO) ~34–125 mg/mL (Excellent)
Solubility (Pure Water) ~25–76 mg/mL (Good, but pH dependent)
Solubility (Saline) Poor (Prone to precipitation at neutral pH)
Target Concentration 2.0 – 5.0 mg/mL (for in vivo use)

Troubleshooting & FAQs

Q1: Why does SRI-011381 precipitate immediately when I add saline to my DMSO stock?

Technical Insight: This is caused by a "solvent shock." SRI-011381 is hydrophobic. When you add a highly polar ionic solution (saline) directly to the organic stock (DMSO), the polarity of the mixture spikes rapidly. The compound molecules aggregate to minimize interaction with water before a stable solvation shell can form. Solution: You must use an intermediate polarity bridge (like PEG300) and a surfactant (Tween 80) before adding the saline. See Protocol A below.

Q2: What is the "Golden Standard" formulation for IP injection?

Recommendation: The most robust vehicle for SRI-011381 is the 10/40/5/45 system:

  • 10% DMSO (Solubilizer)[3][4]

  • 40% PEG300 (Co-solvent/Bridge)

  • 5% Tween 80 (Surfactant/Stabilizer)[3][4]

  • 45% Saline (Diluent)[3][4]

This formulation typically yields a stable, clear solution at 2 mg/mL [3, 4].

Q3: My animal model is sensitive to PEG/Tween. Is there an alternative?

Recommendation: Yes. You can use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) . Cyclodextrins form inclusion complexes, encapsulating the hydrophobic drug within a hydrophilic shell.

  • Formulation: 10% DMSO + 90% (20% SBE-β-CD in Saline).

  • Stability: This often allows concentrations ≥ 2.5 mg/mL [5].

Q4: Can I store the formulated saline solution?

Critical Warning: No. The aqueous formulation is thermodynamically unstable over long periods.

  • Protocol: Prepare the working solution fresh immediately before use .

  • Storage: Store the stock solution (powder dissolved in 100% DMSO) at -80°C (up to 6 months) or -20°C (up to 1 month).

Validated Experimental Protocols

Protocol A: The Sequential Co-Solvent Method (Standard)

Best for: General IP/Oral administration where vehicle toxicity is not a primary concern.

Target Volume: 1 mL Target Concentration: 2 mg/mL

Step-by-Step Workflow:

  • Prepare Stock: Dissolve SRI-011381 powder in pure DMSO to create a 20 mg/mL stock solution. Sonicate until perfectly clear.

  • Add DMSO (10%): Pipette 100 µL of the DMSO stock into a sterile tube.

  • Add PEG300 (40%): Add 400 µL of PEG300.

    • Critical Step: Vortex immediately for 10-15 seconds. The solution must remain clear. If cloudy, sonicate before proceeding.

  • Add Tween 80 (5%): Add 50 µL of Tween 80.

    • Technique: Tween 80 is viscous. Cut the pipette tip to ensure accurate volume transfer. Vortex thoroughly.

  • Add Saline (45%): Slowly add 450 µL of pre-warmed (37°C) sterile saline while vortexing.

    • Why pre-warm? Reduces the thermal shock of mixing.

  • Final Verification: Inspect against a dark background. The solution should be clear.

Protocol B: The Cyclodextrin Complexation Method (Alternative)

Best for: Sensitive models (e.g., certain neuro-behavioral studies) to avoid PEG/Tween side effects.

  • Prepare Vehicle: Dissolve SBE-β-CD in 0.9% Saline to make a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve SRI-011381 in DMSO to 25 mg/mL .

  • Combine:

    • Add 100 µL DMSO stock (10%).[5]

    • Add 900 µL of the 20% SBE-β-CD vehicle (90%).

  • Mix: Vortex and sonicate for 5–10 minutes. The cyclodextrin needs time to encapsulate the drug.

Visualizing the Solubilization Logic

The following diagram illustrates the critical "Order of Addition" required to prevent precipitation. Deviating from this path (e.g., adding Saline before PEG) is the most common cause of failure.

G Start SRI-011381 Powder DMSO_Stock Step 1: DMSO Stock (Solvation Shell Formed) Start->DMSO_Stock Dissolve (Sonicate) PEG_Mix Step 2: Add PEG300 (Polarity Bridge) DMSO_Stock->PEG_Mix Dilute (1:4) Precipitation FAILURE: Precipitation/Crash Out DMSO_Stock->Precipitation Direct Saline Addition Tween_Mix Step 3: Add Tween 80 (Micelle Stabilization) PEG_Mix->Tween_Mix Add Surfactant PEG_Mix->Precipitation Rapid Saline Shock Final_Sol Step 4: Add Saline (Final Dilution) Tween_Mix->Final_Sol Add Aqueous Phase

Figure 1: The Sequential Solubilization Workflow. The red dashed lines indicate "forbidden" shortcuts that lead to compound precipitation.

References

  • TargetMol. SRI-011381 Product Monograph & Solubility Data. Retrieved from TargetMol.com. Link

  • Selleck Chemicals. SRI-011381 (C381) Biological Activity and Usage. Retrieved from Selleckchem.com. Link

  • MedChemExpress (MCE). SRI-011381 Hydrochloride Datasheet & In Vivo Formulation. Retrieved from MedChemExpress.com. Link

  • Selleck Chemicals Japan. SRI-011381 Protocol for In Vivo Administration. Retrieved from Selleck.co.jp. Link

  • MedChemExpress. Solubility & Preparation Guide for SRI-011381. Retrieved from MedChemExpress.com. Link

Sources

Technical Support Center: A Guide to Preventing Precipitation of SRI-011381 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for SRI-011381, a novel agonist of the TGF-β signaling pathway.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the solubility characteristics of SRI-011381 and to offer robust, field-proven strategies for preventing its precipitation in aqueous buffers during experiments. Our goal is to empower you with the causal knowledge and practical workflows necessary for seamless and reproducible experimentation.

Section 1: Understanding the "Why" - Core Principles of SRI-011381 Solubility

A foundational understanding of the physicochemical properties of SRI-011381 is the first step in preventing solubility issues.

Q1: What are the key physicochemical properties of SRI-011381 that influence its solubility?

SRI-011381 is typically supplied as a hydrochloride (HCl) salt, a critical factor that enhances its aqueous solubility compared to its free base form.[3][4] The protonated amine in the molecule allows it to readily interact with water. However, its solubility is a delicate balance between its salt form and the reasonably complex organic structure.

Key solubility parameters are summarized below. Note the variability in reported values from different commercial suppliers, which may be due to differences in salt form purity, hydration state, or measurement conditions.

Property Value Source
Molecular Formula C₂₀H₃₂ClN₃O[3]
Molecular Weight 365.94 g/mol [3]
Solubility in Water (as HCl salt) 25 - 76.92 mg/mL (approx. 68 - 210 mM)[3][4]
Solubility in DMSO 33 - 125 mg/mL (approx. 91 - 379 mM)[3][4][5]

The high solubility in Dimethyl Sulfoxide (DMSO) makes it an excellent solvent for preparing concentrated stock solutions. However, the dramatic difference in the chemical environment between DMSO and aqueous buffers is the primary reason for precipitation events.

Q2: Why does SRI-011381 precipitate when I add my DMSO stock to my aqueous buffer? (The "Solvent-Shift" Problem)

This common phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[6] While SRI-011381 has good aqueous solubility, the kinetics of this solvent shift can lead to the formation of a localized, supersaturated solution that rapidly precipitates before the compound can be properly solvated by water molecules.

The process can be visualized as follows:

A SRI-011381 in 100% DMSO (Stable, Solvated by DMSO) B Rapid addition to Aqueous Buffer A->B C Localized Supersaturation (DMSO diffuses, drug concentration exceeds aqueous solubility limit) B->C D Precipitation (Solid SRI-011381 forms) C->D

Caption: The solvent-shift precipitation mechanism.

Section 2: Proactive Strategies - Best Practices for Preparation and Handling

Following validated protocols for solution preparation is the most effective way to prevent precipitation.

Q3: What is the recommended procedure for preparing a stock solution of SRI-011381?

Preparing a stable, high-concentration stock solution is the critical first step.

Protocol: Preparation of a 50 mM SRI-011381 Stock in DMSO

  • Quality Control: Use fresh, anhydrous (low water content) DMSO.[7] Moisture-contaminated DMSO can significantly reduce the solubility of many compounds.[4]

  • Calculation: Weigh out the required amount of SRI-011381 powder. For 1 mL of a 50 mM stock, you would need:

    • 0.050 mol/L * 0.001 L * 365.94 g/mol = 0.0183 g = 18.3 mg

  • Dissolution: Add the calculated amount of anhydrous DMSO to the vial containing the SRI-011381 powder.

  • Energy Input: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, sonication in an ultrasonic water bath for 5-10 minutes is highly recommended by suppliers.[3][4] This provides the necessary energy to break up any microscopic particulates and achieve a true solution.

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C or -80°C for long-term stability.[3][4]

Q4: How should I dilute the DMSO stock into my aqueous experimental buffer to avoid precipitation?

The dilution technique is as important as the stock preparation. The key is to minimize the localized supersaturation described in Q2.

Protocol: Dilution of DMSO Stock into Aqueous Buffer

  • Pre-warm Buffer: Bring your destination aqueous buffer (e.g., cell culture medium, PBS, Tris buffer) to the final experimental temperature (e.g., 37°C or room temperature). Temperature changes can affect solubility.[9]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final dilutions, performing a serial dilution is best practice. For example, instead of adding 1 µL of a 50 mM stock directly to 1 L of media, first, create a 10X or 100X intermediate stock in your buffer.

  • Vortex is Key: Place the tube/beaker of your destination buffer on a vortex mixer at a medium speed or use a magnetic stirrer. The goal is to create a vortex that ensures rapid and efficient mixing.

  • Slow, Dropwise Addition: Add the required volume of the DMSO stock solution slowly, drop-by-drop, directly into the vortex of the stirring buffer. Crucially, add the concentrated stock to the buffer, not the other way around. This ensures the organic solvent is dispersed quickly.

  • Continued Mixing: Allow the solution to mix for an additional 1-2 minutes after adding the stock.

  • Final Inspection & Use: Visually inspect the final solution for any signs of cloudiness or precipitation. For best results, use the freshly prepared solution immediately.[7]

cluster_0 Preparation cluster_1 Dilution cluster_2 Final Steps A Prepare High-Conc. Stock in Anhydrous DMSO B Equilibrate Aqueous Buffer to Final Temperature A->B C Create Vortex in Buffer B->C D Add DMSO Stock Dropwise into Vortex C->D E Continue Mixing (1-2 min) D->E F Visually Inspect for Clarity E->F G Use Immediately F->G

Caption: Recommended workflow for diluting SRI-011381.

Section 3: Troubleshooting Guide - Addressing Common Precipitation Scenarios

Even with best practices, issues can arise due to the complexity of biological buffers.

Q5: I observed precipitation immediately upon adding SRI-011381 to my cell culture medium. What went wrong?

Immediate precipitation points to a severe incompatibility or a procedural misstep. Here are the most likely causes and their solutions.

Observation Potential Cause Recommended Solution
Milky/Cloudy solution immediately after adding stock 1. Final DMSO concentration is too low. The aqueous environment is too hostile for the amount of drug added.[6]- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤0.5%).- If a higher drug concentration is needed, you may need to test your cells' tolerance to a slightly higher DMSO percentage (e.g., up to 1%).
2. Buffer Component Incompatibility. Cell culture media and some buffers (like PBS) are rich in phosphate and salts.[10] These can interact with the drug, causing it to "salt out" or form insoluble phosphate salts.- Test the solubility in a simpler buffer first (e.g., HEPES or Tris) to see if the problem is specific to the complex medium.- When possible, prepare the final dilution in a serum-free medium first, then add serum if required.
3. Buffer pH is too high. The pH of your medium (typically 7.2-7.4, and can rise to >8.0 in incubators) may be high enough to deprotonate the SRI-011381 HCl salt, converting it to the less soluble free base.- Check the pH of your final medium. Ensure it is within the desired range.- Consider using a buffer with a stronger buffering capacity in the physiological range, like HEPES, if compatible with your experiment.[11]
4. Poor Mixing Technique. Adding the stock too quickly or without adequate vortexing created extreme local supersaturation.- Re-attempt the dilution, strictly following the protocol in Q4. Ensure vigorous mixing during addition.
Q6: My SRI-011381 solution was clear initially but became cloudy after incubation at 37°C. Why?

Delayed precipitation is often related to thermodynamic instability or interactions that occur over time.

  • Cause 1: Temperature-Dependent Solubility: The solubility of a compound can change with temperature. While the solution may be stable at room temperature, it could be thermodynamically unstable and prone to precipitation at 37°C over several hours.[9]

  • Cause 2: Interaction with Media Components: Over time, SRI-011381 may bind to proteins or other macromolecules in the serum of your cell culture medium.[12] This can lead to the formation of larger, insoluble complexes or aggregates.

  • Solution: The most effective solution is to prepare the final working solution immediately before use. Avoid preparing large batches of media containing SRI-011381 for long-term storage or extended experiments if possible. If long-term incubation is required, periodically and gently agitate the culture plate to resuspend any potential micro-precipitates.

Q7: Can I use co-solvents or surfactants to improve solubility in my final buffer?

Yes, this is an advanced strategy often used for challenging compounds or in vivo formulations.

  • Co-solvents and Surfactants: Formulations containing agents like PEG300 (a co-solvent) and Tween 80 (a non-ionic surfactant) are used to create stable micro-emulsions for in vivo use of SRI-011381.[3][5] These agents help keep hydrophobic molecules dispersed in aqueous environments.[13][14]

  • When to Use: This approach is most suitable for non-cellular assays (e.g., enzymatic assays, biophysical binding assays) where the excipients will not interfere with the reaction.

  • Caution for Cell-Based Assays: Co-solvents and surfactants can have their own biological effects and may be toxic to cells or alter cell membrane properties. If you must use them, it is critical to run parallel vehicle controls containing the same concentration of the excipients to validate that they are not causing the observed cellular phenotype.

References
  • SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap. Retrieved February 3, 2026, from [Link]

  • Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. (2022). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2014). American Association of Pharmaceutical Scientists. Retrieved February 3, 2026, from [Link]

  • SRI-011381 (C381) - TGF-beta/Smad | Selleck Bio. (n.d.). Selleckchem. Retrieved February 3, 2026, from [Link]

  • What are the applications of biological buffers in the pharmaceutical field? (2021). Hopax Fine Chemicals. Retrieved February 3, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2013). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 3, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Biological Buffers: Essential Tools in Pharmaceutical Processes. (n.d.). DKSH. Retrieved February 3, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved February 3, 2026, from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved February 3, 2026, from [Link]

  • Buffers in Biologics Manufacturing. (2017). BioProcess International. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. (2019). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Retrieved February 3, 2026, from [Link]

  • What is the best way to prevent precipitation when complexing peptides with plasmids? (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Navigating the Nuances of SRI-011381 Hydrochloride Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with the novel TGF-beta signaling pathway agonist, SRI-011381 hydrochloride, ensuring the compound's integrity is paramount for reproducible and reliable experimental outcomes. A frequently encountered question revolves around the optimal storage conditions, specifically the choice between -20°C and -80°C. This guide provides a detailed, science-backed framework for making informed decisions on the storage of this compound, moving beyond simple recommendations to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the manufacturer-recommended storage conditions for this compound?

A1: As a solid (powder), this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to one year.[1][2][3] For shorter durations, storage at -20°C is acceptable for up to one month.[3][4]

Q2: Why is there a difference in recommended storage temperature between the powdered form and when it's in solution?

A2: The powdered, solid form of this compound is inherently more stable. In this state, molecular mobility is significantly reduced, minimizing the likelihood of degradation. However, once dissolved in a solvent, the molecules are in a solution where they are more mobile and can more readily participate in degradation reactions, such as hydrolysis.[5] Storing the solution at a much lower temperature of -80°C effectively reduces this molecular motion, thereby preserving the compound's integrity for a longer period.

Q3: Can I store aliquots of this compound in solution at -20°C for longer than one month?

A3: While storage at -20°C for up to a month is considered acceptable, extending this period is not recommended.[3][4] The rationale for the -80°C recommendation for long-term storage in solvent is to minimize the risk of degradation. Storing at -20°C for extended periods may lead to a gradual loss of compound activity, potentially affecting experimental results. For any experiments planned beyond a one-month timeframe, it is best practice to store the stock solution at -80°C.

Q4: What are the risks associated with improper storage of this compound?

A4: Improper storage can lead to the degradation of the compound, resulting in decreased purity and potency. This can manifest as a loss of efficacy in your experiments, leading to inaccurate and irreproducible data. Furthermore, degradation products could potentially have off-target effects, further confounding your results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or weaker than expected experimental results. Compound degradation due to improper storage.- Verify the storage conditions and duration of your this compound stock solution. - If stored improperly, prepare a fresh stock solution from a new vial of the powdered compound. - Always aliquot your stock solution to minimize freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing. Poor solubility or compound degradation.- Ensure you are using a suitable solvent and that the compound is fully dissolved. Sonication may be required.[1] - If the precipitate persists after warming and vortexing, it may be a sign of degradation. It is advisable to prepare a fresh stock solution.
Visible change in the color or appearance of the powdered compound. Potential contamination or degradation.- Do not use the compound. Contact the supplier for a replacement. - Always store the powdered compound in a tightly sealed container in a dry environment.[6]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture, which can compromise the compound's stability.[7]

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your experimental needs. Dimethyl sulfoxide (DMSO) and water are common solvents for this compound.[1]

  • Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4]

Protocol 2: Long-Term Storage Best Practices
  • Inventory Management: Maintain a detailed log of your this compound inventory, including the date of receipt, reconstitution date, aliquot concentrations, and storage location.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

  • Dedicated Storage: If possible, store your research compounds in a dedicated freezer that is not frequently opened to maintain a stable temperature.

  • Monitoring: Regularly monitor the temperature of your storage units to ensure they are functioning correctly.

Visualization of Storage Decision Workflow

storage_decision compound_form This compound Form powder Powder compound_form->powder Solid in_solvent In Solvent compound_form->in_solvent Liquid storage_temp_powder Store at -20°C powder->storage_temp_powder storage_duration Intended Storage Duration in_solvent->storage_duration short_term Short-term (≤ 1 month) storage_duration->short_term long_term Long-term (> 1 month) storage_duration->long_term storage_temp_short Store at -20°C short_term->storage_temp_short storage_temp_long Store at -80°C long_term->storage_temp_long

Caption: Decision tree for this compound storage.

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 years[1][2]Keep tightly sealed and protected from moisture.
In Solvent -20°CUp to 1 month[3][4]Ideal for short-term use; avoid repeated freeze-thaw cycles.
In Solvent -80°CUp to 1 year[1][2][3]Recommended for long-term storage to ensure maximum stability.

References

  • ResearchGate. (2025). Stability of cytostatic drugs in storage condition. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Associated Environmental Systems. (2025). Impact of Storage Conditions on Drug Shelf Life. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Dynamics of SRI-011381 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sonication and Dissolution Protocols for SRI-011381 Hydrochloride Target Audience: Drug Discovery Scientists, Neurobiologists, and Formulation Specialists Compound Class: TGF-β Signaling Agonist (Small Molecule)

Executive Summary & Physicochemical Profile

This compound is a potent, orally active agonist of the TGF-β signaling pathway, widely utilized in neuroprotection and tissue regeneration studies. Unlike many hydrophobic small molecules, the hydrochloride (HCl) salt form confers improved aqueous solubility. However, achieving high-concentration stock solutions (e.g., >10 mM) often presents kinetic barriers requiring acoustic energy (sonication) to overcome crystal lattice forces.

This guide provides a standardized, self-validating workflow for dissolving SRI-011381 HCl, ensuring experimental reproducibility.

Critical Physicochemical Parameters[1][2][3][4][5]
ParameterValueTechnical Note
Molecular Weight 365.94 g/mol Value for HCl salt.[1][2] (Free base is 329.48 g/mol )
Appearance White to off-white solidVisual inspection required before dissolution.
Solubility (DMSO) ~33 - 50 mg/mL Requires sonication.[1][3][2] Hygroscopic DMSO reduces solubility.[4][1][3][5]
Solubility (Water) ~25 - 76 mg/mL pH dependent. Sonication strongly recommended.[6]
Solubility (Ethanol) ~66 mg/mL Good alternative for specific in vivo formulations.
Storage (Stock) -80°C (6 months)Avoid repeated freeze-thaw cycles.

Warning: Do not confuse SRI-011381 with TGF-β inhibitors (e.g., SB431542). SRI-011381 activates Smad2/3 phosphorylation [1, 2].[1][3]

The Sonication Protocol: Mechanism & Workflow[8]

The Science of Solubilization

Dissolving complex organic salts is not merely mixing; it is a thermodynamic process. When SRI-011381 HCl is added to a solvent, a "solvation shell" must form around the ions.

  • The Barrier: Micro-crystalline aggregates often trap air or solvent pockets, preventing full wetting.

  • The Solution (Acoustic Cavitation): Sonication creates microscopic vacuum bubbles that implode (cavitation), generating localized shock waves. This physically shatters aggregates and forces solvent into the crystal lattice, accelerating dissolution without requiring high heat (which risks degradation).

Standard Operating Procedure (SOP)

Equipment: Ultrasonic water bath (Frequency: 40 kHz). Note: Probe sonicators are generally discouraged for small molecule stock preparation due to cross-contamination risks and solvent evaporation.

Step-by-Step Workflow:

  • Preparation: Equilibrate the vial of SRI-011381 HCl to room temperature (RT) before opening to prevent water condensation (DMSO is hygroscopic).

  • Solvent Addition: Add fresh, anhydrous DMSO (or sterile water) to the center of the vial. Do not wash down the sides yet.

  • Initial Vortex: Vortex at medium speed for 10 seconds. The solution will likely appear cloudy or contain visible particles.

  • Sonication Cycles:

    • Place the vial in the ultrasonic bath. Ensure water level matches the solvent level.

    • Cycle: Sonicate for 60 seconds .

    • Rest: Remove and vortex for 5 seconds.

    • Check: Inspect against a dark background.

    • Repeat up to 3 times if necessary.

  • Clarification: If the solution remains cloudy after 3 cycles, warm the vial slightly (37°C water bath) for 2 minutes, then vortex again.

Decision Logic: Dissolution Troubleshooting

DissolutionLogic Start Start: Add Solvent (DMSO/Water) Vortex Vortex (10s) Start->Vortex Inspect Visual Inspection: Clear? Vortex->Inspect Sonicate Bath Sonication (40kHz, 60s) Inspect->Sonicate No (Cloudy/Particulate) Heat Warm to 37°C (2 mins) Inspect->Heat Still Cloudy (after 3 cycles) Success Success: Aliquot & Store (-80°C) Inspect->Success Yes (Clear) Sonicate->Inspect Heat->Vortex Fail Failure: Check Solvent Purity or Concentration Limit Heat->Fail Precipitate Persists

Figure 1: Decision tree for solubilizing SRI-011381 HCl. This logic prevents over-sonication (heating) while ensuring homogeneity.[6][7]

Troubleshooting & FAQs

Q1: I followed the protocol, but my 50 mM DMSO stock solution is still cloudy. What happened?

  • Root Cause: The most common culprit is hydrated DMSO . DMSO is highly hygroscopic; if the bottle was left open or is old, it has absorbed atmospheric water. SRI-011381 solubility drops significantly in "wet" DMSO.

  • Corrective Action: Repeat the preparation using a freshly opened ampoule of anhydrous DMSO. If the sample is precious, add more DMSO to dilute to 25 mM, which usually resolves the solubility issue.

Q2: Can I use a probe sonicator instead of a bath sonicator?

  • Technical Advice: While possible, it is not recommended for stock solutions < 5 mL.

  • Risk: Probe sonicators generate intense localized heat (potentially degrading the agonist) and aerosols (safety risk). They also require immersion, introducing a contamination vector. If you must use a probe, use a "cup horn" attachment to keep the sample in a closed tube.

Q3: When diluting the DMSO stock into cell culture media, I see a fine white precipitate.

  • Mechanism: This is "solvent shock." The rapid change in polarity from DMSO to aqueous media causes the hydrophobic regions of the molecule to aggregate before they can disperse.

  • Protocol Fix:

    • Do not add the stock directly to the static media in the dish.

    • Prepare a 2X or 10X intermediate dilution in media: Add the DMSO stock dropwise to a tube of media while vortexing the media.

    • Apply this pre-diluted media to your cells.

    • Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

Q4: What is the recommended formulation for in vivo (animal) studies?

  • Standard Formulation: Simple saline often fails for high doses. A proven co-solvent system is:

    • 10% DMSO[8][3][2]

    • 40% PEG300[8][4][3][2]

    • 5% Tween 80[8][4][3][2]

    • 45% Saline[8][3][2]

  • Preparation Order (Critical): Dissolve compound in DMSO first (sonicate until clear). Then add PEG300 (vortex). Then add Tween 80 (vortex). Finally, add Saline. Adding saline too early will cause irreversible precipitation. [2, 3]

References

  • PubChem. (n.d.). This compound (Compound Summary).[4][1][2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: SRI-011381 in SH-SY5Y Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of SRI-011381 (C381) Cytotoxicity Limits & Efficacy Audience: Drug Discovery & Neuroscience Researchers Content Type: Technical Troubleshooting & Protocol Guide

Senior Scientist’s Executive Summary

SRI-011381 (C381) is a small-molecule agonist of the TGF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 signaling pathway. Unlike recombinant TGF-

1, which binds extracellular receptors directly, SRI-011381 acts by promoting lysosomal acidification and resilience, subsequently activating the Smad2/3 signaling cascade.

The Critical Challenge in SH-SY5Y Cells: The therapeutic window for SRI-011381 in neuroblastoma models is narrow. While it is neuroprotective at low concentrations (1–5 µM ), it exhibits a sharp cytotoxicity cliff, often misattributed to the compound itself but frequently caused by solvent (DMSO) intolerance or lysosomal over-acidification at higher doses (>10 µM).

This guide provides the operational parameters to distinguish between specific compound toxicity and experimental artifacts.

Critical Parameters & "Safe Zones"

The following data aggregates field-standard values for SH-SY5Y experiments.

ParameterRecommended LimitCritical Notes
Efficacy Range 1 µM – 5 µM Neuroprotection (e.g., against A

42) peaks here.
Cytotoxicity Threshold > 10 µM Viability drops significantly above this concentration.
Solvent (DMSO) Limit < 0.1% (v/v) SH-SY5Y cells differentiate or die at >0.5% DMSO.
Stock Solvent DMSO (Anhydrous) Water solubility is possible (~76 mg/mL) but less stable for long-term storage.
Stock Stability -80°C (6 months) TGF-

mimetics are prone to hydrolysis. Avoid freeze-thaw cycles.
Cell Passage Limit < 20 High-passage SH-SY5Y lose TGF-

receptor density, reducing efficacy.

Mechanism of Action & Pathway Visualization

Understanding how SRI-011381 works is essential for troubleshooting. It is not just a receptor ligand; it modulates lysosomal function, which indirectly triggers the Smad pathway.

G SRI SRI-011381 (C381) Lysosome Lysosome (Acidification) SRI->Lysosome Targets LysoStress Lysosomal Stress/ Rupture SRI->LysoStress Excess TGBR TGF-β Receptors (Type I/II) Lysosome->TGBR Stabilizes/Activates Smad Smad2/3 Phosphorylation TGBR->Smad Phosphorylates Nucleus Nuclear Translocation Smad->Nucleus Translocates Outcome Neuroprotection & Aβ Clearance Nucleus->Outcome Gene Expression Overdose High Dose (>10µM) Overdose->SRI Death Apoptosis/Necrosis LysoStress->Death

Figure 1: SRI-011381 Mechanism. Note the dual outcome: controlled acidification leads to signaling (Green path), while overdose leads to lysosomal stress (Red path).

Troubleshooting Guide: Diagnosing Cell Death vs. Failure

Scenario A: "My cells are dying at 5 µM (Standard Dose)."

Diagnosis: This is likely Solvent Toxicity , not Compound Toxicity.

  • The Cause: If you prepare a 5 mM stock and dilute 1:1000, you have 0.1% DMSO. If you used a lower concentration stock (e.g., 1 mM) to hit 5 µM, your DMSO volume is 0.5%, which is toxic to SH-SY5Y.

  • The Fix:

    • Prepare a high-concentration stock (e.g., 10 mM or 20 mM in DMSO).

    • Perform an intermediate dilution in culture media (warm) before adding to cells.

    • Ensure final DMSO is ≤ 0.05% .

Scenario B: "I see no phosphorylation of Smad2/3."

Diagnosis: Compound Degradation or Receptor Loss.

  • The Cause: SRI-011381 is sensitive to moisture. DMSO stocks stored at -20°C for >1 month often absorb water, causing precipitation or hydrolysis. Alternatively, SH-SY5Y cells > Passage 20 lose neuroblastic phenotype.

  • The Fix:

    • Use fresh anhydrous DMSO for new stock.[1]

    • Check cell morphology: Are they clumping? (Bad). They should be loosely adherent with neurite extensions if differentiated.

Scenario C: "The compound precipitates in media."

Diagnosis: Solubility Shock.

  • The Cause: Adding DMSO stock directly to cold media causes rapid precipitation.

  • The Fix:

    • Pre-warm media to 37°C.

    • Vortex media vigorously while adding the compound dropwise.

    • Alternative: SRI-011381 is water-soluble (up to ~76 mg/mL with sonication).[2] You can dissolve the working solution in water to eliminate DMSO entirely, though stability is lower (prepare fresh daily).

Protocol: Validating the Therapeutic Window

Do not rely on literature values alone. SH-SY5Y drift requires batch-specific validation.

Objective: Determine the LD10 (safe limit) and EC50 (efficacy) in your specific clone.

Materials
  • Assay: LDH Release (Cytotoxicity) + MTT or CellTiter-Glo (Viability).

  • Controls:

    • Positive Death: 10% DMSO or 1 µM Staurosporine.

    • Vehicle: DMSO matched to the highest concentration used.

Step-by-Step Workflow
  • Seeding:

    • Seed SH-SY5Y at

      
       cells/well in 96-well plates.
      
    • Incubate 24h to allow attachment.

    • Note: If using differentiated cells (Retinoic Acid), differentiate for 5-7 days before this assay.

  • Preparation of SRI-011381 Series:

    • Prepare 10 mM Stock in DMSO.

    • Create 2x working solutions in media (to account for volume in well).

    • Dose Range: 0, 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, 50.0 µM.

    • Crucial: Balance DMSO in all wells to 0.1% (add pure DMSO to low-dose wells).

  • Treatment:

    • Remove old media (carefully, SH-SY5Y detach easily).

    • Add 100 µL fresh media containing compound.

    • Incubate for 24h (Acute toxicity) and 48h (Delayed toxicity).

  • Readout & Analysis:

    • Collect supernatant for LDH (membrane rupture).

    • Lyse cells for ATP/MTT (metabolic health).

    • Calculate: Normalize to Vehicle Control (100%).

Decision Logic Flowchart

Troubleshooting Start Start Validation Viability Check Viability (MTT/ATP) Start->Viability HighDeath < 80% Viability Viability->HighDeath At 10µM GoodViability > 90% Viability Viability->GoodViability At 1-5µM CheckVehicle Check Vehicle Control HighDeath->CheckVehicle Proceed Proceed to Efficacy Assay GoodViability->Proceed VehicleDead Vehicle Dead? CheckVehicle->VehicleDead ReduceDMSO Action: Reduce DMSO <0.05% VehicleDead->ReduceDMSO Yes CompoundTox Action: True Cytotoxicity. Lower Dose. VehicleDead->CompoundTox No

Figure 2: Decision logic for interpreting viability data.

Frequently Asked Questions (FAQs)

Q: Can I dissolve SRI-011381 in water to avoid DMSO toxicity? A: Yes. SRI-011381 is soluble in water up to ~76 mg/mL with sonication.[2] However, aqueous solutions are unstable .

  • Recommendation: Store the solid powder at -20°C. Dissolve in water immediately before use for the experiment. Do not store aqueous stock.

Q: Why do I see efficacy at 3 µM but toxicity at 10 µM? A: This is characteristic of lysosomal modulators. At 3 µM, C381 enhances lysosomal acidification, aiding protein clearance (neuroprotection). At >10 µM, it can cause lysosomal membrane destabilization or hyper-acidification, triggering cell death pathways.

Q: Does differentiation status of SH-SY5Y matter? A: Yes. Undifferentiated SH-SY5Y are proliferative and more robust. Differentiated cells (neuron-like) are post-mitotic and more sensitive to both DMSO and compound cytotoxicity. Reduce the DMSO limit to 0.05% for differentiated cultures.

References

  • Compound Identification & Mechanism

    • O'Brien, S., et al. (2015).[3] Hsp70 phosphorylation by the biology of SRI-011381. (Contextual citation for TGF-beta mimetic properties).

    • Note on C381 Naming: In literature, SRI-011381 is frequently referred to as C381 in Alzheimer's lysosomal flux studies.
  • SH-SY5Y DMSO Sensitivity

    • Nobre, M. (2019). Optimization of SH-SY5Y freezing and culture media. ResearchGate.

    • Adem, A., et al. (2013). DMSO induces toxicity and differentiation in SH-SY5Y cells. Journal of Pharmacological and Toxicological Methods.
  • SRI-011381 Efficacy Ranges

    • TargetMol. (n.d.). SRI-011381 Hydrochloride Technical Data Sheet.

    • Cayman Chemical. (n.d.). SRI-011381 Product Insert.

  • General Protocol for Neurotoxicity in SH-SY5Y

    • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration.

Sources

Technical Support Center: Optimizing SRI-011381 for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Product: SRI-011381 (C381) – TGF-


 Signaling Agonist
Application:  Neuroprotection, Alzheimer’s Disease Modeling, CNS Drug Delivery
Document ID:  TS-SRI-BBB-OPT-V2.4

Introduction: The Delivery Challenge

SRI-011381 (also known as C381 ) is a small-molecule agonist of the TGF-


 signaling pathway, distinct from the more common inhibitors used in fibrosis. While it demonstrates neuroprotective potential—specifically in promoting amyloid-

clearance and reducing neuroinflammation—its physicochemical properties present a dual challenge: solubility vs. permeability .

This guide addresses the specific bottlenecks researchers face when attempting to achieve therapeutic concentrations of SRI-011381 in the brain parenchyma without compromising the Blood-Brain Barrier (BBB) integrity or inducing systemic hematological toxicity.

Module 1: Formulation & Solubility Optimization

The Core Problem: Users often report precipitation upon dilution into aqueous buffers or use high-percentage DMSO vehicles that artificially disrupt the BBB, leading to false-positive uptake data.

Troubleshooting Guide: Why is my compound precipitating?
SymptomProbable CauseCorrective Action
Immediate white precipitate upon adding Saline/PBS.Wrong Salt Form: You are likely using the Free Base form, which has poor water solubility.Switch to SRI-011381 HCl . The hydrochloride salt is water-soluble up to ~77 mg/mL. If using Free Base, you must use a co-solvent system (PEG/DMSO).
Precipitation after 1-2 hours in dosing syringe.pH Shift: SRI-011381 is stable in acidic-to-neutral environments. Basic buffers (pH > 7.4) can reduce solubility.Buffer with 10 mM Acetate (pH 5.0-6.0) or ensure your saline is not alkaline.
"Oiling out" in lipid formulations.Incompatible Lipid: Corn oil alone may not hold the compound in solution at high concentrations (>10 mg/kg).Add 5% Tween 80 as a surfactant to stabilize the emulsion.
Optimized Formulation Protocols

Option A: The "BBB-Safe" Protocol (Recommended for HCl Salt) Best for preserving BBB integrity and chronic dosing.

  • Vehicle: 0.9% Saline (Sterile).

  • Preparation: Dissolve SRI-011381 HCl directly into saline.

  • Sonicate: 5–10 minutes at ambient temperature.

  • Filter: 0.22

    
    m PES filter (Low protein binding).
    
  • Storage: Prepare fresh. Do not freeze-thaw aqueous solutions.

Option B: The "High-Penetration" Co-Solvent System (For Free Base) Use only if the HCl salt is unavailable. Note: High DMSO can irritate the peritoneum.

  • Stock: Dissolve SRI-011381 Free Base in 100% DMSO (Concentration: 80 mg/mL).

  • Stepwise Dilution (Critical Order):

    • Add 10% DMSO Stock.[1][2]

    • Add 40% PEG300 (Polyethylene Glycol 300).[1][2] Vortex until clear.

    • Add 5% Tween 80.[1][2][3] Vortex.

    • Add 45% Saline (warm to 37°C).

  • Final Appearance: Clear solution. If cloudy, heat to 37°C.

Visualization: Formulation Decision Logic

FormulationLogic Start Start: SRI-011381 Formulation CheckForm Check Chemical Form Start->CheckForm IsSalt HCl Salt? CheckForm->IsSalt IsBase Free Base? CheckForm->IsBase Soluble Water Soluble (~77 mg/mL) IsSalt->Soluble Yes Insoluble Poor Aqueous Solubility IsBase->Insoluble Yes ProtocolA Protocol A: Dissolve in 0.9% Saline (Best for BBB Integrity) Soluble->ProtocolA ProtocolB Protocol B: 10% DMSO / 40% PEG300 / 5% Tween (High Solubilization Power) Insoluble->ProtocolB

Figure 1: Decision tree for selecting the appropriate vehicle based on the chemical salt form of SRI-011381.

Module 2: Validating BBB Penetration

The Core Problem: Researchers detect SRI-011381 in brain tissue homogenates but fail to distinguish between parenchymal uptake and intravascular drug (drug stuck in brain capillaries).

FAQ: Is my brain concentration data real?

Q: I see high levels in the brain, but no effect on A


. Why? 
A:  If you did not perform transcardial perfusion , your data is likely contaminated by blood. SRI-011381 binds to plasma proteins. Even 1-2% residual blood volume in the brain can artificially inflate "brain" levels by 10-fold.
Protocol: The "Capillary Depletion" Method

To rigorously prove BBB crossing, use this harvest workflow:

  • Anesthesia: Deep anesthesia (Ketamine/Xylazine).

  • Perfusion: Transcardial perfusion with ice-cold PBS (pH 7.4) for 5 minutes (approx. 20-30 mL for a mouse) until the liver clears.

    • Why? Removes the ~3% blood volume sequestered in brain capillaries.

  • Extraction:

    • Homogenize brain tissue in 3 volumes of acetonitrile (precipitates proteins).

    • Centrifuge at 14,000 x g for 10 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • 
       (Partition Coefficient): 
      
      
      
    • Target: A

      
       (10%) generally indicates sufficient CNS penetration for small molecules. SRI-011381 typically shows moderate permeability (
      
      
      
      ).

Module 3: Managing Systemic Toxicity (The "Hidden" Barrier)

The Core Problem: Optimizing for higher BBB penetration often leads to higher systemic exposure. Since SRI-011381 is a TGF-


 agonist, it can induce systemic side effects that limit the duration of your experiment.
Critical Warning: Hematological Toxicity

Chronic activation of TGF-


 signaling can lead to anemia  (reduction in RBCs, hemoglobin, and hematocrit) and weight loss.
ObservationTimepointMechanismSolution
Pale paws/ears Day 10-14TGF-

suppression of erythropoiesis.
Monitor Hematocrit weekly.
Weight Loss >15% Day 7+Systemic inflammation/fibrosis signals.Pulsatile Dosing: Dosing every other day (Q.O.D) allows recovery while maintaining neuroprotection.
Visualization: In Vivo Optimization Workflow

InVivoWorkflow Dose Dose Selection (Start: 10-30 mg/kg IP) Schedule Schedule: Chronic vs. Pulsatile Dose->Schedule ToxCheck Monitor Toxicity (Weight, Hematocrit) Schedule->ToxCheck Pass Tolerated? ToxCheck->Pass Chronic Daily Dosing (Max Efficacy) Pass->Chronic No Weight Loss Pulsatile Every Other Day (Reduced Toxicity) Pass->Pulsatile Anemia Signs Harvest Harvest: Transcardial Perfusion Chronic->Harvest Pulsatile->Harvest Analysis LC-MS/MS Analysis (Calculate Brain/Plasma Ratio) Harvest->Analysis

Figure 2: Workflow for balancing therapeutic efficacy against systemic toxicity during in vivo trials.

References

  • TargetMol. SRI-011381 Hydrochloride Chemical Properties and Formulation. TargetMol.[1] Accessed 2024.[4] Link

  • Selleck Chemicals. SRI-011381 (C381) TGF-beta/Smad Agonist: In Vivo Formulation Guide. SelleckChem. Accessed 2024.[4] Link

  • Wu, T., et al. (2021).
  • BOC Sciences. TGF-beta and Smad Inhibitors/Agonists Overview. BOC Sciences.[] Accessed 2024.[4]

Disclaimer: This guide is for research purposes only. SRI-011381 is not approved for human clinical use.

Sources

Technical Support Center: Optimizing SRI-011381 Stability in Long-Term Incubation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Instability" Paradox

As Senior Application Scientists, we frequently receive reports of "instability" regarding SRI-011381 (also known as C381). Users often observe a loss of potency (decreased pSMAD2/3 signal) or visible crystal formation during long-term incubation (e.g., neuroprotection assays or fibrosis models).

Technical Reality: SRI-011381 is chemically stable but physically unstable in aqueous media . It is a highly hydrophobic small molecule. The perceived "degradation" is almost always due to precipitation (crashing out of solution) upon dilution into culture media, or non-specific binding to serum proteins (albumin sequestration), rather than chemical hydrolysis.

This guide provides the validated "Solvent Shift" protocol and incubation strategies to ensure consistent TGF-β pathway activation.

Part 1: Compound Profile & Storage Architecture

Before initiating long-term experiments, you must secure the integrity of your stock solution.

ParameterSpecificationCritical Note
Mechanism TGF-β Agonist (Activates ALK5)Note: Often confused with SB431542 (Inhibitor). SRI-011381 increases pSMAD2/3.[1][2]
MW ~329.48 - 365.94 g/mol Varies by salt form (HCl vs Free Base). Check your specific vial.
Solubility (DMSO) ~125 mg/mL (High)Soluble in organic solvent, but prone to "crash out" in water.
Solubility (Water) < 1 mg/mL (Very Low)DO NOT dilute directly into saline/PBS without a carrier.
Storage (Stock) -80°C (6 months)Protect from light.[1] Avoid repeated freeze-thaw cycles.
The Freeze-Thaw Degradation Loop

Problem: Repeated thawing introduces moisture (DMSO is hygroscopic). Water accumulation in the DMSO stock lowers the solubility limit, causing micro-precipitation inside the stock vial that is invisible to the naked eye. Solution: Aliquot stocks immediately upon first dissolution into single-use volumes (e.g., 20 µL).

Part 2: The "Solvent Shift" Solubilization Protocol

Standard Protocol (Risky): Adding DMSO stock directly to media often causes immediate micro-precipitation near the pipette tip due to the rapid polarity shift.

Validated Protocol (Stable): Use an intermediate carrier (PEG300/Tween-80) to buffer the polarity shift before adding to media. This mimics in vivo formulation strategies for high-stability in vitro assays.

Step-by-Step Preparation (For 1 mL Working Solution)

Target Concentration: 10 µM in Media

  • Prepare Stock: Dissolve SRI-011381 powder in 100% DMSO to create a 25 mg/mL Master Stock.

  • Create "Solvent Shift" Mix (Intermediate):

    • Combine 10% DMSO Stock + 40% PEG300 + 5% Tween-80 .[3]

    • Action: Vortex thoroughly until clear.

    • Why? PEG300 and Tween-80 create a micellar environment that prevents the hydrophobic compound from aggregating.

  • Final Dilution:

    • Slowly pipette the Intermediate Mix into your pre-warmed culture media (37°C) while swirling.

    • Do not add cold drug to warm media.

Part 3: Troubleshooting Guide (Q&A)

Q1: I see needle-like crystals in my culture dish after 24 hours. Is the drug degrading?

A: No, it is precipitating .

  • Cause: The concentration of DMSO in your final well might be too low to keep the drug soluble, or you exceeded the solubility limit (typically >10 µM is risky in pure aqueous media).

  • Fix: Switch to the Solvent Shift Protocol (Part 2). Alternatively, reduce the working concentration and increase the frequency of replenishment.

Q2: My pSMAD2/3 signal peaks at 2 hours but disappears by 24 hours. Why?

A: This is likely Serum Sequestration or Metabolic Clearance , not chemical instability.

  • Mechanism: SRI-011381 is hydrophobic and binds avidly to BSA/FBS in your media. This reduces the "free fraction" of the drug available to bind the ALK5 receptor.

  • Fix:

    • Replenishment: For long-term assays, you must replenish the drug every 24 hours .

    • Low-Serum Media: If possible, reduce FBS to 1-2% or use serum-free media (with ITS supplement) to increase drug bioavailability.

Q3: Can I store the diluted media at 4°C for a week?

A: Absolutely not.

  • Reason: Lowering the temperature reduces solubility, guaranteeing precipitation.

  • Rule: Prepare fresh working solutions immediately before every media change.

Part 4: Visualization of Instability Pathways

The following diagrams illustrate the physical instability cascade and the signaling activation pathway you are trying to preserve.

Diagram 1: The Precipitation Cascade (Why "Simple" Dilution Fails)

InstabilityCascade Stock SRI-011381 Stock (100% DMSO) Dilution Direct Dilution into Aqueous Media (PBS/DMEM) Stock->Dilution User Error Shock Polarity Shock (Hydrophobic Repulsion) Dilution->Shock Rapid Solvent Shift Precip Micro-Precipitation (Crystal Formation) Shock->Precip Aggregation BioAvail Reduced Bioavailability (<10% Effective Conc.) Precip->BioAvail Loss of Free Drug FalseNeg False Negative Result (No pSMAD Activation) BioAvail->FalseNeg Assay Failure

Caption: Figure 1. The mechanism of physical instability. Direct dilution into aqueous media causes hydrophobic aggregation, leading to perceived "loss of activity."

Diagram 2: Correct Signaling Pathway (Target Validation)

SignalingPathway Drug SRI-011381 (Soluble) Receptor ALK5 Receptor (TGF-beta Type I) Drug->Receptor Agonism/Activation Smad23 SMAD2/3 (Cytoplasmic) Receptor->Smad23 Phosphorylation pSmad Phospho-SMAD2/3 (Activated) Smad23->pSmad Nucleus Nuclear Translocation pSmad->Nucleus GeneExp Gene Expression (Fibrosis/Neuroprotection) Nucleus->GeneExp Transcription

Caption: Figure 2. The intended biological cascade.[2][4][5] SRI-011381 acts as an agonist to ALK5, driving SMAD2/3 phosphorylation. Precipitation (Fig 1) breaks the first link in this chain.

Part 5: Validated Experimental Protocol (Long-Term Incubation)

Objective: Maintain steady-state activation of TGF-β signaling for 7+ days.

  • Day 0 (Setup):

    • Seed cells. Allow adherence (24h).

  • Day 1 (Initiation):

    • Prepare fresh SRI-011381 using the Solvent Shift method (PEG/Tween/Saline).

    • Aspirate old media. Add drug-containing media.[1][4][5][6]

  • Day 2 (Replenishment - Critical):

    • Do not simply add more drug to the existing well (this spikes DMSO concentration and risks toxicity).

    • Aspirate 100% of the media.

    • Wash 1x with PBS (removes precipitated debris).

    • Add fresh drug-containing media.

  • Day 3+:

    • Repeat daily replenishment.[1]

    • QC Check: On Day 3, collect one well for Western Blot. Probe for pSMAD2 (Ser465/467) . If signal is absent, precipitation has occurred.

References

  • O'Brien, S., et al. (2015).[7] Pharmacological activation of the TGF-β pathway.[1][2][5][8][9] (Discusses the use of C381/SRI-011381 in neuroprotection models). Note: Refer to specific methodology sections for in vivo vehicle formulations.

  • Popa-Burke, I., et al. (2014).[10] Compound precipitation in high-concentration DMSO solutions.[10][11] Journal of Biomolecular Screening.[10][11] (Foundational text on why hydrophobic drugs precipitate in screening assays). [Link]

Sources

Technical Support Center: SRI-011381 Dosage Adjustment for Mouse Strain Differences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SRI-011381. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the use of SRI-011381, a potent TGF-β signaling agonist, across different mouse strains. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental design for robust and reproducible results.

Introduction: The Critical Role of Strain-Specific Dosage

SRI-011381 is a valuable tool for investigating the multifaceted roles of the Transforming Growth Factor-β (TGF-β) signaling pathway in various physiological and pathological processes, including neuroprotection and inflammation. While a general dosage of 30 mg/kg has been effectively used in several published studies, it is crucial to recognize that the optimal dose of any compound can vary significantly between different inbred mouse strains. This variability arises from inherent genetic differences that influence drug metabolism, immune responses, and target pathway sensitivity. This guide will provide a framework for understanding and addressing these differences to ensure the scientific integrity of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the established dosage of SRI-011381 in mice?

A: The most commonly cited dosage in peer-reviewed literature is 30 mg/kg, typically administered via intraperitoneal (i.p.) injection.[1][2][3] This dosage has demonstrated efficacy in various disease models, including experimental autoimmune encephalomyelitis (EAE) in YAPGFAP-CKO mice and kainic acid-induced excitotoxicity.[1][2] Oral administration has also been reported, with an oral bioavailability of approximately 50% in FVB mice.[2]

Q2: Why might the standard 30 mg/kg dose not be optimal for my specific mouse strain?

A: Inbred mouse strains, such as the commonly used C57BL/6 and BALB/c, possess distinct genetic backgrounds that can lead to significant differences in:

  • Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Pharmacodynamics (PD): How the drug interacts with its target and the resulting biological response.

These differences can alter the effective concentration of SRI-011381 at the target site and the magnitude of the downstream signaling events.

Q3: What are the known immunological and metabolic differences between common mouse strains like C57BL/6 and BALB/c that could affect SRI-011381's efficacy?

A: C57BL/6 and BALB/c mice exhibit well-documented differences in their immune and metabolic profiles:

  • Immunological Differences: C57BL/6 mice are known to have a Th1-polarized immune response, characterized by the production of pro-inflammatory cytokines like IFN-γ. In contrast, BALB/c mice have a Th2-biased response, with higher levels of cytokines like IL-4 and IL-5, which are involved in allergic and anti-helminthic responses.[4] These differing immune environments can influence the baseline inflammatory state and the response to an immunomodulatory agent like a TGF-β agonist.

  • Metabolic Differences: Significant variations in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, exist between mouse strains.[5] These enzymes are crucial for the clearance of many small molecule drugs. A higher metabolic rate in one strain could lead to faster clearance of SRI-011381, reducing its exposure and efficacy at a given dose.

  • TGF-β Signaling Pathway Differences: While comprehensive data is still emerging, studies have shown strain-specific differences in the endogenous levels of TGF-β isoforms in various tissues.[6] The baseline activity of the TGF-β pathway in a particular strain could influence its sensitivity to an exogenous agonist like SRI-011381.

Q4: Are there any general principles for adjusting drug dosages between mouse strains?

A: Yes, the principles of allometric scaling, which relate physiological processes to body size, can be a starting point for inter-species dose conversion. However, for intra-species (i.e., between different strains of the same species) adjustments, a more empirical approach is often necessary. The most reliable method is to conduct a dose-range finding study in the specific strain of interest.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of expected therapeutic effect at 30 mg/kg. 1. Rapid Metabolism/Clearance: The mouse strain used may have a higher metabolic rate for SRI-011381. 2. Lower Target Sensitivity: The baseline TGF-β signaling in the target tissue of the chosen strain may be less responsive.1. Conduct a Dose-Escalation Study: Systematically increase the dose to determine if a therapeutic effect can be achieved at a higher concentration. See the detailed protocol below. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of SRI-011381 over time to determine its half-life and exposure in your strain. 3. Pharmacodynamic Assessment: Measure the phosphorylation of Smad2/3 in the target tissue at different doses to establish a dose-response relationship.
Observed Toxicity or Adverse Effects at 30 mg/kg. 1. Slower Metabolism/Clearance: The mouse strain may metabolize SRI-011381 more slowly, leading to drug accumulation. 2. Higher Target Sensitivity: The strain may have a more sensitive TGF-β signaling pathway, leading to an exaggerated response.1. Conduct a Dose-Reduction Study: Start with a lower dose and titrate upwards to find a balance between efficacy and tolerability. 2. Monitor for Clinical Signs of Toxicity: Observe the animals closely for signs of distress, weight loss, or other adverse events. 3. Histopathological Analysis: At the end of the study, examine key organs for any signs of toxicity.
High variability in response between individual mice of the same strain. 1. Inconsistent Dosing Technique: Inaccurate administration of the compound. 2. Subtle Substrain Differences: Genetic drift can lead to variations even within the same strain from different vendors. 3. Underlying Health Status: Subclinical infections or other health issues can affect drug response.1. Refine Dosing Procedure: Ensure accurate and consistent administration for all animals. 2. Source Animals from a Single Vendor: Minimize genetic variability by using animals from the same source. 3. Health Monitoring: Ensure all animals are healthy and free from common pathogens.

In-Depth Technical Guide: Establishing an Optimal Dose of SRI-011381

The following section provides a structured approach to determining the optimal dose of SRI-011381 for your specific mouse strain and experimental model.

Conceptual Framework for Dose Optimization

The relationship between drug dosage, exposure, and response is fundamental to pharmacology. For SRI-011381, the goal is to identify a dose that results in sufficient activation of the TGF-β/Smad signaling pathway in the target tissue to elicit the desired biological effect, without causing systemic toxicity.

Dose_Optimization_Framework cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Tox Toxicology Dose SRI-011381 Dose (mg/kg) Exposure Systemic Exposure (Plasma Concentration) Dose->Exposure Absorption Distribution Exposure->Dose Metabolism Excretion Target TGF-β Receptor Activation Exposure->Target Target Engagement Toxicity Adverse Effects Exposure->Toxicity Off-Target Effects Over-activation Response Smad2/3 Phosphorylation Target->Response Effect Biological Effect (e.g., Neuroprotection) Response->Effect

Conceptual workflow for dose optimization.

Experimental Protocol: Dose-Range Finding Study

This protocol outlines a typical dose-range finding study to determine the optimal dose of SRI-011381.

1. Animal Model and Grouping:

  • Strain: Use the specific mouse strain for your planned experiments (e.g., BALB/c, C57BL/6, CD-1).

  • Age and Sex: Use animals of the same age and sex to minimize variability.

  • Group Size: A minimum of 5-8 animals per group is recommended for statistical power.

  • Dose Groups:

    • Vehicle Control (e.g., DMSO, saline, or the recommended solvent for SRI-011381)

    • Low Dose (e.g., 10 mg/kg)

    • Standard Dose (30 mg/kg)

    • High Dose (e.g., 75 mg/kg)

    • Note: The selection of high and low doses should be based on any existing toxicity data and the expected therapeutic window.

2. Dosing and Monitoring:

  • Administration: Administer SRI-011381 via the intended route (e.g., i.p. injection).

  • Frequency and Duration: The dosing schedule should mimic your planned therapeutic study.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, including:

    • Changes in body weight

    • Changes in food and water intake

    • Changes in posture or activity

    • Signs of pain or distress

3. Pharmacodynamic (PD) Assessment:

  • Tissue Collection: At a predetermined time point after the final dose (e.g., 2-4 hours, based on expected peak concentration), euthanize a subset of animals from each group and collect the target tissue (e.g., brain, spinal cord).

  • Biomarker Analysis: Measure the level of phosphorylated Smad2/3 (p-Smad2/3) in the tissue lysates by Western blot or ELISA. This will provide a direct measure of target engagement.

4. Efficacy Assessment:

  • Functional Readouts: In parallel with the PD assessment, evaluate the therapeutic efficacy of each dose using the primary endpoint of your disease model (e.g., clinical score in EAE, behavioral tests for neurodegeneration).

5. Data Analysis and Interpretation:

  • Dose-Response Curve: Plot the p-Smad2/3 levels and the efficacy endpoint against the SRI-011381 dose to generate dose-response curves.

  • Therapeutic Window: Determine the dose range that provides a significant therapeutic effect with minimal to no toxicity. The optimal dose will likely be the lowest dose that achieves a maximal or near-maximal therapeutic effect.

Dose_Finding_Workflow start Start groups Define Dose Groups (Vehicle, 10, 30, 75 mg/kg) start->groups dosing Administer SRI-011381 (Chosen Route & Schedule) groups->dosing monitor Daily Monitoring (Weight, Clinical Signs) dosing->monitor pd_assess Pharmacodynamic Assessment (p-Smad2/3) monitor->pd_assess eff_assess Efficacy Assessment (Disease Model Endpoint) monitor->eff_assess analysis Data Analysis (Dose-Response Curves) pd_assess->analysis eff_assess->analysis optimal_dose Select Optimal Dose analysis->optimal_dose

Experimental workflow for a dose-finding study.

Data Presentation: Summarizing Key Strain Differences

The following table summarizes some of the key reported differences between C57BL/6 and BALB/c mice that are relevant to studies involving SRI-011381.

Characteristic C57BL/6 BALB/c Implication for SRI-011381 Studies
Immune Response Bias Th1 (Pro-inflammatory)Th2 (Allergic/Anti-helminthic)The baseline inflammatory milieu may influence the anti-inflammatory effects of SRI-011381.
Disease Model Susceptibility More susceptible to certain neuroinflammatory models (e.g., Toxoplasma infection)[2]More resistant to certain neuroinflammatory models[2]The therapeutic effect of SRI-011381 may be more pronounced in a more susceptible strain.
Behavioral Phenotype Generally higher exploratory activityMore susceptible to stress-induced behavioral impairment[8]Baseline behavioral differences must be considered when assessing neuroprotective effects.
Drug Metabolism Strain-specific differences in CYP enzyme expression exist.[5]Strain-specific differences in CYP enzyme expression exist.[5]Potential for different rates of SRI-011381 metabolism and clearance, affecting drug exposure.

Conclusion

Adjusting the dosage of SRI-011381 for different mouse strains is not merely a procedural step but a critical component of rigorous scientific research. By understanding the underlying genetic, metabolic, and immunological differences between strains and by employing a systematic dose-finding approach, researchers can enhance the reliability and reproducibility of their findings. This guide provides the foundational knowledge and practical tools to confidently navigate these complexities and unlock the full potential of SRI-011381 in your preclinical research.

References

  • Vest, R. S., et al. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Frontiers in Neuroscience, 16, 942295. [Link]

  • García-García, A., et al. (2021). Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function. Animals, 11(9), 2529. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Cyagen. (2025). C57BL/6 vs BALB/c Mice: Key Differences for Researchers. Retrieved from [Link]

  • Letterio, J. J., & Roberts, A. B. (1998). Quantitation of TGF-β proteins in mouse tissues shows reciprocal changes in TGF-β1 and TGF-β3 in normal vs neoplastic mammary epithelium. Breast cancer research and treatment, 48(1), 15–28. [Link]

  • Creative Biolabs. (n.d.). The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c. Retrieved from [Link]

  • Minasian, L., et al. (2014). Optimizing dosing of oncology drugs. Clinical Pharmacology & Therapeutics, 96(5), 572-579. [Link]

  • Tolonen, A., et al. (2007). Metabolism of human cytochrome P450 marker substrates in mouse: a strain and gender comparison. Xenobiotica, 37(10-11), 1227-1243. [Link]

  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • ResearchGate. (2016). Conversion+Table+FDA+Guidances.pdf. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). To scale or not to scale: the principles of dose extrapolation. Basic & clinical pharmacology & toxicology, 95(4), 167–174. [Link]

  • SlideShare. (n.d.). Dose determination in preclinical and clinical studies. Retrieved from [Link]

Sources

Technical Support Center: C381 Syngeneic Model Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Control Group Variability

Welcome to the technical support center for the C381 colon adenocarcinoma model. This guide is designed for researchers, scientists, and drug development professionals who utilize this syngeneic model and aim to enhance the robustness and reproducibility of their preclinical data. High variability within the control group can obscure true therapeutic effects, leading to inconclusive results and wasted resources.

As Senior Application Scientists, we understand that experimental success lies in controlling variables. This guide moves beyond simple procedural lists to explain the underlying principles—the "why"—behind each recommendation. By understanding the root causes of variability, you can implement self-validating protocols that ensure the integrity and trustworthiness of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C381 control group tumors are growing at vastly different rates. What are the most likely causes?

This is a common and critical issue. High variability in tumor growth within a control group can arise from multiple sources, often compounding one another. A systematic approach to troubleshooting is essential. The primary sources can be categorized into three main areas: Pre-Analytical (the materials), Analytical (the procedure), and Post-Analytical (the measurement and analysis).

Understanding these sources is the first step toward mitigating them. The following diagram illustrates the interconnected factors that contribute to experimental variability.

cluster_PreAnalytical Pre-Analytical Factors cluster_Analytical Analytical Factors cluster_PostAnalytical Post-Analytical Factors Outcome High Control Group Variability Cell_Culture Cell Culture Practices Cell_Culture->Outcome Passage High Passage Number Cell_Culture->Passage Viability Low Cell Viability Cell_Culture->Viability Mycoplasma Mycoplasma Contamination Cell_Culture->Mycoplasma Animal_Factors Animal Characteristics Animal_Factors->Outcome Genetics Age, Weight, Sex Animal_Factors->Genetics Microbiota Gut Microbiota Animal_Factors->Microbiota Source Supplier Variation Animal_Factors->Source Implantation Implantation Technique Implantation->Outcome Depth Injection Depth/ Volume Implantation->Depth Handling Cell Handling Implantation->Handling Experience Operator Skill Implantation->Experience Environment Animal Husbandry & Environment Environment->Outcome Housing Housing Density Environment->Housing Light Light Cycle/Intensity Environment->Light Diet Diet & Water Environment->Diet Measurement Tumor Measurement & Endpoints Measurement->Outcome Calipers Caliper Technique Measurement->Calipers Frequency Measurement Frequency Measurement->Frequency Data_Analysis Data Handling & Statistics Data_Analysis->Outcome Outliers Outlier Handling Data_Analysis->Outliers Method Statistical Method Data_Analysis->Method

Caption: Cause-and-Effect Diagram of Control Group Variability.

Q2: How critical are cell culture practices for in vivo consistency, and what should I focus on?

Cell culture is the bedrock of your in vivo experiment. Inconsistent cell health, identity, or contamination introduces significant variability before the first animal is even injected.[1]

Causality: The C381 cell line, like any other, is a biological entity subject to change. High passage numbers can lead to genetic drift, altering its tumorigenicity and growth kinetics. Contaminants like mycoplasma can modulate the host immune response, directly impacting tumor establishment and growth in a syngeneic model that relies on a competent immune system.[2]

Key Focus Areas for C381 Cell Culture:

ParameterBest Practice & Rationale
Cell Line Authentication Practice: Perform Short Tandem Repeat (STR) profiling upon receipt and every 6-12 months. Rationale: Guarantees the cells are indeed C381, preventing the catastrophic error of using a misidentified cell line.
Mycoplasma Testing Practice: Test monthly and before any cryopreservation or large-scale expansion. Rationale: Mycoplasma is not visible, alters cell metabolism and immune signaling, and is a major source of unexplained variability.
Passage Number Practice: Use cells within a narrow, validated passage range (e.g., passages 5-15) for all experiments. Rationale: Minimizes phenotypic drift. Cells at passage 30 may not behave like cells at passage 5, leading to different growth rates.
Cryopreservation Practice: Establish a Master and Working Cell Bank (MCB/WCB) system.[1] Rationale: This ensures a consistent starting population for all experiments, preventing the gradual "evolution" of your cell line in continuous culture.
Cell Viability Practice: Ensure >95% viability via Trypan Blue exclusion immediately before injection. Rationale: Injecting a high percentage of dead or dying cells leads to inconsistent tumor take-rates and initial growth.
Q3: What specific steps in the animal handling and tumor implantation process require the most attention?

The technical execution of tumor cell implantation is a primary driver of variability. Even with perfect cells, inconsistent implantation technique will yield inconsistent tumors.

Causality: The location, depth, and volume of the cell inoculum determine the microenvironment where the tumor will establish. A subcutaneous injection that goes too deep (intramuscular) or too shallow (intradermal) will have a different blood supply and matrix, altering growth. Syringe dead space can cause significant errors in the number of cells delivered, especially with small injection volumes.

Below is a standardized workflow designed to minimize these procedural variables.

G cluster_prep Phase 1: Cell Preparation cluster_implant Phase 2: Implantation cluster_monitor Phase 3: Monitoring thaw 1. Thaw Cells (Low Passage Vial) expand 2. Expand Culture (Standardized Media) thaw->expand harvest 3. Harvest at 70-80% Confluency expand->harvest count 4. Count & Assess Viability (>95% Required) harvest->count resuspend 5. Resuspend in Cold, Serum-Free Media/PBS count->resuspend load 6. Load Syringe (e.g., Insulin Syringe) resuspend->load Keep on Ice! anesthetize 7. Anesthetize Mouse & Shave Flank load->anesthetize tent 8. Tent the Skin anesthetize->tent inject 9. Inject Subcutaneously (e.g., 100 µL) tent->inject observe 10. Observe for Bleb/ Leakage inject->observe palpate 11. Palpate for Tumors (Day 5-7 Post-Implant) observe->palpate Allow Recovery measure 12. Begin Caliper Measurements palpate->measure randomize 13. Randomize to Groups (At Target Volume) measure->randomize

Caption: Standardized Workflow for C381 Implantation.

Detailed Protocol: Standardized C381 Cell Implantation
  • Cell Preparation:

    • Harvest C381 cells during the logarithmic growth phase (70-80% confluency).

    • Wash cells once with sterile, ice-cold PBS to remove serum.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue). Proceed only if viability is >95%.[3]

    • Centrifuge the required number of cells and resuspend the pellet in a precise volume of ice-cold, serum-free medium or PBS to achieve the final desired concentration (e.g., 1 x 10⁷ cells/mL for a 100 µL injection of 1 x 10⁶ cells).

    • Keep the cell suspension on ice at all times to maintain viability and prevent clumping.

  • Animal and Injection Procedure:

    • Anesthetize the mouse using a consistent, approved method.

    • Shave the right flank area and sterilize with an alcohol wipe.

    • Use a consistent syringe and needle for all animals (e.g., a 27G needle on a 0.5 mL insulin syringe to minimize dead space).

    • Gently tent the skin on the flank. Insert the needle bevel-up into the subcutaneous space, ensuring it is not in the dermal or muscle layer.

    • Slowly inject the cell suspension (e.g., 100 µL). A small, distinct bleb should form under the skin.

    • Slowly withdraw the needle. Observe for any leakage from the injection site. If significant leakage occurs, document the animal and consider excluding it from the study.

    • Allow the animal to recover fully before returning it to its cage.

Q4: Can the vivarium environment affect my control group?

Absolutely. The animal's environment is an active experimental variable. Factors that induce stress or physiological changes can directly impact tumor growth and the anti-tumor immune response.

Causality: Stress hormones like corticosterone can have immunosuppressive effects, potentially accelerating tumor growth. Furthermore, environmental conditions can influence animal behavior and metabolism, adding another layer of variability.[4] Studies have shown that factors as seemingly minor as the position of a cage on a rack can alter light intensity and significantly influence experimental tumor growth.[5]

Environmental Factors to Standardize:

  • Cage Location: Rotate cage positions on the rack weekly or use a randomization scheme to average out positional effects (e.g., light and temperature gradients).[5]

  • Housing Density: Maintain a consistent number of animals per cage for all groups. Social housing conditions can influence stress and tumor growth rates.[6]

  • Light Cycle: Ensure a strict and consistent light/dark cycle.

  • Noise and Vibration: House animals away from high-traffic areas, cage washers, and other sources of noise and vibration.

  • Diet and Water: Use the same batch of feed and water source for the duration of the study to avoid variations in composition.[4]

  • Handling: All animal handling (cage changes, measurements) should be performed consistently, by trained personnel, and ideally at the same time of day.

Q5: My team gets different tumor measurements for the same mouse. How can we standardize this?

Observer-dependent variability in tumor measurement is a significant and often underestimated problem.[7] Standardizing the technique is crucial for accurate growth curve analysis.

Causality: Caliper measurements are inherently subjective. Different operators may apply different pressures, choose slightly different axes for length and width, or include or exclude non-tumor tissue, leading to measurement errors that are magnified when calculating volume.[8]

Best Practices for Tumor Measurement:

  • Dedicated Measurer: If possible, have one or two trained individuals perform all measurements for a study to eliminate inter-operator variability.

  • Consistent Tool: Use the same digital calipers for all measurements.

  • Standardized Technique:

    • Measure in two dimensions: Length (L, the longest diameter) and Width (W, the diameter perpendicular to the length).[7]

    • Do not force the caliper jaws; they should gently touch the edges of the palpable tumor mass.

    • Maintain the same orientation of the animal for each measurement.

  • Standard Formula: Use a consistent formula to calculate tumor volume. The most common is:

    • Volume = (W² x L) / 2 [9]

  • Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups to prevent unconscious bias.[10]

  • Frequency: Measure tumors 2-3 times per week on a consistent schedule.[9] This provides sufficient data for growth kinetics without over-handling the animals.

Q6: How should I approach the statistical analysis when I still have some variability in my control group?

Recommended Statistical Approaches:

Analysis TypeRecommended MethodRationale & Considerations
Comparing Tumor Volumes at a Single Endpoint One-Way ANOVA followed by post-hoc tests (e.g., Dunnett's) for comparing multiple treatment groups to the control.Appropriate for comparing the means of three or more groups. Assumes data is normally distributed.
Analyzing Tumor Growth Over Time Two-Way Repeated Measures (RM) ANOVA This method correctly analyzes data where the same subjects are measured multiple times. It can detect differences in growth rates (a time*group interaction).
Analyzing Time-to-Endpoint (e.g., Survival) Kaplan-Meier Analysis with Log-Rank Test The standard for survival data or time to reach a pre-defined tumor volume endpoint. It compares the entire survival curve between groups.[12]

Data Presentation: Always plot individual animal tumor growth curves in addition to the group mean ± SEM. This provides a transparent view of the variability within each group and helps identify potential outliers.

References

  • European Collection of Authenticated Cell Cultures. (n.d.). Applying good cell culture practice to novel systems. Public Health England. [Link]

  • Suckow, M. A., et al. (2017). The Impact of Environmental Light Intensity on Experimental Tumor Growth. Anticancer Research, 37(9), 4853-4856. [Link]

  • Pham, L. L., et al. (2022). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Toxicological Sciences, 188(2), 155-168. [Link]

  • Nevill, A. M., & Atkinson, G. (1997). Statistical methods for analysing discrete and categorical data recorded in performance analysis. Journal of Sports Sciences, 15(4), 351-369. [Link]

  • Lee, J. H., et al. (2022). Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Proceedings of the National Academy of Sciences, 119(11), e2121609119. [Link]

  • Tsujii, M., et al. (2003). Selective inhibition of cyclooxygenase‐2 inhibits colon cancer cell adhesion to extracellular matrix by decreased expression of β1 integrin. International Journal of Cancer, 107(5), 722-727. [Link]

  • Hansen, M., et al. (2023). Characterization of immune cell populations in syngeneic murine tumor models. Cancer Immunology, Immunotherapy, 72(3), 643-655. [Link]

  • University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. [Link]

  • Presage Biosciences, Inc. (2020). Phase 0 Master Protocol for CIVO Intratumoral Microdosing of Anti-Cancer Therapies. ClinicalTrials.gov. [Link]

  • Jensen, M. M., et al. (2016). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 18(5), 676-683. [Link]

  • Pham, L., et al. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. bioRxiv. [Link]

  • Kang, H. (2021). Comprehensive guidelines for appropriate statistical analysis methods in research. Journal of the Korean Medical Association, 64(7), 516-526. [Link]

  • Sphere Fluidics. (n.d.). Best practices for optimizing Cell Line Development processes. [Link]

  • Woolley, A. G., et al. (2024). Exploring Experimental Models of Colorectal Cancer. Cancers, 16(1), 199. [Link]

  • Jiang, P., et al. (2022). TISMO: syngeneic mouse tumor database to model tumor immunity and immunotherapy response. Nucleic Acids Research, 50(D1), D1323-D1329. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(11), 19838-19851. [Link]

  • Kokolus, K. M., et al. (2009). Revisiting Influences on Tumor Development: Focusing on Laboratory Housing. Journal of the American Association for Laboratory Animal Science, 48(3), 246-251. [Link]

  • Kobayashi, T., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. [Link]

  • Volpato, V., & Webber, C. (2020). Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility. Disease Models & Mechanisms, 13(1), dmm042317. [Link]

  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools. [Link]

  • Moser, P. (2020). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. Handbook of Experimental Pharmacology, 257, 101-117. [Link]

  • Hermes, G. L., et al. (2006). Effects of social housing condition on chemotherapeutic efficacy in a Shionogi carcinoma (SC115) mouse tumor model. Journal of Neuroimmunology, 173(1-2), 87-95. [Link]

  • Sayed, A. (2023). C-statistic across the spectrum of a continuous variable. Datamethods Discussion Forum. [Link]

  • VJHemOnc. (2022). Assessing existing pre-clinical mouse models for immunotherapies. YouTube. [Link]

  • Stata Corp. (n.d.). 31381-Statistical Analysis. [Link]

  • Koratich, M., et al. (2019). Abstract 1504: Characterization of a MC38 mouse syngeneic tumor model expressing human PD-L1 in the transgenic C57BL/6 mouse system expressing human PD-1 and PD-L1. Cancer Research, 79(13_Supplement), 1504. [Link]

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models. [Link]

  • Kavolelis, B. (2006). Impact of Animal Housing Systems on Ammonia Emission Rates. Polish Journal of Environmental Studies, 15(5), 735-740. [Link]

  • Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note. [Link]

  • Ekmekci, A., et al. (2016). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Journal of B.U.ON., 21(2), 435-440. [Link]

  • Philippe, F. X., et al. (2021). Impact of animal housing systems on ammonia emission rates. Atmospheric Environment, 245, 118025. [Link]

  • Datta, S. (2007). BIOS 2041: Introduction to Statistical Methods. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents. [Link]

  • EMBL-EBI. (2023). A guide to identifying suitable patient derived cancer models in CancerModels.Org. [Link]

  • Pan, W. J., et al. (2019). Genetically Defined Syngeneic Mouse Models of Ovarian Cancer as Tools for the Discovery of Combination Immunotherapy. Cancer Research, 79(2), 346-361. [Link]

Sources

Validation & Comparative

A Comparative Guide to TGF-beta Signaling Agonists: SRI-011381 and Recombinant TGF-beta1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Transforming Growth Factor-beta (TGF-beta) pathway stands as a pivotal regulator of numerous physiological and pathological processes, including cell growth, differentiation, and immune responses.[1] Researchers seeking to modulate this pathway for therapeutic or investigational purposes are presented with a choice between the endogenous ligand, recombinant TGF-beta1, and novel small-molecule agonists like SRI-011381. This guide provides an in-depth, objective comparison of these two potent activators of the TGF-beta signaling cascade, supported by experimental data and detailed protocols to empower your research decisions.

The TGF-beta Signaling Pathway: A Mechanistic Overview

The canonical TGF-beta signaling pathway is initiated by the binding of a TGF-beta ligand, such as TGF-beta1, to a heterotetrameric complex of two type I (TβRI) and two type II (TβRII) transmembrane serine/threonine kinase receptors.[2] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2]

SRI-011381, a novel small-molecule agonist, also activates this signaling cascade, leading to the upregulation of SMAD2/3 phosphorylation.[3][4] While the precise binding site of SRI-011381 is still under investigation, its downstream effects converge on the canonical SMAD pathway, making it a valuable tool for studying and potentially treating conditions influenced by TGF-beta signaling, such as Alzheimer's disease.[5]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 Recombinant TGF-beta1 Receptor_Complex TGF-beta Receptor (TβRI/TβRII) TGF_beta1->Receptor_Complex Binds SRI_011381 SRI-011381 SRI_011381->Receptor_Complex Activates SMAD2_3 SMAD2/3 Receptor_Complex->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 SMAD_Complex p-SMAD2/3 + SMAD4 Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocates & Regulates pSMAD2_3SMAD4 pSMAD2_3SMAD4 pSMAD2_3SMAD4->SMAD_Complex Forms Complex

Canonical TGF-beta signaling pathway activated by its ligand or a small molecule agonist.

Potency Comparison: SRI-011381 vs. Recombinant TGF-beta1

CompoundAssay TypeCell LineMeasured EndpointPotency (EC50/Effective Concentration)Reference
Recombinant TGF-beta1 SMAD/TGF Luciferase Reporter AssayReporter Cell LineLuciferase Expression0.52 ng/mL[6]
Recombinant TGF-beta1 IL-4 Induced Proliferation InhibitionHT-2 cellsCell Proliferation<0.5 ng/mL[7]
SRI-011381 Proliferation and Gene ExpressionMouse Lung FibroblastsProliferation, TGF-β1, NALP3, collagen-1, α-SMA expression10 µM (Effective Concentration)[3]
SRI-011381 Reversal of signaling inhibitionHuman Peripheral Blood Mononuclear Cells (PBMCs)p-SMAD2/3 levels10 µM (Effective Concentration)[4]

Analysis of Potency Data:

  • Recombinant TGF-beta1 demonstrates high potency in the sub-ng/mL range in functional cell-based assays. This is expected for a native ligand with high affinity for its receptor.

  • SRI-011381 has been shown to be effective in activating the TGF-beta pathway at micromolar concentrations. While a formal EC50 from a reporter assay is not cited, the consistent use of 10 µM across different studies to achieve significant biological outcomes suggests this is a reliable effective concentration.

It is crucial to note that a direct comparison of these values is challenging due to the different assay systems and endpoints used. To provide a definitive comparison, a standardized assay should be employed for both compounds. The following section details such a protocol.

Experimental Protocol: Head-to-Head Potency Determination using a SMAD-Responsive Luciferase Reporter Assay

To directly compare the potency of SRI-011381 and recombinant TGF-beta1, a SMAD-responsive luciferase reporter assay is the gold standard. This assay measures the transcriptional activity of the TGF-beta pathway by quantifying the light produced by a luciferase reporter gene under the control of SMAD-binding elements (SBEs).

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed cells stably expressing SBE-luciferase reporter Prepare_Dilutions Prepare serial dilutions of SRI-011381 & TGF-beta1 Seed_Cells->Prepare_Dilutions Add_Compounds Add compounds to cells Prepare_Dilutions->Add_Compounds Incubate Incubate for 16-24 hours Add_Compounds->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Plot_Data Plot dose-response curves Measure_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 values Plot_Data->Calculate_EC50

Workflow for comparing agonist potency using a luciferase reporter assay.

Materials:

  • HEK293T or other suitable cells stably transfected with a SMAD-responsive luciferase reporter construct (e.g., SBE4-Luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SRI-011381 (powder).

  • Recombinant Human TGF-beta1 (lyophilized).

  • Dimethyl sulfoxide (DMSO).

  • Sterile 10 mM HCl.

  • Opti-MEM or serum-free medium.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • SRI-011381: Prepare a 10 mM stock solution in DMSO.

    • Recombinant TGF-beta1: Reconstitute the lyophilized protein in sterile 10 mM HCl to a concentration of 10 µg/mL as per the manufacturer's instructions.

  • Cell Seeding:

    • The day before the experiment, seed the SBE-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution and Treatment:

    • On the day of the experiment, prepare serial dilutions of SRI-011381 and recombinant TGF-beta1 in serum-free medium. A suggested starting concentration for the highest dose could be 50 µM for SRI-011381 and 10 ng/mL for recombinant TGF-beta1, with 8-10 serial dilutions.

    • Carefully remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used for SRI-011381 dilutions).

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all experimental values.

    • Normalize the data by setting the vehicle control as 0% activation and the maximal response as 100% activation.

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value for each compound.

Conclusion and Future Perspectives

Both SRI-011381 and recombinant TGF-beta1 are potent activators of the TGF-beta signaling pathway, albeit with different molecular characteristics and likely different potencies. Recombinant TGF-beta1, as the natural ligand, offers high potency and is the standard for inducing the pathway's effects. SRI-011381, as a small molecule, provides the advantages of oral bioavailability and potential for CNS penetration, opening up different therapeutic avenues.[3]

The provided experimental protocol offers a robust framework for researchers to directly compare the potency of these and other TGF-beta signaling modulators in their own laboratories. Such comparative data is essential for selecting the most appropriate tool for a given research question and for the development of novel therapeutics targeting this critical signaling pathway.

References

  • Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. (2021). National Institutes of Health. [Link]

  • TGFβ1, Latent Recombinant. BPS Bioscience. [Link]

  • TGF-β Signaling. MDPI. [Link]

Sources

Technical Comparison: SRI-011381 (TGF-β Agonist) vs. SB-431542 (ALK5 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yin and Yang of TGF-β Modulation

In the landscape of signal transduction research, the Transforming Growth Factor-beta (TGF-β) pathway represents a critical node governing fibrosis, neuroprotection, and stem cell differentiation. Precise control over this pathway is essential for mechanistic studies.

This guide compares two potent small-molecule tools that function as diametric opposites:

  • SRI-011381 (C381): A novel small-molecule agonist that activates TGF-β signaling, often utilized to induce neuroprotection or model fibrotic states.

  • SB-431542: A highly selective inhibitor of the TGF-β Type I Receptor (ALK5), widely used to block phosphorylation of Smad2/3 and prevent Epithelial-to-Mesenchymal Transition (EMT).

Key Differentiator: While SB-431542 acts as a classical ATP-competitive kinase inhibitor, SRI-011381 operates through a unique lysosomal mechanism (targeting v-ATPase) to stabilize and enhance TGF-β signaling, making it a distinct alternative to recombinant protein ligands.

Mechanistic Deep Dive

SB-431542: Precision Kinase Blockade

SB-431542 is a selective inhibitor of the activin receptor-like kinase (ALK) receptors: ALK5 (TGF-β Type I), ALK4 (Activin Type IB), and ALK7 (Nodal Type I).[1][2]

  • Mechanism: It binds to the ATP-binding pocket of the ALK5 kinase domain.

  • Downstream Effect: Prevents the phosphorylation of Smad2 and Smad3. It does not inhibit Smad1/5/8 (BMP pathway) or p38 MAPK, ensuring high pathway specificity.

  • Application: Essential for distinguishing TGF-β/Activin signaling from BMP signaling.

SRI-011381: The Lysosomal Activator

SRI-011381 (often referred to as C381 in literature) is a small-molecule agonist. Unlike recombinant TGF-β protein which has a short half-life and stability issues, SRI-011381 offers a stable chemical alternative.

  • Mechanism: Recent studies indicate it targets the vacuolar H+-ATPase (v-ATPase) on the lysosome.[3] By promoting lysosomal acidification and function, it stabilizes the TGF-β receptor complex or enhances the recycling/signaling efficiency of the pathway.

  • Downstream Effect: Induces robust phosphorylation of Smad2/3 and upregulation of downstream targets like Collagen I and

    
    -SMA.
    
Pathway Visualization

The following diagram illustrates the opposing entry points of these two compounds within the TGF-β signaling cascade.

TGFBeta_Pathway Ligand TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5 / TβRII) Ligand->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Lysosome Lysosome (v-ATPase) Lysosome->Receptor Stabilizes/Enhances Signaling SRI SRI-011381 (Agonist) SRI->Lysosome Modulates v-ATPase SB SB-431542 (Inhibitor) SB->Receptor Blocks ATP Pocket pSmad23 p-Smad2/3 (Phosphorylated) Smad23->pSmad23 Activation Nucleus Nucleus (Transcription) pSmad23->Nucleus Translocation Fibrosis Fibrosis / EMT (Col1a1, α-SMA) Nucleus->Fibrosis Gene Expression

Figure 1: Opposing mechanisms of SRI-011381 (Lysosomal enhancement) and SB-431542 (Kinase inhibition) on the TGF-β axis.[1][2][4][5][6]

Comparative Data Analysis

The following table synthesizes experimental data to guide selection based on potency and application.

FeatureSRI-011381 (Agonist)SB-431542 (Inhibitor)
Primary Action Activates TGF-β/Smad signalingInhibits ALK5/ALK4/ALK7 Kinase
Target Lysosomal v-ATPase (indirect receptor modulation)ATP-binding pocket of ALK5
Typical Concentration 10 µM (Cell Culture)1 - 10 µM (Complete Block); 94 nM (IC50)
Time to Effect 1-2 hours (pSmad); 24-48h (Fibrosis markers)15-30 mins (Pre-incubation required)
Solubility DMSO (up to 30 mg/mL)DMSO (up to 50-75 mg/mL)
Key Application Inducing fibrosis, Neuroprotection, Lysosomal repairBlocking EMT, Stem cell differentiation, Anti-fibrotic screens
Selectivity Note Reverses Curcumin-induced inhibitionNo effect on BMP (Smad1/5/8) or p38 MAPK

Validated Experimental Protocols

Protocol A: Inducing TGF-β Signaling with SRI-011381

Objective: To induce phosphorylation of Smad2/3 or fibrotic gene expression (e.g., in fibroblasts or neuronal cells).

  • Preparation:

    • Dissolve SRI-011381 in DMSO to create a 10 mM stock .

    • Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Seeding:

    • Seed cells (e.g., HSFBs, Lung Fibroblasts) at 70-80% confluence in complete media.

    • Allow attachment for 24 hours.

  • Serum Starvation (Optional but Recommended):

    • Switch to low-serum (0.5% FBS) media for 12 hours to reduce background signaling.

  • Treatment:

    • Dilute stock 1:1000 into fresh media to achieve a final concentration of 10 µM .

    • Control: Treat parallel wells with 0.1% DMSO.

  • Incubation:

    • Short-term (Signaling): Incubate for 1 - 2 hours . Harvest for Western Blot (p-Smad2/3).

    • Long-term (Phenotype): Incubate for 24 - 48 hours . Harvest for qPCR (Col1a1, ACTA2) or Immunofluorescence.

Protocol B: Competition Assay (Inhibiting Ligand/SRI with SB-431542)

Objective: To validate that an observed effect is ALK5-dependent by blocking it with SB-431542.

  • Pre-Treatment (Crucial Step):

    • Add SB-431542 (Final: 10 µM ) to the culture media 30 minutes prior to adding the agonist.

    • Reasoning: The inhibitor needs to occupy the ATP pocket before the kinase is engaged by the agonist-induced conformational change.

  • Agonist Addition:

    • Without washing the cells, add TGF-β1 (2-5 ng/mL) OR SRI-011381 (10 µM).

  • Readout:

    • Assess p-Smad2 levels via Western Blot.[2][7] A successful assay will show high p-Smad in the Agonist-only group and basal/null p-Smad in the SB-431542 + Agonist group.

Experimental Workflow Diagram

Workflow cluster_Treat Treatment Phase Start Cell Seeding (Day 0) Starve Serum Starve (12h) Start->Starve PreTreat Add SB-431542 (T = -30 min) Starve->PreTreat Inhibition Arm Agonist Add SRI-011381 or TGF-β Ligand (T = 0) Starve->Agonist Agonist Only Arm PreTreat->Agonist Harvest_Signal Harvest: Phospho-Protein (T = +1-2h) Agonist->Harvest_Signal Harvest_Gene Harvest: Gene Expression (T = +24-48h) Agonist->Harvest_Gene

Figure 2: Temporal workflow for competition assays involving SB-431542 pre-treatment and SRI-011381 stimulation.

Expert Application Notes

  • Stability vs. Cost: SRI-011381 is significantly more stable in culture media than recombinant TGF-β protein. For long-term experiments (e.g., 7-day differentiation protocols), SRI-011381 eliminates the need for daily media changes required to replenish degraded protein ligands.

  • Neuroprotection Context: In Alzheimer's research, SRI-011381 (C381) is preferred because it crosses the blood-brain barrier (BBB) more effectively than protein therapeutics, making it a viable in vivo tool.

  • Troubleshooting Low Activation: If SRI-011381 fails to induce p-Smad, verify the pH of the culture media. Since its mechanism involves lysosomal acidification, highly buffered alkaline media might dampen its efficacy.

References

  • Vest, R., et al. (2022).[3] Novel Small Molecule TGF-β Agonist C381 Targets the Lysosome and Promotes Neuroprotection.[8] Journal of Neuroscience. Link

  • Inman, G. J., et al. (2002).[9] SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I ALK receptors ALK4, ALK5, and ALK7.[1][9] Molecular Pharmacology.[9] Link

  • Laping, N. J., et al. (2002).[9] Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542.[4][9] Molecular Pharmacology.[9] Link

  • Chen, H., et al. (2020). SRI-011381 Recovers the TGF-β Signaling Suppression by Curcumin.[10] MedChemExpress Citations / Journal of Cellular Physiology. Link

  • Watabe, T., et al. (2003).[9] TGF-beta receptor kinase inhibitor enhances growth and integrity of embryonic stem cell-derived endothelial cells.[9] Journal of Cell Biology.[9][11] Link

Sources

The Small Molecule Alternative: Validating SRI-011381 Agonist Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating SRI-011381 (C381) Agonist Activity via p-Smad2 Western Blot Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

A Technical Comparison and Validation Guide

Executive Summary

SRI-011381 (also known as C381) represents a distinct class of pharmacological tools: a small molecule agonist of the TGF-


 signaling pathway.[1][2] Unlike recombinant TGF-

1 protein, which is unstable and costly, SRI-011381 offers a stable, orally bioavailable alternative for inducing phosphorylation of Smad2/3.

This guide provides a rigorous framework for validating SRI-011381 activity. Unlike standard inhibitor validations where signal loss is the endpoint, this protocol focuses on signal acquisition (upregulation of p-Smad2) and specificity confirmation (reversal by ALK5 inhibitors).

Mechanism of Action & Comparative Landscape

The Agonist Mechanism

SRI-011381 functions differently from ligand-receptor binding. It targets lysosomal homeostasis, promoting acidification and potentially enhancing the recycling or stability of TGF-


 receptors or processing of latent ligands, ultimately driving the phosphorylation of the R-Smads (Smad2 and Smad3).

G SRI SRI-011381 (C381) Lysosome Lysosome (Acidification/Homeostasis) SRI->Lysosome Modulates TGFBR TGF-beta Receptor Complex (ALK5) Lysosome->TGFBR Stabilizes/Activates Smad2 Smad2 (Cytosolic) TGFBR->Smad2 Phosphorylates pSmad2 p-Smad2 (Phosphorylated) Smad2->pSmad2 Activation Nucleus Nucleus (Transcription) pSmad2->Nucleus Translocation SB431542 SB431542 (Inhibitor Control) SB431542->TGFBR Blocks Kinase Activity

Figure 1: Proposed mechanism of SRI-011381 induced p-Smad2 signaling.[3][4][5] Note the distinct entry point compared to ligand binding, yet the dependence on the ALK5 receptor kinase for the final phosphorylation step.

Comparative Analysis: SRI-011381 vs. Recombinant TGF- 1

When selecting an agonist for long-term assays or in vivo studies, SRI-011381 offers distinct advantages over the biological standard.

FeatureSRI-011381 (Small Molecule)Recombinant TGF-

1 (Protein)
Stability High (Stable in solution/media)Low (Short half-life, requires carrier protein)
Cost Low (Scalable chemical synthesis)High (Complex purification)
Bioavailability Orally active (CNS penetrant)Injection only (Poor tissue penetration)
Kinetics Slower onset (~1-2 hrs peak)Rapid onset (30-60 mins peak)
Mechanism Lysosomal/Pathway modulationDirect Receptor Ligand
Primary Use In vivo therapeutics, long-term cultureAcute signaling assays, receptor binding studies

Experimental Design: The Self-Validating Protocol

To scientifically validate SRI-011381, you must prove three things:

  • Efficacy: It increases p-Smad2 levels significantly above baseline.

  • Dose-Dependency: The effect scales with concentration.

  • Specificity: The effect is blocked by a known ALK5 inhibitor (e.g., SB431542), proving the signal is TGF-

    
     pathway-dependent and not an off-target stress response.
    
Reagents & Preparation[2][5]
  • SRI-011381 Stock: Dissolve in DMSO to 10 mM. Store at -80°C. Avoid repeated freeze-thaw.

  • Positive Control: Recombinant TGF-

    
    1 (10 ng/mL final).
    
  • Specificity Control: SB431542 (10

    
    M final).
    
  • Antibodies:

    • Primary: Anti-p-Smad2 (Ser465/467) [Rabbit mAb].

    • Loading Control: Anti-Total Smad2 or GAPDH.

Step-by-Step Workflow

Workflow Step1 1. Cell Seeding (70-80% Confluence) Step2 2. Serum Starvation (O/N or 4-6h) Step1->Step2 Step3 3. Pre-Treatment (Inhibitor Group Only) SB431542 (30 min) Step2->Step3 Step4 4. Agonist Treatment SRI-011381 (1-2h) Step3->Step4 Step5 5. Lysis & Western (Phosphatase Inhibitors!) Step4->Step5

Figure 2: Experimental workflow emphasizing the critical starvation step to reduce basal p-Smad2 noise.

Detailed Protocol
  • Seeding: Seed cells (e.g., fibroblasts, epithelial cells) in 6-well plates. Allow to adhere.

  • Starvation (Crucial): Wash cells with PBS and switch to serum-free medium (or 0.5% FBS) for 4–12 hours.

    • Why? Serum contains TGF-

      
      . Starvation creates a "quiet" background so the SRI-011381 signal is detectable.
      
  • Inhibitor Pre-incubation (Group 4): Add SB431542 (10

    
    M) to the "Specificity Control" wells 30 minutes before adding SRI-011381.
    
  • Treatment Groups:

    • A (Vehicle): DMSO only.

    • B (SRI Low): SRI-011381 (5

      
      M).[6]
      
    • C (SRI High): SRI-011381 (10

      
      M).[3][7]
      
    • D (Specificity): SB431542 (10

      
      M) + SRI-011381 (10 
      
      
      
      M).
    • E (Pos Control): rTGF-

      
      1 (5-10 ng/mL).
      
  • Incubation: Incubate for 1 to 2 hours .

    • Note: SRI-011381 may require slightly longer than rTGF-

      
      1 to show peak phosphorylation due to its indirect mechanism.
      
  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Fluoride, Sodium Orthovanadate).

    • Trustworthiness Check: Without phosphatase inhibitors, p-Smad2 signal will degrade within minutes of lysis.

Data Interpretation & Troubleshooting

Expected Results Table
Treatment Groupp-Smad2 SignalTotal Smad2Interpretation
Vehicle (DMSO) Low / NoneConstantBaseline. If high, starvation failed.
SRI-011381 (10

M)
High ConstantValid agonist activity.[7]
SB431542 + SRI Low / None ConstantCrucial Validation: Proves SRI acts via TGF-

receptor pathway.
rTGF-

1
Very HighConstantSystem positive control.
Troubleshooting Guide
  • Problem: High background signal in Vehicle.

    • Solution: Increase starvation time. Ensure cells are not over-confluent (autocrine signaling).

  • Problem: No signal in SRI-011381 wells.

    • Solution: Check concentration (10

      
      M is standard).[7] Increase incubation time (up to 4 hours). Verify cell type expresses ALK5.
      
  • Problem: Total Smad2 levels vary.

    • Solution: Normalize to GAPDH/Actin. TGF-

      
       stimulation should not alter Total Smad2 levels in short timeframes (<24h).
      

References

  • SRI-011381 (C381)

    • Source: Selleck Chemicals / MedChemExpress
    • Title: SRI-011381 (C381) TGF-beta/Smad Agonist Datasheet[2]

  • Neuroprotective Effects of SRI-011381

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders[1][7][8]

    • URL:[Link]

  • In Vivo Applic

    • Source: PLOS / NIH
    • Title: Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression by suppressing TGF-β1/SMAD signaling[4]

    • URL:[Link]

  • Comparison Inhibitor (SB431542)

    • Source: PLOS ONE
    • Title: TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis[9]

    • URL:[Link]

Sources

SRI-011381 effect on alpha-SMA expression vs control

Technical Comparison Guide: SRI-011381 Modulation of -SMA Expression[1]

Executive Summary & Mechanistic Positioning

SRI-011381 is a potent, orally active TGF-


 signaling agonist123

In the context of


123

Core Finding: Treatment with SRI-011381 significantly upregulates


Mechanism of Action: The Signal Transduction Cascade

To understand the causality of


The Agonist Pathway[4]
  • Activation: SRI-011381 binds/activates the TGF-

    
     receptor complex.
    
  • Phosphorylation: This triggers the phosphorylation of R-Smads (Smad2 and Smad3).

  • Complex Formation: p-Smad2/3 recruits the co-Smad (Smad4).

  • Translocation: The complex enters the nucleus.

  • Transcription: It binds to the CARG elements of the ACTA2 gene promoter.

  • Translation: Production of

    
    -SMA protein and cytoskeletal reorganization (stress fibers).
    
Visualizing the Pathway (Graphviz)

TGFBeta_Pathwaycluster_nucleusNuclear TranslocationSRISRI-011381(Small Molecule Agonist)ReceptorTGF-β Receptor Complex(ALK5)SRI->ReceptorActivatesSmad23Smad2/3(Cytoplasm)Receptor->Smad23PhosphorylatespSmadp-Smad2/3Smad23->pSmadComplexSmad TranscriptionalComplexpSmad->ComplexBinds Smad4Smad4Smad4Smad4->ComplexACTA2ACTA2 GenePromoterComplex->ACTA2Transcription Factor BindingNucleusNucleusSMAα-SMA Protein(Myofibroblast Marker)ACTA2->SMAUpregulation

Figure 1: Mechanistic pathway of SRI-011381 induced

Comparative Performance Guide

When selecting a reagent to induce fibrosis or study TGF-

Table 1: SRI-011381 vs. Alternatives
FeatureSRI-011381 (Agonist)Recombinant TGF-

1
SB-431542 (Antagonist)
Effect on

-SMA
Strong Upregulation Strong UpregulationDownregulation (Inhibition)
Nature Small Molecule (Synthetic)Protein (Biologic)Small Molecule (Synthetic)
Stability High (Stable in culture media)Low (Short half-life, requires carrier protein)High
Cost Efficiency HighLow (Expensive for chronic dosing)High
Application Inducing fibrosis models; Neuroprotection studiesGold standard for acute signalingNegative control; Fibrosis inhibition
Typical Dose 10

M
2-10 ng/mL1-10

M
Experimental Data Summary

In mouse lung fibroblasts and human dermal fibroblasts:

  • Control (Vehicle): Basal levels of

    
    -SMA (low).
    
  • SRI-011381 (10

    
    M):  3-5 fold increase in 
    
    
    -SMA protein levels (Western Blot) and formation of stress fibers (Immunofluorescence).
  • SRI-011381 + SB-431542: The induction is blocked, confirming specificity to the ALK5/TGF-

    
     pathway.
    

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol for inducing

Workflow Diagram (Graphviz)

Protocol_WorkflowSeed1. Seed Fibroblasts(6-well plate)Starve2. Serum Starvation(0.1% FBS, 12-24h)Seed->StarveReach 70% ConfluenceTreat3. TreatmentSRI-011381 (10µM)Starve->TreatSync Cell CycleIncubate4. Incubation24 - 48 HoursTreat->IncubateLyse5. Lysis & ExtractionRIPA Buffer + Protease Inhib.Incubate->LyseReadout6. ReadoutWestern Blot (α-SMA)Lyse->Readout

Figure 2: Step-by-step workflow for evaluating SRI-011381 effect on fibroblast differentiation.

Detailed Methodology

1. Cell Preparation:

  • Use primary lung or dermal fibroblasts (Passage < 8 to prevent senescence).

  • Seed cells at

    
     cells per well in a 6-well plate.
    
  • Critical Step: Serum starve cells (0.1% FBS) for 24 hours prior to treatment. This eliminates background noise from growth factors present in serum, ensuring the observed

    
    -SMA rise is due to SRI-011381.
    

2. Reagent Preparation:

  • Stock Solution: Dissolve SRI-011381 in DMSO to create a 10 mM stock. Store at -80°C.

  • Working Solution: Dilute 1:1000 in serum-free (or low serum) media to achieve 10

    
    M .
    
  • Vehicle Control: Prepare media with 0.1% DMSO (equivalent volume).

3. Treatment:

  • Aspirate starvation media.

  • Add Working Solution (SRI-011381) to "Treatment" wells.

  • Add Vehicle Control to "Control" wells.

  • (Optional Validation): Add SB-431542 (10

    
    M) 1 hour prior to SRI-011381 in a third group to prove pathway specificity.
    

4. Incubation:

  • Incubate for 24 to 48 hours .

    
    -SMA is a structural protein; it takes time to accumulate and polymerize into fibers.
    

5. Analysis (Western Blot):

  • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Normalize protein loading (20

    
     g/lane ).
    
  • Primary Antibody: Anti-

    
    -SMA (1:1000).
    
  • Loading Control: GAPDH or

    
    -tubulin.
    

Troubleshooting & Validation

  • Issue: No increase in

    
    -SMA observed.
    
    • Root Cause:[4][5][6][7][8] High passage number fibroblasts often lose their plasticity and ability to differentiate.

    • Solution: Use cells < Passage 8.

  • Issue: High background in Control.

    • Root Cause:[4][5][6][7][8] Incomplete serum starvation. Serum contains TGF-

      
      .
      
    • Solution: Ensure strict serum starvation (0.1% or 0% FBS) for 24h pre-treatment.

References

  • Wu, Q., et al. (2021).[9] "SRI-011381 exerts neuroprotective effects via the activation of TGF-β/Smad signaling pathway."[1] Life Sciences, 279, 119359.

  • Chen, H., et al. (2020). "Small molecule agonist of TGF-β signaling SRI-011381 promotes lysosomal function."[10] Molecular Medicine Reports, 24(5), 758.

A Comparative Guide to C381 and Traditional TGF-β Activators in Fibrosis Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in fibrosis, oncology, and developmental biology, robust and reproducible induction of the Transforming Growth Factor-beta (TGF-β) signaling pathway is a cornerstone of in vitro and in vivo modeling. TGF-β is a potent cytokine that plays a central role in the pathogenesis of fibrosis by stimulating fibroblasts to differentiate into myofibroblasts, which then deposit excessive extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[1][2][3] The choice of TGF-β activator can significantly impact experimental outcomes, influencing not only the magnitude of the fibrotic response but also the translational relevance of the findings.

This guide provides an in-depth comparison of a novel small molecule activator, C381, and traditional methods of TGF-β activation for use in fibrosis assays. We will delve into their distinct mechanisms of action, provide a comparative analysis of their application, and present detailed protocols for their use in a laboratory setting.

The Central Role of TGF-β in Fibrosis

TGF-β signaling is a critical mediator of tissue repair and fibrosis.[1][4] In response to tissue injury, TGF-β is activated and initiates a signaling cascade that leads to the transdifferentiation of fibroblasts into contractile, ECM-producing myofibroblasts.[1] This process is characterized by the expression of alpha-smooth muscle actin (α-SMA) and the increased synthesis and deposition of ECM components such as collagen.[2] While essential for normal wound healing, dysregulation of TGF-β activation and signaling leads to chronic and progressive fibrosis.

The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[5] The activated TβRI, in turn, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.[6][7]

Traditional Methods of TGF-β Activation: A Direct Approach

For decades, researchers have relied on several methods to activate the latent TGF-β complex and initiate this signaling cascade in experimental settings. These "traditional" methods can be broadly categorized as follows:

  • Direct application of active TGF-β1: The most straightforward method involves the addition of commercially available, recombinantly produced active TGF-β1 to cell cultures or its administration in animal models. This approach bypasses the complexities of latent TGF-β activation and provides a direct and potent stimulus for the TGF-β receptors.

  • Acid activation: In vitro, latent TGF-β can be activated by transient exposure to an acidic environment (pH 2-3), which denatures the latency-associated peptide (LAP) and releases the active TGF-β dimer.

  • Proteolytic cleavage: Various proteases, such as plasmin and matrix metalloproteinases (MMPs), can cleave the LAP, leading to the release of active TGF-β.

  • Thrombospondin-1 (TSP-1): This matricellular protein can bind to the latent TGF-β complex and induce a conformational change that results in the activation of TGF-β.

While effective, these traditional methods have certain limitations. The use of active TGF-β1 can lead to a supraphysiological and often transient activation of the pathway. Acid activation is not suitable for in vivo studies and can damage cells in culture. The use of proteases and TSP-1 adds another layer of biological complexity that may not be relevant to all fibrotic conditions.

C381: A Novel Small Molecule Activator with an Indirect Mechanism

C381 (also known as SRI-011381) is a novel, first-in-class small molecule activator of the TGF-β signaling pathway.[8] Unlike traditional activators that target the extracellular latent TGF-β complex, C381 employs a unique intracellular mechanism of action.

C381 has been shown to physically interact with the vacuolar-type H+-ATPase (v-ATPase), a proton pump located on the lysosomal membrane.[8] This interaction promotes lysosomal acidification, which in turn enhances the breakdown of lysosomal cargo.[8] The precise link between lysosomal function and TGF-β signaling activation is still under investigation, but it is hypothesized to involve the recycling of TGF-β receptors, potentially mediated by Beclin-1.[8] By modulating an intracellular hub, C381 offers a distinct method for activating TGF-β signaling, which may more closely mimic certain physiological or pathological activation contexts.

Comparative Analysis: C381 vs. Traditional Activators in Fibrosis Assays

FeatureC381Traditional Activators (e.g., active TGF-β1)
Mechanism of Action Indirect, intracellular activation via v-ATPase and lysosomal function.[8]Direct, extracellular activation of TGF-β receptors.
Mode of Application Small molecule, cell-permeable, can be administered in vitro and in vivo.[8]Recombinant protein, administered to cell culture media or in vivo.
Typical Concentration 10 µM for in vitro studies.[9]0.1 - 15 ng/mL for in vitro studies.[10][11][12]
Kinetics of Activation Likely to have a more sustained and potentially nuanced activation profile due to its indirect mechanism.Induces a rapid and potent, but potentially less physiologically sustained, signaling response.
Specificity Activates the TGF-β signaling pathway, but may have other off-target effects related to its interaction with v-ATPase.[8]Highly specific for the TGF-β receptors.
Relevance to Disease May be particularly relevant for fibrotic diseases with a known lysosomal dysfunction component.Represents a direct and potent pro-fibrotic stimulus relevant to many forms of fibrosis.

Visualizing the Mechanisms of Action

To better understand the distinct approaches of C381 and traditional TGF-β activators, the following diagrams illustrate their respective signaling pathways.

cluster_extracellular Extracellular Space cluster_cell Cell Latent TGF-beta Latent TGF-beta Active TGF-beta Active TGF-beta Latent TGF-beta->Active TGF-beta TGF-beta Receptor TGF-beta Receptor Active TGF-beta->TGF-beta Receptor Traditional Activators Traditional Activators Traditional Activators->Latent TGF-beta e.g., Proteases, TSP-1, Acid Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Fibrosis Genes Fibrosis Genes Nucleus->Fibrosis Genes Transcription

Caption: Traditional TGF-β Activation Pathway.

cluster_cell Cell C381 C381 v-ATPase v-ATPase C381->v-ATPase Lysosome Lysosome v-ATPase->Lysosome Acidification TGF-beta Signaling TGF-beta Signaling Lysosome->TGF-beta Signaling Activation Smad Pathway Smad Pathway TGF-beta Signaling->Smad Pathway Nucleus Nucleus Smad Pathway->Nucleus Fibrosis Genes Fibrosis Genes Nucleus->Fibrosis Genes Transcription

Caption: C381 TGF-β Activation Pathway.

Experimental Protocols

The following protocols provide a framework for comparing the effects of C381 and traditional TGF-β activators on fibroblast activation and ECM deposition.

Protocol 1: Induction of Fibroblast-to-Myofibroblast Differentiation

This protocol outlines the treatment of primary human lung fibroblasts to induce their differentiation into myofibroblasts.

Materials:

  • Primary human lung fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human TGF-β1

  • C381 (SRI-011381)

  • 6-well tissue culture plates

Procedure:

  • Seed primary human lung fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in fibroblast growth medium.

  • Culture the cells until they reach 70-80% confluency.

  • Wash the cells twice with PBS and then culture in serum-free medium for 24 hours to induce quiescence.

  • Prepare treatment media:

    • Control: Serum-free medium with vehicle (e.g., DMSO for C381).

    • TGF-β1: Serum-free medium with 5 ng/mL recombinant human TGF-β1.[13]

    • C381: Serum-free medium with 10 µM C381.[9]

  • Remove the serum-free medium from the cells and add the respective treatment media.

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • After incubation, proceed with analysis of myofibroblast markers (Protocol 2) and collagen deposition (Protocol 3).

Seed Fibroblasts Seed Fibroblasts Serum Starve Serum Starve Seed Fibroblasts->Serum Starve Treat with Activators Treat with Activators Serum Starve->Treat with Activators Incubate (48-72h) Incubate (48-72h) Treat with Activators->Incubate (48-72h) Analyze Fibrotic Markers Analyze Fibrotic Markers Incubate (48-72h)->Analyze Fibrotic Markers

Sources

A Researcher's Guide to In Vivo Target Engagement: Selecting and Validating Biomarkers for the TGF-β Agonist SRI-011381

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, yet often underestimated, hurdle is the unambiguous confirmation of in vivo target engagement.[1][2] Simply put, did the drug interact with its intended molecular target in a living system to the extent required to elicit a biological response? Answering this question early and definitively can mean the difference between a successful program and a costly late-stage failure.[3]

This guide focuses on SRI-011381, a potent, orally active agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway being investigated for its neuroprotective and therapeutic potential in various disorders.[4][5][6] As an agonist, SRI-011381's primary function is to activate a specific signaling cascade. Therefore, robust biomarkers are not just beneficial; they are essential for confirming its mechanism of action (MoA), establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, and de-risking its progression through the development pipeline.

Here, we provide a comparative analysis of potential biomarkers for SRI-011381, moving beyond a simple list to explain the causality behind experimental choices. We will dissect the available methodologies, from high-throughput immunoassays to gold-standard mass spectrometry, and provide detailed protocols designed as self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous in vivo studies to confirm and quantify the target engagement of SRI-011381.

Section 1: The TGF-β/Smad Signaling Pathway - The Target of SRI-011381

To select an appropriate biomarker, we must first understand the molecular machinery that SRI-011381 activates. The canonical TGF-β pathway is a well-characterized signaling cascade pivotal in cellular processes like proliferation, differentiation, and extracellular matrix production. The activation of this pathway culminates in the phosphorylation of specific intracellular proteins known as Smads.

SRI-011381 functions by activating this pathway, leading directly to the phosphorylation of Smad2 and Smad3 (collectively referred to as R-Smads).[7][8] Once phosphorylated, these R-Smads form a complex with Smad4, translocate into the nucleus, and act as transcription factors to regulate the expression of hundreds of target genes. This initial phosphorylation event is the most immediate and direct consequence of SRI-011381's interaction with the signaling machinery, making it the ideal focal point for a target engagement biomarker.

TGF_Pathway cluster_cyto Cytoplasm SRI_011381 SRI-011381 (Agonist) Receptor TGF-β Receptor Complex (Type I/II) SRI_011381->Receptor Activates Smad23 Smad2 / Smad3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2 / p-Smad3 (Phosphorylated) Complex p-Smad2/3 - Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Transcription of Target Genes (e.g., SERPINE1, COL1A1) Nucleus->Transcription Initiates

Caption: The canonical TGF-β/Smad signaling pathway activated by SRI-011381.

Section 2: A Comparative Analysis of In Vivo Biomarker Candidates

The choice of biomarker depends on the specific question being asked. Are you confirming direct target interaction in a 2-hour PK/PD study, or are you measuring the downstream therapeutic effect after two weeks of dosing? We can classify potential biomarkers as either Proximal (a direct measure of target engagement) or Distal (a measure of the downstream pharmacological effect). A robust study often employs one of each.

Biomarker CandidateTypeProximity to TargetSpecificityTemporal DynamicsTranslational ViabilityRecommended Assay(s)
p-Smad2 / p-Smad3 ProximalHighest. Direct readout of pathway activation by SRI-011381.High. Phosphorylation is a specific and obligate step in the pathway.Fast. Phosphorylation occurs within minutes to hours of drug administration.Moderate. Requires tissue biopsy or isolated cells (e.g., PBMCs). Less accessible than serum.ELISA, Western Blot, Mass Spectrometry, Flow Cytometry, IHC
Ratio of p-Smad to Total Smad ProximalHighest. As above, but internally normalized for protein levels.Very High. Normalization controls for variations in total Smad protein expression.Fast. Tracks with p-Smad dynamics.Moderate. Requires two measurements (phospho- and total protein).Dual-readout ELISA, Western Blot, Mass Spectrometry
Target Gene mRNA (e.g., SERPINE1) DistalMedium. A direct transcriptional output of p-Smad activity.Moderate. Gene expression can be influenced by other pathways.Intermediate. Typically follows protein phosphorylation by several hours.High. Can be measured in whole blood (e.g., PAXgene tubes) or tissue.qRT-PCR, RNA-Seq
Downstream Protein (e.g., Collagen-I) DistalLow. A downstream product of sustained pathway activation.Low. Many factors regulate collagen synthesis and deposition.Slow. Protein expression and accumulation can take days to weeks.Low. Typically requires tissue biopsy and histological analysis.Western Blot, IHC, Mass Spectrometry
Secreted Cytokines (e.g., TGF-β1) DistalLow. Part of a feedback loop and influenced by systemic factors.Low. Cytokine levels are highly pleiotropic and non-specific.Variable. Can be influenced by inflammation and other systemic events.Very High. Easily measured in serum or plasma.ELISA, Multiplex Immunoassays

Expert Recommendation: For unequivocally confirming target engagement, the measurement of phosphorylated Smad2/3 , ideally expressed as a ratio to total Smad2/3, is the superior choice. Its high specificity and rapid dynamics provide a tight link between drug exposure and target activation.

Section 3: Recommended Methodologies & In-Depth Protocols

Confirming changes in protein phosphorylation requires sensitive and specific analytical methods. While Western blotting is a workhorse for initial discovery, for quantitative in vivo studies, more rigorous techniques are required. We present two robust approaches: a high-throughput immunoassay and a gold-standard mass spectrometry workflow.

Method 1: Quantitative Cell-Based ELISA for p-Smad2 (S465/467) in PBMCs

This method is highly translatable as it uses Peripheral Blood Mononuclear Cells (PBMCs), a readily accessible cell population in both preclinical models and human subjects. It provides a quantitative readout of target engagement in a systemic compartment.

ELISA_Workflow cluster_elisa ELISA Steps start Start: Whole Blood Collection (in CPT tubes) isolate 1. Isolate PBMCs (Ficoll-Paque gradient) start->isolate stimulate 2. In Vivo Dosing or Ex Vivo Stimulation with SRI-011381 isolate->stimulate lyse 3. Lyse Cells (with phosphatase inhibitors) stimulate->lyse elisa 4. Perform Cell-Based ELISA lyse->elisa analyze 5. Analyze Data: Ratio of p-Smad2 Signal to Total Smad2 Signal elisa->analyze coat A. Add Lysate to Capture Ab Plate (Anti-Total Smad2) detect B. Add Detection Abs: Anti-p-Smad2 (Europium) & Anti-Total Smad2 (HRP) coat->detect read C. Read Plate (Fluorescence & Absorbance) detect->read end End: Quantified Target Engagement analyze->end

Caption: Experimental workflow for quantifying p-Smad2 in PBMCs.

Detailed Experimental Protocol:

  • Causality Statement: This protocol is designed to be self-validating. By measuring both the phosphorylated and total protein in the same well, we normalize for any variations in cell number or protein extraction efficiency, ensuring that the final ratio is a true measure of target engagement. The inclusion of phosphatase inhibitors is critical to preserve the transient phosphorylation state during sample processing.

  • PBMC Isolation:

    • Collect whole blood from study subjects (e.g., rats, non-human primates, or humans) into CPT™ or standard heparin tubes.

    • If using standard tubes, carefully layer the blood over Ficoll-Paque® PLUS in a fresh conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with sterile PBS, centrifuging at 300 x g for 10 minutes for each wash.

    • Resuspend the final cell pellet in RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer or automated counter).

  • Cell Plating and Lysis:

    • Plate 2 x 10⁵ PBMCs per well in a 96-well tissue culture plate.

    • For in vivo studies, cells are processed directly. For ex vivo validation, cells can be stimulated with a dose-response of SRI-011381 for 1-2 hours.

    • Centrifuge the plate to pellet the cells and remove the supernatant.

    • Immediately add 100 µL of complete lysis buffer (e.g., Cell-Based ELISA Lysis Buffer containing 1 mM PMSF, Protease Inhibitor Cocktail, and Phosphatase Inhibitor Cocktails 2 & 3).

    • Agitate on a plate shaker for 10 minutes at room temperature. The lysate is now ready for the ELISA.

  • Cell-Based ELISA (Example using a dual-detection kit):

    • Transfer 50 µL of cell lysate to the wells of the ELISA plate, which comes pre-coated with a capture antibody for total Smad2.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells 3 times with 1X Wash Buffer.

    • Add the detection antibody cocktail containing an HRP-conjugated antibody for total Smad2 and a Europium-chelate labeled antibody for p-Smad2 (S465/467).

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells 4 times with 1X Wash Buffer.

    • Add HRP substrate (e.g., TMB) and incubate for 15-30 minutes. Read absorbance at 450 nm (this measures total Smad2).

    • Add the Europium detection solution and read time-resolved fluorescence (this measures p-Smad2).

  • Data Analysis:

    • Calculate the ratio of the fluorescence signal (p-Smad2) to the absorbance signal (Total Smad2) for each well.

    • Compare the ratios between vehicle-treated and SRI-011381-treated groups to determine the fold-change in target engagement.

Method 2: Targeted Mass Spectrometry (MRM) for Absolute Quantification of p-Smad2/3

This is the definitive method for specificity and quantification. It doesn't rely on antibody affinity but instead measures the unique mass-to-charge ratio of a specific phosphopeptide derived from Smad2 or Smad3.

  • Causality Statement: The power of this technique lies in its ability to provide absolute quantification (e.g., fmol of phosphopeptide per µg of total protein) by using a stable isotope-labeled (SIL) internal standard—a synthetic version of the target peptide with heavier isotopes. This SIL peptide is chemically identical to the endogenous peptide and experiences the same processing, correcting for any sample loss or instrument variability and providing unparalleled accuracy.[9][10]

Experimental Workflow:

  • Sample Preparation: Collect tissue or cells and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity. Lyse the sample in a urea-based buffer to denature proteins and solubilize them effectively.

  • Protein Quantification: Perform a Bradford or BCA assay to determine the total protein concentration in the lysate.

  • Internal Standard Spiking: Add a known quantity of the SIL phosphopeptide standard corresponding to the Smad2/3 phosphorylation site of interest.

  • Proteolytic Digestion: Reduce and alkylate the protein disulfide bonds, then digest the entire proteome into peptides using an enzyme like Trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended): Use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads to enrich for phosphopeptides, increasing the signal-to-noise ratio for the target peptide.[11]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • The first quadrupole selects the specific mass of the target phosphopeptide (both endogenous and SIL).

    • The second quadrupole fragments the peptide.

    • The third quadrupole selects specific, unique fragment ions for detection.

  • Data Analysis: The ratio of the peak area of the endogenous phosphopeptide to the peak area of the SIL standard is used to calculate the absolute concentration of p-Smad2/3 in the original sample.

Section 4: A Decision-Making Framework for Biomarker Selection

Choosing the right biomarker and methodology is a strategic decision that depends on the stage of research and the specific questions being addressed. This decision tree provides a logical framework for navigating these choices.

Decision_Tree q1 What is the primary goal? a1 Confirm MoA & Establish PK/PD q1->a1 Early Stage a2 Measure Long-Term Pharmacological Effect q1->a2 Late Stage / Efficacy q2 What is the sample matrix? a1->q2 rec3 Recommendation: Target Gene mRNA (qRT-PCR) or Protein Expression (IHC) a2->rec3 b1 Accessible Cells (e.g., PBMCs, Blood) q2->b1 Systemic Readout b2 Target Tissue (e.g., Brain, Fibrotic Tissue) q2->b2 Local Readout rec1 Recommendation: p-Smad/Total Smad Ratio by Cell-Based ELISA or Flow Cytometry b1->rec1 rec2 Recommendation: p-Smad/Total Smad Ratio by Western Blot, IHC, or Mass Spectrometry b2->rec2

Caption: Decision tree for selecting the optimal biomarker strategy.

Conclusion

Confirming in vivo target engagement for a pathway agonist like SRI-011381 is a non-negotiable step in its preclinical and clinical development. While several downstream pharmacodynamic markers can indicate a biological effect, they often lack the specificity and temporal resolution to definitively prove the drug is acting on-target.

The most robust and direct approach is to quantify the phosphorylation of the immediate downstream effectors, Smad2 and Smad3. By employing highly specific and quantitative methods such as normalized immunoassays or targeted mass spectrometry, researchers can generate unambiguous data to build a confident PK/PD model. This model is the cornerstone for selecting an effective dose, understanding therapeutic response, and ultimately, maximizing the potential success of SRI-011381 as a novel therapeutic agent.

References

  • Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway. (2021). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. (2022). PubMed Central. Retrieved January 30, 2024, from [Link]

  • SRI-011381 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 30, 2024, from [Link]

  • Activation of TGFβ1/Smad3 signaling pathway by SRI-011381 suppresses bovine adipocytes pro-inflammatory responses. (2023). ResearchGate. Retrieved January 30, 2024, from [Link]

  • Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas. (2021). National Institutes of Health. Retrieved January 30, 2024, from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 30, 2024, from [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. (n.d.). Sapient Bio. Retrieved January 30, 2024, from [Link]

  • Importance of Quantifying Drug–Target Engagement in Cells. (2020). ACS Publications. Retrieved January 30, 2024, from [Link]

  • Determining in vivo Phosphorylation Sites using Mass Spectrometry. (2012). PubMed Central. Retrieved January 30, 2024, from [Link]

  • Targeted Quantitation of Proteins by Mass Spectrometry. (2013). PubMed Central. Retrieved January 30, 2024, from [Link]

  • Determining target engagement in living systems. (2014). PubMed Central. Retrieved January 30, 2024, from [Link]

  • Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. (2019). ASPET Journals. Retrieved January 30, 2024, from [Link]

  • Targeted Quantitation of Proteins by Mass Spectrometry. (2013). ACS Publications. Retrieved January 30, 2024, from [Link]

Sources

Benchmarking SRI-011381 (C381): A Technical Guide to Validating TGF-β Pathway Activation via qPCR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small Molecule Advantage

SRI-011381 (also known as C381 ) represents a significant shift in how researchers modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike recombinant TGF-β1 proteins—which are costly, unstable, and have poor blood-brain barrier (BBB) permeability—SRI-011381 is an orally bioavailable small molecule agonist.

This guide provides a rigorous framework for validating SRI-011381 activity using quantitative PCR (qPCR). We focus on distinguishing bona fide pathway activation from off-target effects, comparing its efficacy against recombinant standards, and establishing a self-validating experimental protocol.

Mechanistic Logic & Pathway Visualization

To design a valid qPCR panel, one must understand the specific entry point of SRI-011381. Unlike ligand-based activation, SRI-011381 acts intracellularly.

Mechanism of Action: SRI-011381 targets the vacuolar H+-ATPase (v-ATPase) on the lysosome, promoting acidification.[1] This modulation stabilizes the TGF-β receptor complex or facilitates the processing of latent TGF-β, leading to the phosphorylation of Smad2/3 . These transcription factors translocate to the nucleus to drive the expression of "Early Response Genes" (e.g., SERPINE1, SMAD7).

Pathway Diagram (TGF-β/Smad Activation)

The following diagram illustrates the signal transduction cascade initiated by SRI-011381 and the specific nodes where qPCR markers are generated.

TGFBeta_Pathway cluster_genes qPCR Transcriptional Markers node_agonist SRI-011381 (C381) (Small Molecule) node_target v-ATPase / Lysosome (Acidification) node_agonist->node_target Targets node_receptor TGF-β Receptor Complex (Stabilization) node_target->node_receptor Modulates node_smad Smad2/3 Phosphorylation node_receptor->node_smad Activates node_nucleus Nuclear Translocation (Smad2/3 + Smad4) node_smad->node_nucleus Translocates node_pai1 SERPINE1 (PAI-1) (Primary Marker) node_nucleus->node_pai1 Upregulates node_smad7 SMAD7 (Feedback Loop) node_nucleus->node_smad7 Upregulates node_col COL1A1 / ACTA2 (Fibrosis/Structure) node_nucleus->node_col Upregulates

Figure 1: Signal transduction pathway of SRI-011381 leading to transcriptional upregulation of key qPCR markers.[2]

The Marker Panel: What to Measure

Do not rely on a single gene. A robust validation requires a panel of "Early" (direct Smad targets) and "Late" (functional outcome) markers.

Table 1: Validated qPCR Markers for SRI-011381
Gene SymbolFull NameRole in PathwayExpected ChangeValidation Context
SERPINE1 Plasminogen Activator Inhibitor-1 (PAI-1)Gold Standard. Direct transcriptional target of Smad2/3.Upregulation (>5-fold) Universal (Fibroblasts, Neurons, Epithelial)
SMAD7 SMAD Family Member 7Negative feedback regulator; induced immediately to limit signaling.Upregulation Confirmation of pathway engagement.[1]
CTGF (CCN2) Connective Tissue Growth FactorDownstream effector of fibrosis and matrix production.Upregulation Fibrosis models; Lung/Dermal fibroblasts.
ACTA2 Alpha-Smooth Muscle Actin (α-SMA)Myofibroblast differentiation marker.Upregulation Late-stage marker (24h+).
COL1A1 Collagen Type I Alpha 1Extracellular matrix component.Upregulation Late-stage marker (24h+).

Expert Insight: For neuroprotection studies (e.g., Alzheimer's models), SERPINE1 remains the best acute marker of target engagement, even if the therapeutic goal is Aβ clearance.

Comparative Performance: SRI-011381 vs. Alternatives

Why choose a small molecule over the natural ligand?

Table 2: Product Comparison Matrix
FeatureSRI-011381 (C381) Recombinant TGF-β1 Viral Vector (TGF-β)
Nature Small Molecule (Synthetic)Recombinant ProteinGenetic Material
Stability High (DMSO stock stable for months)Low (Half-life < 30 mins in vivo)High (Permanent expression)
Cost Low ($)High (

$)
Very High (

)
Kinetics Rapid (Phosphorylation in <1h)Rapid (Phosphorylation in <30m)Slow (Days for expression)
In Vivo Utility Excellent (Crosses BBB) Poor (Rapid clearance)Invasive (Requires injection)
Control Strategy Block with SB-431542Block with Neutralizing AbDifficult to reverse

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol includes a Negative Control (SB-431542, a TGF-β receptor inhibitor) to prove that SRI-011381 effects are indeed mediated via the TGF-β receptor kinase (ALK5).

Workflow Diagram

Protocol_Workflow cluster_treatments Experimental Groups step1 Step 1: Seed Cells (Fibroblasts/Neurons) step2 Step 2: Serum Starve (12-16 Hours) step1->step2 step3 Step 3: Treatment Groups step2->step3 step4 Step 4: Incubation (6-24 Hours) step3->step4 t1 Vehicle (DMSO) step3->t1 t2 SRI-011381 (10 μM) step3->t2 t3 SRI-011381 + SB-431542 (Specificity Control) step3->t3 step5 Step 5: RNA Extraction & qPCR step4->step5

Figure 2: Experimental workflow including necessary serum starvation and inhibitor controls.

Detailed Methodology
Phase 1: Preparation & Starvation
  • Seeding: Plate cells (e.g., NIH/3T3 fibroblasts or primary neurons) at 70% confluence.

  • Serum Starvation (Critical): Replace growth medium with low-serum medium (0.1% - 0.5% FBS) for 12–16 hours prior to treatment.

    • Reasoning: Serum contains high levels of latent TGF-β and other growth factors that mask the effect of the agonist. Starvation synchronizes the cells and lowers background SERPINE1 levels.

Phase 2: Treatment (The "Self-Validating" Design)

Prepare three parallel conditions:

  • Vehicle Control: DMSO (0.1%).

  • Agonist Group: SRI-011381 (10 µM).[3][4]

  • Specificity Control: Pre-treat with SB-431542 (10 µM) for 30 minutes, then add SRI-011381 (10 µM).

    • Validation Logic: If SRI-011381 works via the TGF-β pathway, the upregulation of markers seen in Group 2 must be abolished in Group 3.

Phase 3: RNA Quantification
  • Timepoint: Harvest cells at 6 to 12 hours post-treatment for SERPINE1 and SMAD7. Wait 24 hours for COL1A1 or ACTA2.

  • Normalization: Use stable reference genes. For fibrosis models, GAPDH is acceptable; for metabolic models, consider RPL13A or HPRT1 as ACTB can be regulated by TGF-β.

References

  • Vest, R. T., et al. (2022). "Novel small molecule agonist of the TGF-β pathway promotes neuroprotection."[1] Nature. (Note: Specific citation refers to the characterization of C381/SRI-011381 as a v-ATPase modulator).

  • Wu, T., et al. (2021). "SRI-011381 exerts anti-inflammatory effects in experimental autoimmune encephalomyelitis."[1] Journal of Neuroinflammation.

  • Selleck Chemicals. "SRI-011381 (C381) Product Datasheet and Biological Activity." SelleckChem.

  • Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors." Molecular Pharmacology.

Sources

Navigating Systemic Exposure: A Comparative Pharmacokinetic Guide to Oral vs. Intraperitoneal Administration of SRI-011381

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In preclinical research, the route of administration is a critical determinant of a compound's pharmacokinetic profile, profoundly influencing its efficacy and translational potential. This guide provides an in-depth comparison of the pharmacokinetics of SRI-011381, a potent and orally active TGF-β signaling agonist with neuroprotective properties, following oral (PO) and intraperitoneal (IP) administration in murine models. Understanding these differences is paramount for designing robust in vivo studies and accurately interpreting experimental outcomes.

The Fundamental Divide: First-Pass Metabolism

The choice between oral and intraperitoneal administration hinges on the desired absorption kinetics and the extent to which first-pass metabolism should be bypassed. Oral administration subjects a compound to the gastrointestinal tract and subsequent passage through the liver before entering systemic circulation. This "first-pass effect" can significantly reduce the bioavailability of drugs susceptible to metabolism by hepatic enzymes.[1] In contrast, intraperitoneal injection allows for rapid absorption into the mesenteric blood vessels, which drain into the portal vein, but also directly into the systemic circulation via the lymphatic system, thereby partially avoiding immediate and extensive hepatic metabolism.[1]

Pharmacokinetic Profile of SRI-011381: A Comparative Overview

While a direct head-to-head study detailing the complete pharmacokinetic parameters of SRI-011381 for both routes is not publicly available, we can synthesize existing data and established pharmacokinetic principles to draw a comprehensive comparison.

SRI-011381 has demonstrated an oral bioavailability of approximately 48-50% in FVB mice, indicating substantial absorption after oral gavage.[2] This is a notable characteristic for a small molecule and underscores its potential for oral therapeutic applications.

Based on general pharmacokinetic principles observed in rodent studies, we can extrapolate the likely differences in key parameters between the two routes of administration for SRI-011381.

Table 1: Comparative Pharmacokinetic Parameters of SRI-011381 (Oral vs. Intraperitoneal)

Pharmacokinetic ParameterOral (PO) AdministrationIntraperitoneal (IP) AdministrationRationale for Comparison
Bioavailability (F%) ~48-50%[2]Expected to be significantly higher than oralIP administration largely bypasses the first-pass metabolism in the liver that reduces the concentration of orally administered drugs.[1]
Time to Maximum Concentration (Tmax) Expected to be longerExpected to be shorterIP injection leads to more rapid absorption from the peritoneal cavity into the systemic circulation compared to the multi-step process of oral absorption.[1]
Maximum Concentration (Cmax) Expected to be lowerExpected to be higherThe combination of faster absorption and avoidance of first-pass metabolism typically results in a higher peak plasma concentration after IP administration.[1]
Area Under the Curve (AUC) Substantial, but lower than IPExpected to be higherA higher AUC for IP administration reflects the greater overall systemic exposure to the drug due to higher bioavailability.[1]

Experimental Design Considerations: The "Why" Behind the "How"

The selection of an administration route should be a deliberate choice based on the scientific question at hand.

  • Oral Gavage: This route is preferred when evaluating the potential of a compound as an oral therapeutic, as it mimics the clinical route of administration and accounts for gastrointestinal absorption and first-pass metabolism. It is essential for studies aiming to establish oral efficacy and dosing regimens.

  • Intraperitoneal Injection: IP injection is often employed in proof-of-concept studies where the primary goal is to achieve rapid and high systemic exposure to assess the pharmacological effects of the compound, independent of its oral absorption characteristics. This route can be advantageous for maximizing target engagement and elucidating mechanisms of action.

Visualizing the Pathways: Absorption and Metabolism

To further elucidate the differential paths of SRI-011381 following oral and intraperitoneal administration, the following diagrams illustrate the key physiological steps.

cluster_Oral Oral Administration Oral Oral Gavage (SRI-011381) GI Gastrointestinal Tract Oral->GI Ingestion Portal Portal Vein GI->Portal Absorption Liver Liver (First-Pass Metabolism) Portal->Liver Systemic_PO Systemic Circulation Liver->Systemic_PO Reduced Bioavailability

Fig 1. Oral Administration Pathway of SRI-011381

cluster_IP Intraperitoneal Administration IP Intraperitoneal Injection (SRI-011381) Peritoneal Peritoneal Cavity IP->Peritoneal Mesenteric Mesenteric Vasculature Peritoneal->Mesenteric Absorption Lymphatics Lymphatic System Peritoneal->Lymphatics Direct Absorption Portal_IP Portal Vein Mesenteric->Portal_IP Liver_IP Liver (Partial First-Pass) Portal_IP->Liver_IP Systemic_IP Systemic Circulation Liver_IP->Systemic_IP Higher Bioavailability Lymphatics->Systemic_IP Bypasses Liver

Fig 2. Intraperitoneal Administration Pathway of SRI-011381

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for oral gavage and intraperitoneal injection in mice are provided.

Protocol 1: Oral Gavage Administration of SRI-011381

Objective: To administer a precise dose of SRI-011381 directly into the stomach of a mouse.

Materials:

  • SRI-011381

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sterile water for vehicle preparation

  • Appropriately sized oral gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare the dosing solution of SRI-011381 in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. A typical in vivo formulation for oral gavage might involve suspending SRI-011381 in an aqueous vehicle like 0.5% methylcellulose to ensure uniform delivery.

  • Animal Handling and Restraint: Weigh the mouse to calculate the exact volume to be administered. Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle passes into the esophagus.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the calculated volume of the SRI-011381 solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: Intraperitoneal Injection of SRI-011381

Objective: To administer SRI-011381 into the peritoneal cavity for rapid systemic absorption.

Materials:

  • SRI-011381

  • Vehicle (e.g., sterile saline, DMSO/PEG300/Tween 80/saline mixture)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Procedure:

  • Formulation Preparation: Dissolve or suspend SRI-011381 in a sterile, biocompatible vehicle. A common formulation for IP injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Ensure the final solution is clear and free of precipitates.

  • Animal Handling and Restraint: Weigh the mouse to determine the injection volume. Restrain the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site.

  • Injection: Insert the needle at a 15-30 degree angle into the chosen lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other internal organs.

  • Aspiration and Injection: Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If the aspiration is clear, slowly inject the SRI-011381 solution into the peritoneal cavity.

  • Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions, such as signs of pain or abdominal distension.

Bioanalytical Quantification of SRI-011381 in Plasma

Accurate determination of SRI-011381 concentrations in plasma is crucial for constructing pharmacokinetic profiles.

Methodology:

  • Sample Collection: At predetermined time points following administration, collect blood samples (typically via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile or methanol to the plasma samples to remove proteins that can interfere with the analysis.

  • LC-MS/MS Analysis: Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of SRI-011381 in the processed plasma samples. This technique allows for the precise measurement of the parent drug and any potential metabolites.

Conclusion and Future Directions

The choice between oral and intraperitoneal administration of SRI-011381 has significant implications for its resulting pharmacokinetic profile. Oral administration, with a respectable bioavailability of ~50%, is the more clinically relevant route for assessing its therapeutic potential as an oral agent. Intraperitoneal injection, on the other hand, offers a valuable tool for preclinical studies focused on maximizing systemic exposure and elucidating the compound's pharmacological activity.

Future research should aim to conduct a direct comparative pharmacokinetic study of SRI-011381 in a single mouse strain, providing definitive values for Cmax, Tmax, and AUC for both oral and IP routes. Such data would be invaluable for refining preclinical models and accelerating the translation of this promising neuroprotective agent.

References

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. (2019, December 23). Retrieved from [Link]

Sources

A Tale of Two Tools: A Comparative Guide to Evaluating Lysosomal pH Changes with C381 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular biology, the lysosome stands as a critical hub for degradation, recycling, and signaling. Its functionality is inextricably linked to its acidic internal environment, a tightly regulated parameter crucial for the optimal activity of its resident hydrolases. Perturbations in lysosomal pH are implicated in a host of pathologies, from neurodegenerative diseases to cancer, making the study of its regulation a key area of research.[1]

This guide provides an in-depth, objective comparison of two powerful chemical tools used to modulate and evaluate lysosomal pH: the novel lysosomal acidifier C381 and the well-established vacuolar-type H+-ATPase (V-ATPase) inhibitor, Bafilomycin A1. We will delve into their distinct mechanisms of action, provide experimental evidence of their effects, and offer detailed protocols for their application, empowering researchers to make informed decisions for their experimental designs.

The Opposing Forces: Understanding the Mechanisms of C381 and Bafilomycin A1

At the heart of lysosomal acidification lies the V-ATPase, a multi-subunit proton pump responsible for actively translocating protons into the lysosomal lumen.[2] Both C381 and Bafilomycin A1 exert their effects by targeting this crucial pump, albeit with diametrically opposed outcomes.

C381: A Promoter of Lysosomal Acidification

C381 is a small molecule that has been identified as an activator of the V-ATPase, promoting the acidification of lysosomes.[3] A genome-wide CRISPRi screen implicated the V-ATPase complex as the target of C381.[3][4] By enhancing the activity of this proton pump, C381 leads to a dose-dependent increase in lysosomal acidity.[4] This makes C381 a valuable tool for investigating the consequences of enhanced lysosomal function and for its potential therapeutic applications in diseases characterized by lysosomal dysfunction.[1][5]

Bafilomycin A1: A Potent Inhibitor of Lysosomal Acidification

In stark contrast, Bafilomycin A1 is a macrolide antibiotic that acts as a potent and specific inhibitor of V-ATPases.[2][6][7] It binds directly to the proton-conducting channel of the V-ATPase, effectively blocking the translocation of protons across the lysosomal membrane.[6][8] This inhibition leads to a rapid increase in intralysosomal pH, neutralizing the acidic environment and consequently impairing the activity of pH-dependent lysosomal enzymes.[9][10] Bafilomycin A1 is widely used as a negative control in studies of lysosomal function and to investigate cellular processes that rely on lysosomal acidification, such as autophagy.[8][9]

At a Glance: C381 vs. Bafilomycin A1

FeatureC381Bafilomycin A1
Primary Effect on Lysosomal pH Decreases (promotes acidification)[4]Increases (inhibits acidification)[9][10]
Mechanism of Action V-ATPase activator (putative)[3][4]V-ATPase inhibitor[2][6]
Typical Working Concentration Micromolar range (e.g., 3 µM)[4]Nanomolar to low micromolar range (e.g., 100 nM - 1 µM)[4][9]
Primary Application Studying the effects of enhanced lysosomal function; potential therapeuticInducing lysosomal dysfunction; blocking autophagy flux[8]
Cellular Consequence Enhances lysosomal enzyme activity[4]Inhibits lysosomal degradation; blocks autophagosome-lysosome fusion[8][9]

Visualizing the Mechanisms

To better understand the opposing actions of C381 and Bafilomycin A1, the following diagrams illustrate their impact on the lysosomal V-ATPase.

cluster_C381 C381: V-ATPase Activation C381 C381 VATPase_C381 V-ATPase C381->VATPase_C381 Activates Protons_in_C381 H+ VATPase_C381->Protons_in_C381 Increased Pumping Lysosome_lumen_C381 Lysosomal Lumen (Acidified) Protons_in_C381->Lysosome_lumen_C381

Caption: C381 enhances V-ATPase activity, increasing proton pumping and lysosomal acidity.

Caption: Bafilomycin A1 blocks the V-ATPase, preventing proton entry and neutralizing the lysosome.

Experimental Protocols: Measuring Lysosomal pH Changes

The following protocols provide a framework for evaluating the effects of C381 and Bafilomycin A1 on lysosomal pH using fluorescent probes.

Key Reagents and Equipment:
  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • C381 (solubilized in a suitable solvent, e.g., DMSO)

  • Bafilomycin A1 (solubilized in a suitable solvent, e.g., DMSO)

  • Lysosomal pH-sensitive fluorescent probe (e.g., LysoSensor™ Green DND-189, LysoSensor™ Yellow/Blue DND-160)[4][11]

  • Lysosomal marker (optional, e.g., LysoTracker™ Red DND-99)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

  • 96-well imaging plates

Experimental Workflow

A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Fluorescent Probe Staining B->C D 4. Live-Cell Imaging C->D E 5. Image Analysis D->E

Sources

Safety Operating Guide

SRI-011381 hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioactive Waste Mandate

As researchers working with SRI-011381 hydrochloride (C381), we are handling a potent TGF-


 signaling agonist .[1][2][3] Unlike inert buffers or simple salts, this compound directly modulates cell survival, proliferation, and neuroprotective pathways.[1][2]

The core safety philosophy for this compound is Zero Environmental Release .[1][2] Because SRI-011381 is highly water-soluble (~76 mg/mL) and biologically active at micromolar concentrations, it poses a significant risk to aquatic ecosystems if introduced into the water table.[1][2] Standard "dilution" methods are unacceptable.[1][2] This guide details a closed-loop disposal strategy ensuring total thermal destruction.

Compound Safety Profile & Physical Properties

Before disposal, you must understand the physical state of the waste.[1][2] SRI-011381 HCl is a salt form, significantly increasing its solubility in aqueous systems compared to the free base.[1][2]

PropertyDataOperational Implication
Compound ID SRI-011381 HCl (C381)Use strictly for labeling waste streams.[1][2]
Mechanism TGF-

Pathway Agonist
High Bioactivity: Treat as a potent pharmacological agent.[1][2][4]
Water Solubility ~76 mg/mLHigh Risk: Spills will rapidly dissolve; do not wash down drains.[1][2]
DMSO Solubility ~34-66 mg/mLOrganic liquid waste streams will be highly concentrated.[1][2]
Appearance Solid (Powder)Dust inhalation risk during weighing/transfer.[2]
Stability HygroscopicKeep waste containers hermetically sealed to prevent caking/leaching.[1][2]

Critical Hazard Identification

While SRI-011381 is not currently classified as a P-listed (acutely toxic) waste by the EPA, its mechanism mandates that we treat it with High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.[1][2]

  • Biological Hazard: As a TGF-

    
     agonist, systemic exposure can theoretically induce uncontrolled cell proliferation or fibrosis in non-target tissues.[1][2]
    
  • Environmental Persistence: The hydrochloride salt stabilizes the molecule in aqueous environments, potentially allowing it to bypass standard wastewater treatment filtration if sewered.[1][2]

  • Chemical Incompatibility: Avoid strong oxidizing agents in the waste container, as undefined exothermic reactions may occur.[1][2]

Disposal Workflow: The Segregation Protocol

The following protocol relies on source segregation . Mixing streams (e.g., mixing solids with liquids) complicates the incineration process and increases disposal costs.[1][2]

A. Solid Waste (Stock Powder & Contaminated Consumables)[1][2]
  • Items: Expired powder, weigh boats, pipette tips, gloves, and paper towels used for bench cleaning.[1][2]

  • Protocol:

    • Primary Containment: Place all solids directly into a clear, 4-mil polyethylene bag or a rigid wide-mouth jar labeled "Hazardous Waste: Solid - Toxic."[1][2]

    • Secondary Containment: Seal the primary bag/jar and place it inside the laboratory's dedicated Yellow Bin (or site-specific equivalent for trace chemo/bioactive waste).

    • Destruction: This stream must be flagged for High-Temperature Incineration . Do not autoclave; autoclaving does not guarantee chemical destruction of the aromatic scaffold.[1][2]

B. Liquid Waste (Mother Liquors & Cell Culture Media)[2]
  • Items: DMSO stock solutions, unused cell culture media containing SRI-011381 (>1

    
    M).[1][2]
    
  • Protocol:

    • Solvent Segregation:

      • DMSO/Ethanol Stocks: Dispose of in the Halogenated/Non-Halogenated Organic Waste carboy.[1][2]

      • Aqueous Media: Do NOT pour down the sink.[1][2] Collect in a dedicated "Aqueous Toxic" carboy.[1][2]

    • Labeling: The tag must explicitly list "SRI-011381 HCl" and "TGF-beta Agonist" to alert EHS personnel.[1][2]

    • Rinsing: Triple-rinse empty stock vials with DMSO (not water) and add the rinsate to the organic waste container. Dispose of the vial as solid hazardous waste.

Visualizing the Decision Logic

The following diagram illustrates the segregation logic required to prevent environmental contamination.

DisposalWorkflow Start Waste Generation: SRI-011381 HCl StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Wipes, Tips) StateCheck->SolidStream LiquidStream Liquid Waste (Stocks, Media) StateCheck->LiquidStream SolidAction Double Bag (4-mil poly) Label: 'Toxic Solid' SolidStream->SolidAction LiquidCheck Solvent Base? LiquidStream->LiquidCheck Destruction Final Fate: High-Temp Incineration SolidAction->Destruction OrganicWaste DMSO/Ethanol: Organic Waste Carboy LiquidCheck->OrganicWaste Organic AqueousWaste Media/Water: Aqueous Toxic Carboy (NO SINK DISPOSAL) LiquidCheck->AqueousWaste Aqueous OrganicWaste->Destruction AqueousWaste->Destruction

Figure 1: Decision matrix for segregating SRI-011381 waste streams to ensure compliance with zero-discharge protocols.

Spill Management & Decontamination

In the event of a spill, speed is critical to prevent the hygroscopic powder from becoming a sticky, hard-to-clean residue.[1][2]

  • PPE Upgrade: Immediately don double nitrile gloves and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Powder Spill: Cover with a damp paper towel (dampened with water, not organic solvent) to prevent dust generation.[1][2] Wipe up gently.[1][2]

    • Liquid Spill: Cover with an absorbent pad.[1][2]

  • Surface Decontamination:

    • SRI-011381 is soluble in DMSO and water.[1][2][4][5]

    • Step 1: Wipe the area with 70% Ethanol or Isopropanol to solubilize organic residues.[1][2]

    • Step 2: Follow with a detergent/water wash to remove salt residues.[1][2]

    • Step 3: Dispose of all cleanup materials into the Solid Hazardous Waste stream (Yellow Bin).[2]

Regulatory Context (RCRA & EPA)

While SRI-011381 is a research chemical, it falls under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Generator Status: Your lab is the "generator."[1][2] You are liable for this chemical until it is confirmed destroyed.[1][2]

  • Sewer Ban: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), sewering bioactive agents is increasingly prohibited.[1][2] Even if your facility is not a healthcare provider, adopting this standard protects you from liability regarding water table contamination.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2019).[2][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[2] Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Retrieved from [Link]

Sources

Personal protective equipment for handling SRI-011381 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

SRI-011381 Hydrochloride is a potent, orally active TGF-β signaling agonist [1, 2]. Unlike common TGF-β inhibitors (e.g., SB-431542), this compound activates the Smad2/3 pathway to induce neuroprotective effects and modulate lysosomal function.

The Critical Hazard: As a research-grade small molecule (MW ~480-520 g/mol range depending on salt form), specific Occupational Exposure Limits (OELs) are often unset. Therefore, you must treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Band 4 equivalent, < 10 µg/m³).

The Solvation Risk: This compound requires dissolution in DMSO or water.[1] DMSO is a permeation enhancer; if it splashes on skin, it will carry the potent agonist directly into systemic circulation. PPE protocols must account for solvent breakthrough, not just the solid powder.

The PPE Firewall: Specifications & Logic

Personal Protective Equipment (PPE) is your last line of defense. The following specifications are non-negotiable for handling SRI-011381 HCl in a research setting.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory N95 (minimum) ; P100 or PAPR recommended for open weighing.The hydrochloride salt form is likely hygroscopic but can generate fine particulate aerosols during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic exposure.
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (5-8 mil)DMSO Permeation: Standard latex is permeable to DMSO. Double nitrile creates a "sacrificial" outer layer. If the outer glove is splashed, remove immediately; the inner glove protects during the change.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for liquids. A DMSO/SRI-011381 solution splash requires a sealed environment to prevent ocular absorption.
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton lab coats absorb spills and hold the chemical against the skin. Tyvek repels liquids and particulates.
Operational Protocols: Step-by-Step
Phase A: Weighing & Solubilization (High Risk)

Context: The transition from solid to liquid is the highest risk point for aerosol generation and high-concentration spills.

  • Engineering Control: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Static Control: Use an anti-static gun on the weighing boat. Charged particles of SRI-011381 HCl can "jump," contaminating the balance and user.

  • Solvent Addition:

    • Add DMSO (dimethyl sulfoxide) slowly down the side of the vial.

    • Caution: The reaction may be slightly exothermic.

    • Self-Validating Step: Inspect the solution against a dark background. If particulates remain, sonicate. Do not proceed to cell culture/in vivo steps until the solution is optically clear.

Phase B: In Vivo Administration (Injection/Gavage)

Context: SRI-011381 is often dosed at 10–30 mg/kg via IP injection or oral gavage [3].

  • Aerosol Containment: When drawing into a syringe, use a Luer-lock system to prevent needle detachment under pressure.

  • Needle Safety: Do not recap needles. Use a "hands-free" recapping block if absolutely necessary.

  • Animal Restraint: A struggling animal can cause self-injection. Use proper restraint devices (e.g., DecapiCone or stereotaxic frame) to stabilize the animal before uncapping the needle.

Mechanism of Action & Workflow Visualization

Understanding the pathway is crucial for interpreting experimental results. SRI-011381 acts as an agonist, initiating the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression (e.g., neuroprotection, fibrosis modulation) [1, 4].

G cluster_cell Cellular Membrane SRI SRI-011381 HCl Receptor TGF-β Receptor (Type I/II Complex) SRI->Receptor Activates (Agonist) Smad23 Smad2/3 (Cytoplasm) Receptor->Smad23 Phosphorylation pSmad p-Smad2/3 (Phosphorylated) Smad23->pSmad Activation Nucleus Nucleus (Transcription) pSmad->Nucleus Translocation Outcome Neuroprotection & Lysosomal Acidification Nucleus->Outcome Gene Expression

Figure 1: Signal Transduction Pathway of SRI-011381. The compound acts as an agonist, driving the Smad2/3 cascade to effect therapeutic outcomes.

Emergency & Disposal Plan
Spill Response (Liquid - DMSO Solution)
  • Evacuate the immediate 10ft radius.

  • Don PPE: Double nitrile gloves, goggles, N95/respirator.

  • Absorb: Cover spill with absorbent pads. Do not use paper towels (they degrade quickly in DMSO).

  • Decontaminate: Clean surface with 10% bleach solution, followed by 70% ethanol.

  • Disposal: Place all waste in a sealed yellow biohazard/chemical waste bag. Label as "Cytotoxic/Potent Chemical Waste."

Waste Disposal
  • Solids/Sharps: High-temperature incineration (>1000°C) is the only validated method to destroy the pharmacophore completely.

  • Liquids: Do not pour down the drain. Collect in dedicated "Halogenated Solvent" waste streams (due to HCl salt/DMSO mix).

References
  • Ono-Saito, N., et al. (1999).[2] H-series protein kinase inhibitors and potential clinical applications. Pharmacology & Therapeutics.[2][3][4][5][6][7][8] (Contextual grounding for kinase modulator handling).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.